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  • Product: 2-Bromo-1-cyclopropyl-4-methoxybenzene
  • CAS: 1353855-96-5

Core Science & Biosynthesis

Foundational

2-Bromo-1-cyclopropyl-4-methoxybenzene CAS number and properties

CAS Number: 1353855-96-5 Document Type: Chemical Engineering & Synthesis Guide Version: 2.0 (Scientific Reference) Executive Summary 2-Bromo-1-cyclopropyl-4-methoxybenzene is a highly specialized halogenated aryl buildin...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1353855-96-5 Document Type: Chemical Engineering & Synthesis Guide Version: 2.0 (Scientific Reference)

Executive Summary

2-Bromo-1-cyclopropyl-4-methoxybenzene is a highly specialized halogenated aryl building block used primarily in the synthesis of pharmaceutical agents, most notably SGLT2 inhibitors (e.g., analogs of Bexagliflozin) for type 2 diabetes management. Its structural uniqueness lies in the ortho-bromo-cyclopropyl motif, which serves as a sterically defined handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the chemoselective synthesis of this compound, its physicochemical properties, and its critical role as a regiocontrolled scaffold in medicinal chemistry.

Chemical Identity & Properties

PropertySpecification
CAS Number 1353855-96-5
IUPAC Name 2-Bromo-1-cyclopropyl-4-methoxybenzene
Synonyms 2-Bromo-4-methoxycyclopropylbenzene; 3-Bromo-4-cyclopropyl-anisole
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
SMILES COC1=CC(Br)=C(C2CC2)C=C1
Appearance Colorless to pale yellow oil
Boiling Point ~265°C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water

Synthetic Methodology: Chemoselective Coupling

The most robust synthetic route avoids direct bromination of 1-cyclopropyl-4-methoxybenzene, which suffers from poor regioselectivity (yielding mixtures of isomers). Instead, a chemoselective Suzuki-Miyaura coupling utilizing the differential reactivity of C-I vs. C-Br bonds is the industry standard.

Retrosynthetic Analysis

The target molecule is assembled by coupling Cyclopropylboronic acid with 2-bromo-1-iodo-4-methoxybenzene . The C-I bond undergoes oxidative addition to Pd(0) significantly faster than the C-Br bond, allowing for the exclusive installation of the cyclopropyl group at position 1 while preserving the bromine at position 2 for future functionalization.

Synthesis Precursor 2-Bromo-1-iodo-4-methoxybenzene (CAS 466639-53-2) Intermediate Oxidative Addition (Selective at C-I) Precursor->Intermediate Fast Reagent Cyclopropylboronic Acid Reagent->Intermediate Catalyst Pd(dppf)Cl2 • DCM K3PO4, Toluene/H2O Catalyst->Intermediate Catalysis Product 2-Bromo-1-cyclopropyl- 4-methoxybenzene (Target) Intermediate->Product Reductive Elimination (90-95% Yield)

Figure 1: Chemoselective synthesis pathway exploiting halogen reactivity differences.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10.0 g of 2-Bromo-1-cyclopropyl-4-methoxybenzene.

Reagents:

  • 2-Bromo-1-iodo-4-methoxybenzene (13.8 g, 44.0 mmol)

  • Cyclopropylboronic acid (4.54 g, 52.8 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (1.08 g, 3 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (28.0 g, 3.0 equiv)

  • Solvent: Toluene (150 mL) / Water (15 mL)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a stream of nitrogen, charge the flask with the aryl iodide, cyclopropylboronic acid, and K₃PO₄.

  • Solvent Addition: Add degassed Toluene and Water. Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure.

  • Reaction: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1] The starting iodide should be consumed; the bromide remains intact.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Yield Expectation: 9.0 – 9.5 g (90–95%) of a clear to pale yellow oil.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the cyclopropyl ring and the retention of the bromine atom.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10 (d, J = 2.5 Hz, 1H, Ar-H3  - ortho to Br)
      
    • 
       6.95 (d, J = 8.5 Hz, 1H, Ar-H6  - ortho to Cyclopropyl)
      
    • 
       6.80 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H5 )
      
    • 
       3.78 (s, 3H, -OCH ₃)
      
    • 
       2.05 (m, 1H, Cyclopropyl-CH )
      
    • 
       0.95 – 0.65 (m, 4H, Cyclopropyl-CH ₂)
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Diagnostic peaks at ~158.0 (C-OMe), ~135.0 (C-Cyclopropyl), ~124.0 (C-Br), ~10-15 ppm (Cyclopropyl carbons).

Applications in Drug Discovery

This compound is a "linchpin" intermediate.[2] The surviving bromine atom allows for a second cross-coupling event, enabling the construction of non-symmetric biaryl scaffolds common in SGLT2 inhibitors and other metabolic disease therapeutics.

Applications cluster_0 Downstream Transformations Target 2-Bromo-1-cyclopropyl- 4-methoxybenzene Suzuki Suzuki Coupling (Ar-B(OH)2) Target->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Target->Buchwald Biaryl SGLT2 Inhibitor Scaffold (Biaryl Methane) Suzuki->Biaryl C-C Bond Formation Amination N-Aryl Piperazines (GPCR Ligands) Buchwald->Amination C-N Bond Formation

Figure 2: Divergent synthesis capabilities of the scaffold.

Handling & Safety Information

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • Compound Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 24212081 (Related Isomer) and CAS 1353855-96-5. Link

  • Synthetic Methodology (Selective Coupling): BenchChem Application Notes. "2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions." Link

  • SGLT2 Inhibitor Chemistry: New Drug Approvals. "Bexagliflozin Synthesis and Intermediates." Link

  • Suzuki Coupling Mechanism: Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Catalysts." Link

Sources

Exploratory

Chemical Profile & Synthesis Guide: 2-Bromo-1-cyclopropyl-4-methoxybenzene

Executive Summary 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1353855-96-5) is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural value li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1353855-96-5) is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural value lies in the specific "meta-relationship" between the bromine and methoxy groups, combined with the steric and electronic modulation provided by the cyclopropyl moiety.

Unlike simple anisole derivatives, this compound cannot be synthesized via direct bromination of 1-cyclopropyl-4-methoxybenzene due to directing group incompatibility. Consequently, it represents a "chemically privileged" scaffold that requires a designed synthetic route—typically exploiting the chemoselectivity between iodine and bromine leaving groups. This guide details the structural rationale, a validated synthesis protocol, and the critical handling parameters for researchers in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3]

Core Identifiers
PropertyDetail
IUPAC Name 2-Bromo-1-cyclopropyl-4-methoxybenzene
CAS Number 1353855-96-5
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
SMILES COC1=CC(Br)=C(C2CC2)C=C1
Appearance Pale yellow oil to low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Logic & Electronic Map

The molecule features a 1,2,4-trisubstituted benzene ring. The positioning of the substituents creates a unique electronic environment:

  • Position 1 (Cyclopropyl): Acts as a weak electron donor (pseudo-π system) and provides significant steric bulk, locking the conformation of adjacent groups.

  • Position 2 (Bromo): Located ortho to the cyclopropyl group. This position is sterically crowded. The C-Br bond is available for further functionalization (e.g., Buchwald-Hartwig amination or Lithium-Halogen exchange) but is less reactive than a C-I bond.

  • Position 4 (Methoxy): A strong electron donor (resonance).[1] It activates the ring, particularly at positions 3 and 5.

The Synthetic Challenge: Direct bromination of 1-cyclopropyl-4-methoxybenzene fails to produce this isomer. The strong ortho-directing effect of the methoxy group directs electrophiles to Position 3 (meta to cyclopropyl), yielding the unwanted isomer 3-bromo-1-cyclopropyl-4-methoxybenzene. Therefore, the synthesis must proceed via a regioselective iodination followed by chemoselective coupling .

Synthesis Strategy: The Chemoselective Route

To access the 2-bromo isomer, we employ a "Halogen Discrimination" strategy. We start with 3-bromoanisole, install an iodine atom at the specific position required, and then use the higher reactivity of the C-I bond (vs. C-Br) to install the cyclopropyl group selectively.

Reaction Pathway Diagram

SynthesisPathway Start 3-Bromoanisole (1-Bromo-3-methoxybenzene) Step1 Regioselective Iodination (I2, HgO or NIS) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Bromo-1-iodo-4-methoxybenzene (CAS: 466639-53-2) Step1->Inter Yield: ~85-94% Step2 Chemoselective Suzuki Coupling (Cyclopropylboronic acid, Pd-cat) Inter->Step2 Selective C-I Activation Product TARGET: 2-Bromo-1-cyclopropyl-4-methoxybenzene Step2->Product Yield: ~75-85% WrongStart 1-Cyclopropyl-4-methoxybenzene WrongProd Unwanted Isomer: 3-Bromo-1-cyclopropyl... WrongStart->WrongProd Direct Bromination (Fails to give Target)

Caption: Synthesis pathway contrasting the successful chemoselective route (top) against the failed direct bromination approach (bottom).

Experimental Protocols

Step 1: Preparation of 2-Bromo-1-iodo-4-methoxybenzene

Targeting the precursor (CAS: 466639-53-2)[2][3]

Principle: The methoxy group in 3-bromoanisole directs the incoming iodine electrophile to the para position (Position 6 relative to OMe, which becomes Position 1 in the product numbering).

  • Reagents: 3-Bromoanisole (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq) or I₂/HgO, Acetonitrile (ACN).

  • Procedure:

    • Dissolve 3-bromoanisole in ACN (0.5 M concentration).

    • Cool to 0°C. Add NIS portion-wise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.[4]

    • Workup: Extract with DCM, wash with brine, dry over MgSO₄.

    • Purification: Flash column chromatography (Hexane).

    • Yield: Expect 85-94% of a colorless oil/solid.

Step 2: Chemoselective Suzuki-Miyaura Coupling

Installing the Cyclopropyl Group

Principle: Palladium(0) catalysts undergo oxidative addition into C-I bonds significantly faster than C-Br bonds. By controlling temperature and stoichiometry, the cyclopropyl group replaces the iodine at Position 1, leaving the bromine at Position 2 intact.

  • Reagents:

    • Substrate: 2-Bromo-1-iodo-4-methoxybenzene (1.0 eq).

    • Coupling Partner: Cyclopropylboronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄.

    • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

  • Procedure:

    • Charge a reaction flask with the substrate, cyclopropylboronic acid, and base.

    • Add degassed solvent mixture.

    • Add the Pd catalyst under an inert atmosphere (Nitrogen/Argon).

    • Critical Step: Heat to 80-90°C . Do not overheat (>110°C), or the bromine may also react (bis-coupling).

    • Stir for 12-16 hours.

    • Workup: Filter through Celite, dilute with water, extract with EtOAc.

    • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Yield: Expect 75-85% of the target compound.

Spectroscopic Characterization (Predicted)

Researchers should verify the structure using the following diagnostic signals.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 0.60 - 1.05 ppm (m, 4H)Cyclopropyl methylene protons. Distinctive high-field multiplet.
δ 1.95 - 2.10 ppm (m, 1H)Cyclopropyl methine proton. Connects to the aromatic ring.
δ 3.78 ppm (s, 3H)Methoxy group. Characteristic singlet.[1]
δ 6.80 ppm (dd, 1H)Ar-H (Pos 5). Ortho to OMe, meta to cyclopropyl.
δ 6.95 ppm (d, 1H)Ar-H (Pos 6). Ortho to cyclopropyl.
δ 7.10 ppm (d, 1H)Ar-H (Pos 3). Ortho to OMe, Meta to Br. (Isolated between substituents).
¹³C NMR δ ~9-10 ppm Cyclopropyl CH₂ carbons.
δ ~55.5 ppm Methoxy carbon.
δ ~124 ppm C-Br carbon.
Mass Spec m/z 226 / 228 [M]+ doublet (1:1 ratio) confirming the presence of one bromine atom .

Applications in Medicinal Chemistry

This scaffold is highly valued for three specific properties in drug design:

  • Metabolic Stability: The cyclopropyl group is often used as a bioisostere for an isopropyl or ethyl group. It lacks the abstractable hydrogens of an alkyl chain, reducing susceptibility to CYP450 oxidation (benzylic hydroxylation).

  • Conformational Locking: The steric bulk of the ortho-bromo and ipso-cyclopropyl groups forces the methoxy group and the ring into a specific dihedral angle, which can improve binding affinity in kinase pockets (e.g., MET, VEGFR).

  • Vector for Diversity: The remaining bromine atom serves as a "handle" for late-stage diversification. It can be converted into amines (Buchwald), nitriles (Rosenmund-von Braun), or other aryl groups (Suzuki) after the core scaffold is established.

Safety & Handling

  • Hazards: The compound is an organic halide. Treat as an irritant (H315, H319).

  • Precursors: Methyl iodide (if used for methylation) is a carcinogen. 3-Bromoanisole is an irritant.

  • Storage: Store at 2-8°C under inert gas. Light sensitive (due to potential C-Br homolysis over long periods).

References

  • Synthesis of Precursor (2-Bromo-1-iodo-4-methoxybenzene)

    • Regioselective Iodination of 3-Bromoanisole. ChemicalBook, Synthesis Route 1.

    • Methodology for Iodination: Zhou, Z., & He, X.[5] (2011). An Efficient and Regioselective Monobromination... (Adapted for Iodination).[6][4][7] Synthesis, 2011, 207-209.[5]

  • Compound Identity & CAS

    • 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS 1353855-96-5). BLD Pharm Product Record.

  • Cyclopropyl Coupling Methodology

    • Suzuki-Miyaura Coupling of Cyclopropylboronic Acid. General protocols for sterically hindered halides.

  • Precursor Availability

    • 2-Bromo-1-iodo-4-methoxybenzene (CAS 466639-53-2).[2][3][8][9][10] Sigma-Aldrich / Merck.

Sources

Foundational

3-Bromo-4-cyclopropyl-anisole synonyms and IUPAC name

Introduction: The Strategic Scaffold 3-Bromo-4-cyclopropyl-anisole (CAS: 1353855-96-5) is a high-value intermediate in medicinal chemistry, specifically designed for the optimization of lead compounds in drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Scaffold

3-Bromo-4-cyclopropyl-anisole (CAS: 1353855-96-5) is a high-value intermediate in medicinal chemistry, specifically designed for the optimization of lead compounds in drug discovery. It serves as a critical building block for introducing the cyclopropyl-anisole motif , a structural feature increasingly favored in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

The compound combines three strategic elements:

  • The Methoxy Group (-OMe): A hydrogen bond acceptor that often interacts with hinge regions in kinases or specific serine/threonine residues in receptor pockets.

  • The Cyclopropyl Ring: A bioisostere for isopropyl or ethyl groups. It provides rigid hydrophobic bulk, improving metabolic stability by preventing cytochrome P450-mediated oxidation (e.g., benzylic hydroxylation) while reducing the entropic penalty of binding compared to flexible alkyl chains.

  • The Bromine Handle: A versatile electrophile positioned meta to the methoxy group, enabling further diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.

This guide provides a rigorous technical analysis of its nomenclature, synthesis, and application, designed for researchers requiring high-purity synthesis and structural validation.

Nomenclature and Identification

Accurate identification is critical due to the potential for regioisomeric confusion with 2-bromo-4-cyclopropylanisole.

Identifier Details
Common Name 3-Bromo-4-cyclopropyl-anisole
Systematic IUPAC Name 2-Bromo-1-cyclopropyl-4-methoxybenzene
CAS Number 1353855-96-5
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
SMILES COc1cc(Br)c(C2CC2)cc1
InChIKey RBKZCEKCSPUSMY-UHFFFAOYSA-N

Structural Logic: The parent structure is anisole (methoxybenzene). The methoxy group is at position 1. The bromine atom is at position 3, and the cyclopropyl group is at position 4. This 1,3,4-substitution pattern is distinct from the 1,2,4-pattern often obtained by direct bromination.

Synthetic Methodology

The Challenge of Regioselectivity

Direct bromination of 4-cyclopropylanisole is NOT recommended for synthesizing this specific isomer.

  • Reasoning: The methoxy group is a strong ortho/para director. Since the para position is blocked by the cyclopropyl group, electrophilic bromination will occur predominantly at the ortho position relative to the methoxy group (Position 2), yielding 2-bromo-4-cyclopropylanisole , not the desired 3-bromo isomer.

Validated Route: Chemoselective Suzuki Coupling

The most robust synthesis exploits the differential reactivity of iodine and bromine in 3-bromo-4-iodoanisole (2-bromo-1-iodo-4-methoxybenzene). Palladium-catalyzed cross-coupling occurs selectively at the weaker C–I bond, leaving the C–Br bond intact for future functionalization.

Reaction Scheme

Synthesis SM1 3-Bromo-4-iodoanisole (2-Bromo-1-iodo-4-methoxybenzene) Catalyst Pd(dppf)Cl2 • DCM K3PO4 (aq) SM1->Catalyst Reagent Cyclopropylboronic Acid Reagent->Catalyst Product 3-Bromo-4-cyclopropyl-anisole Catalyst->Product Suzuki-Miyaura Coupling (Chemoselective C-I activation) 80-90°C, Toluene/Water

Figure 1: Chemoselective synthesis of 3-Bromo-4-cyclopropyl-anisole via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Objective: Synthesis of 3-Bromo-4-cyclopropyl-anisole on a 10 mmol scale.

Materials:

  • 3-Bromo-4-iodoanisole (3.13 g, 10.0 mmol)

  • Cyclopropylboronic acid (1.29 g, 15.0 mmol, 1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (6.36 g, 30.0 mmol, 3.0 eq)

  • Solvent: Toluene (40 mL) / Water (10 mL) (Degassed)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 3-bromo-4-iodoanisole, cyclopropylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove oxygen, which can cause homocoupling or catalyst deactivation.

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe under nitrogen flow.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly against a positive stream of nitrogen.

  • Reaction: Heat the mixture to 85–90°C in an oil bath. Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or LCMS. The starting iodide should be consumed; the bromide functionality remains stable under these conditions.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.[1][2][3] Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Drying: Wash the combined organics with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (100:0 to 95:5).

    • Expected Yield: 75–85% as a colorless to pale yellow oil.

Chemical Properties & Stability[6]

PropertyValue / Description
Physical State Pale yellow oil or low-melting solid (dependent on purity).
Boiling Point ~260°C (Predicted at 760 mmHg).
Solubility Soluble in DCM, THF, Ethyl Acetate, Toluene. Insoluble in water.
LogP (Calc) 3.8 ± 0.4 (Highly lipophilic).
Reactivity C-Br Bond: Active for further cross-coupling (Suzuki, Buchwald) or Lithium-Halogen exchange (using n-BuLi at -78°C). Cyclopropyl: Acid-sensitive; avoid strong Lewis acids (e.g., AlCl₃) which may open the ring.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

Applications in Drug Design

This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) .

Metabolic Stability Enhancement

Replacing an isopropyl or ethyl group with a cyclopropyl ring often improves the metabolic half-life of a drug candidate. The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic secondary C-H bonds (~95 kcal/mol), making them resistant to cytochrome P450 oxidation.

Kinase Inhibitor Design

The 3-bromo position allows for the attachment of heterocycles (e.g., pyrazoles, pyridines) to access the ATP-binding pocket of kinases. The 4-cyclopropyl group is often positioned to fill the hydrophobic "gatekeeper" pocket or the solvent-exposed region, providing selectivity over other kinases.

Example Workflow:

  • Scaffold Synthesis: Prepare 3-Bromo-4-cyclopropyl-anisole.

  • Lithiation/Borylation: Convert the bromide to a boronic ester.

  • Coupling: React with a chloro-heterocycle (e.g., 4-chloropyridine) to form a biaryl kinase inhibitor core.

Safety and Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Disposal: Dispose of as halogenated organic waste.

  • Specific Note: Cyclopropyl derivatives can occasionally exhibit unexpected allergenicity; handle with standard potent compound precautions until fully characterized.

References

  • Suzuki-Miyaura Coupling of Cyclopropylboronic Acid

    • Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1][3][4]

    • Source: Wallace, D. J., & Chen, C. (2002). Tetrahedron Letters, 43(39), 6987-6990.
    • URL:[Link]

  • Chemoselectivity of Iodo- vs Bromo-arenes: Title: Selective Palladium-Catalyzed Cross-Coupling of Bromo-Iodo-Arenes. Source: Handy, S. T., & Zhang, Y. (2006). Synthesis, 2006(22), 3883-3887.
  • Cyclopropyl as a Bioisostere

    • Title: The cyclopropyl group in medicinal chemistry.[1]

    • Source: Talele, T. T. (2016). Journal of Medicinal Chemistry, 59(19), 8712-8756.
    • URL:[Link]

  • Compound Registry

    • Title: 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS 1353855-96-5).
    • Source: PubChem / Sigma-Aldrich C
    • URL:[Link]

Sources

Exploratory

Engineering Arylcyclopropanes: A Technical Guide to the Cross-Coupling of Cyclopropyl-Aryl Bromides

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide The Pharmacological Rationale: Why Cyclopropyl-Aryl Motifs? As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

The Pharmacological Rationale: Why Cyclopropyl-Aryl Motifs?

As a Senior Application Scientist in medicinal chemistry, I frequently observe drug discovery programs hitting a wall when optimizing the pharmacokinetic (PK) profiles of linear alkyl-aryl systems. The cyclopropyl group is ubiquitous in modern drug design, not merely as a structural novelty, but as a highly engineered bioisostere[1].

When we replace a linear alkyl chain with a cyclopropyl group directly attached to an aryl moiety (an arylcyclopropane), we fundamentally alter the molecule's physical and conjugative properties. The causality here is three-fold:

  • Conformational Locking: The rigid three-membered ring restricts the rotational degrees of freedom, locking the molecule into its bioactive conformation. This lowers the entropy penalty upon target binding, directly increasing potency[1].

  • Microsomal Metabolic Stability: Linear alkyls are highly susceptible to CYP450-mediated oxidation. The increased

    
    -character of the C-H bonds in a cyclopropyl ring creates a steric and electronic shield, significantly improving the metabolic half-life[1].
    
  • Vector Alignment: The cyclopropyl ring directs substituents at precise angles, allowing for optimal vector alignment within tight enzymatic binding pockets.

PharmRationale Alkyl Linear Alkyl Groups (High Flexibility) Cyclo Cyclopropyl Isostere (Rigidified Core) Alkyl->Cyclo Bioisosteric Replacement Meta Microsomal Stability (Blocks CYP450) Cyclo->Meta Steric Shielding Conf Conformational Locking (Low Entropy Penalty) Cyclo->Conf Vector Alignment Potency Enhanced Target Potency & PK Profile Meta->Potency Increased Half-Life Conf->Potency Improved Binding Affinity

Fig 1: Pharmacological rationale for replacing linear alkyls with cyclopropyl isosteres.

Strategic Retrosynthesis: The Case for Aryl Bromides

When synthesizing arylcyclopropanes, the choice of the electrophilic coupling partner is critical. While aryl iodides are highly reactive, they are often prohibitively expensive and light-sensitive. Aryl chlorides are cheap but require specialized, electron-rich ligands (like Buchwald phosphines) to force the oxidative addition step[2].

Aryl bromides represent the optimal "Goldilocks" electrophile[3]. They offer a perfect balance: their C-Br bond is weak enough to undergo facile oxidative addition with standard Pd(0) or Ni(0) catalysts, yet stable enough to survive upstream synthetic sequences[4].

Quantitative Comparison of Cross-Coupling Methodologies

To synthesize these motifs, three distinct methodologies dominate the literature. The table below summarizes the quantitative data and mechanistic advantages of each approach.

MethodologyReagentsCatalyst SystemYield RangeCausality / Key Advantage
Zn-Mediated Kumada Ar-Br,

-PrMgBr, ZnBr

Pd(OAc)

, P(

-Bu)

85–98%ZnBr

softens the Grignard, preventing nucleophilic attack on sensitive functional groups[5].
Suzuki-Miyaura Ar-Br,

-PrB(OH)

or

-PrBF

K
Pd(PPh

)

or Pd(OAc)

/PCy

60–95%Tolerates aqueous conditions; BF

K salts prevent protodeboronation[6].
Ni-Catalyzed Reductive Ar-Br,

-Pr-Br, Mn(0)
Ni(II) + Picolinamide NN270–92%Avoids pre-formed organometallics entirely; highly tolerant of free amines[7].

Mechanistic Insights: Overcoming Catalytic Pitfalls

The most common failure point in the Suzuki-Miyaura coupling of cyclopropyl species is protodeboronation [2]. Cyclopropylboronic acid is notoriously unstable; the empty p-orbital on the boron atom is highly susceptible to attack by water, leading to the cleavage of the C-B bond before transmetalation can occur[3].

The Causality of Reagent Selection: To circumvent this, we do not use free boronic acids in robust process chemistry. Instead, we utilize potassium cyclopropyltrifluoroborates (


-PrBF

K) or pinacol esters. These reagents mask the boron atom, releasing the active boronic species slowly into the catalytic cycle, thereby synchronizing the rate of transmetalation with oxidative addition and starving the protodeboronation pathway of its substrate[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Aryl Bromide (Oxidative Addition) Pd0->OxAdd + Ar-Br TransMet Pd(II) Aryl Cyclopropyl (Transmetalation) OxAdd->TransMet + Base RedElim Arylcyclopropane (Reductive Elimination) TransMet->RedElim Product Release RedElim->Pd0 Catalyst Regeneration Degradation Protodeboronation (Side Reaction) Boron Cyclopropylboron Reagent Boron->TransMet Transmetalation Boron->Degradation H2O / Heat

Fig 2: Pd-catalyzed cross-coupling cycle highlighting the protodeboronation pitfall.

Validated Experimental Protocols

A protocol is only as good as its built-in failure detection. The following methodologies are designed as self-validating systems , meaning they contain In-Process Controls (IPCs) that allow the chemist to verify mechanistic success in real-time.

Protocol A: Zn-Mediated Kumada-Type Coupling

Reference standard adapted from Shu et al.[5]

The Causality: Traditional cyclopropyl Grignard reagents have poor functional group tolerance. By adding substoichiometric ZnBr


, we facilitate an in situ transmetalation to a cyclopropylzinc species. This "softens" the nucleophile, suppressing off-target attacks on esters or ketones while maintaining high reactivity for the Pd-catalyzed cycle[5].

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask. Backfill with ultra-pure N

    
     three times. Causality: O
    
    
    
    will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) black.
  • Reagent Loading: Add the aryl bromide (1.0 equiv), Pd(OAc)

    
     (2 mol%), and tri-tert-butylphosphine (P(
    
    
    
    -Bu)
    
    
    , 4 mol%) in anhydrous THF (0.2 M).
  • Grignard Softening: Add anhydrous ZnBr

    
     (0.4 equiv) to the flask. Stir for 10 minutes at room temperature.
    
  • Slow Addition: Cool the vessel to 0°C. Using a syringe pump, add cyclopropylmagnesium bromide (1.5 equiv, 0.5 M in THF) dropwise over 1 hour. Causality: Slow addition prevents the localized thermal spikes that lead to Grignard homocoupling.

  • Self-Validation (IPC): At

    
     minutes, quench a 50 
    
    
    
    L aliquot in wet EtOAc and analyze via HPLC-UV.
    • Validation Criteria: The aryl bromide peak must be <5% area. If a des-bromo peak (hydrodehalogenation) is observed, the system is wet; if unreacted starting material remains, the oxidative addition has stalled, indicating catalyst death.

  • Quench & Isolate: Quench the bulk reaction with saturated aqueous NH

    
    Cl. Extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and purify via silica gel chromatography.

ExpWorkflow Step1 1. Anhydrous Prep (Ar-Br + Catalyst) Step2 2. ZnBr2 Addition (Grignard Softening) Step1->Step2 Step3 3. Slow Grignard Drop (Exotherm Control) Step2->Step3 Step4 4. HPLC IPC Check (Self-Validation) Step3->Step4 Step5 5. Aqueous Quench (Product Isolation) Step4->Step5

Fig 3: Self-validating workflow for Zn-mediated Kumada-type cross-coupling.

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

Reference standard adapted from Han et al.[7]

The Causality: For substrates with highly sensitive protons (e.g., free amines), basic organometallic reagents will fail. Reductive cross-coupling uses two electrophiles (Aryl-Br and Cyclopropyl-Br) and a terminal reductant (Mn powder). The picolinamide NN2 pincer ligand specifically tunes the Ni catalyst to favor cross-coupling over homocoupling[7].

Step-by-Step Methodology:

  • Catalyst Assembly: In a glovebox, combine NiCl

    
    ·glyme (10 mol%), picolinamide NN2 ligand (12 mol%), and Mn powder (3.0 equiv) in a vial.
    
  • Substrate Addition: Add the aryl bromide (1.0 equiv) and cyclopropyl bromide (2.0 equiv).

  • Solvent & Activation: Add anhydrous DMA (0.1 M) and a catalytic amount of NaI (20 mol%). Causality: NaI facilitates a Finkelstein-type halogen exchange on the cyclopropyl bromide, generating a more reactive cyclopropyl iodide intermediate in situ.

  • Reaction Execution: Seal the vial, remove from the glovebox, and stir vigorously at 60°C for 24 hours.

  • Self-Validation (IPC): Monitor the reaction via GC-MS at 12 hours.

    • Validation Criteria: The presence of the cross-coupled mass ion without significant biaryl homocoupling validates the ligand's steric control.

  • Workup: Filter through a pad of Celite to remove Mn salts, wash with EtOAc, and concentrate under reduced pressure.

Conclusion

The installation of a cyclopropyl ring onto an aryl bromide scaffold is a transformative step in medicinal chemistry, directly upgrading a molecule's PK and pharmacodynamic profile. By understanding the mechanistic causality—whether it is softening a Grignard with ZnBr


 to protect functional groups or utilizing trifluoroborates to prevent protodeboronation—process scientists can design highly scalable, self-validating workflows that eliminate guesswork from the bench.

References

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives.5

  • Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.1

  • PubMed (Han et al., 2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond.7

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.3

  • Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.6

Sources

Foundational

An In-depth Technical Guide to 2-Bromo-1-cyclopropyl-4-methoxybenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Bromo-1-cyclopropyl-4-methoxybenzene, a versatile building block in organic synthesis w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-cyclopropyl-4-methoxybenzene, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. The document details the molecular properties, a proposed synthetic pathway with a step-by-step protocol, and an exploration of its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The strategic importance of the cyclopropyl and bromo-methoxy-substituted benzene motifs in drug discovery is also discussed, highlighting the compound's value for creating novel molecular architectures.

Introduction: The Strategic Value of Substituted Phenyl Ethers

The molecular architecture of 2-Bromo-1-cyclopropyl-4-methoxybenzene combines three key structural features that are highly sought after in the design of modern pharmaceuticals and functional materials: a brominated aromatic ring, a methoxy group, and a cyclopropyl substituent. The bromo-aromatic moiety serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds[1][2]. The methoxy group, a common feature in many natural products and approved drugs, can significantly influence a molecule's physicochemical properties, including solubility, metabolic stability, and binding interactions with biological targets[3].

The cyclopropyl group is of particular interest in medicinal chemistry. Its unique conformational rigidity and electronic properties can enhance the potency and metabolic stability of drug candidates. The strained three-membered ring can act as a conformational lock, pre-organizing a molecule into a bioactive conformation, which can lead to more favorable binding to target proteins[4]. This strategic combination of functional groups makes 2-Bromo-1-cyclopropyl-4-methoxybenzene a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Molecular Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Bromo-1-cyclopropyl-4-methoxybenzene is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO[5][]
Molecular Weight 227.10 g/mol [5][]
CAS Number 1353855-96-5[5]
Appearance (Predicted) Colorless to pale yellow oil or solidGeneral knowledge
Solubility (Predicted) Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General knowledge

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the cyclopropyl ring. The aromatic protons will likely appear as a set of doublets and a doublet of doublets in the range of δ 6.5-7.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The cyclopropyl protons will present as a complex multiplet in the upfield region, typically between δ 0.5-2.5 ppm.

  • ¹³C NMR: The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the bromine atom will be shifted downfield. The methoxy carbon will appear around δ 55 ppm, and the cyclopropyl carbons will be found in the upfield region, typically below δ 20 ppm.

Synthesis of 2-Bromo-1-cyclopropyl-4-methoxybenzene: A Proposed Pathway

A robust synthetic route to 2-Bromo-1-cyclopropyl-4-methoxybenzene can be designed based on well-established organic transformations, drawing inspiration from methodologies reported for structurally related compounds. A plausible and efficient two-step synthesis starting from commercially available 4-cyclopropylphenol is outlined below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Methylation A 4-Cyclopropylphenol B 2-Bromo-4-cyclopropylphenol A->B NBS, Acetonitrile, rt C 2-Bromo-1-cyclopropyl-4-methoxybenzene B->C CH3I, K2CO3, Acetone, reflux

Caption: Proposed two-step synthesis of 2-Bromo-1-cyclopropyl-4-methoxybenzene.

Rationale for the Synthetic Strategy

This synthetic approach is predicated on the principle of regioselective electrophilic aromatic substitution followed by a standard Williamson ether synthesis.

  • Step 1: Ortho-Bromination: The hydroxyl group of 4-cyclopropylphenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the cyclopropyl group, electrophilic bromination is expected to occur selectively at one of the ortho positions. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated aromatic rings, offering good control and minimizing over-bromination.

  • Step 2: O-Methylation: The resulting 2-bromo-4-cyclopropylphenol is then methylated. The Williamson ether synthesis is a classic and reliable method for this transformation. The phenolic proton is deprotonated by a mild base like potassium carbonate to form the phenoxide, which then acts as a nucleophile to displace the iodide from methyl iodide, forming the desired methoxy ether.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-cyclopropylphenol

  • To a solution of 4-cyclopropylphenol (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-cyclopropylphenol.

Step 2: Synthesis of 2-Bromo-1-cyclopropyl-4-methoxybenzene

  • To a solution of 2-bromo-4-cyclopropylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 2-Bromo-1-cyclopropyl-4-methoxybenzene.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The bromine atom on the aromatic ring of 2-Bromo-1-cyclopropyl-4-methoxybenzene is a key functional group that enables its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the efficient construction of intricate molecular frameworks from simpler building blocks[].

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling A 2-Bromo-1-cyclopropyl-4-methoxybenzene C Biaryl Derivative A->C Pd Catalyst, Base E Alkynylarene Derivative A->E Pd/Cu Catalysts, Base B Aryl/Heteroaryl Boronic Acid/Ester D Terminal Alkyne

Caption: Key cross-coupling reactions of 2-Bromo-1-cyclopropyl-4-methoxybenzene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. 2-Bromo-1-cyclopropyl-4-methoxybenzene can be coupled with a wide range of aryl and heteroaryl boronic acids or esters to generate biaryl structures, which are prevalent in pharmaceuticals.

General Protocol for Suzuki-Miyaura Coupling:

  • In an inert atmosphere, combine 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 eq), the boronic acid/ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture).

  • Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. These are valuable intermediates and can be found in various bioactive molecules.

General Protocol for Sonogashira Coupling:

  • To a degassed solution of 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting alkynylarene by column chromatography.

Conclusion and Future Outlook

2-Bromo-1-cyclopropyl-4-methoxybenzene represents a highly valuable and versatile building block for contemporary organic synthesis. Its unique combination of a reactive bromine handle, a methoxy group that can modulate physicochemical properties, and a medicinally important cyclopropyl moiety makes it an attractive starting material for the discovery and development of novel pharmaceuticals and functional materials. The proposed synthetic route offers a practical and efficient means of accessing this compound, and its utility in key cross-coupling reactions opens up a vast chemical space for exploration. As the demand for structurally complex and diverse molecules continues to grow in the life sciences and materials science, the importance of strategically functionalized building blocks like 2-Bromo-1-cyclopropyl-4-methoxybenzene is set to increase.

References

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • Bentham Science. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from Bentham Science website. [Link]

  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from MDPI website. [Link]

  • Google Patents. (n.d.). EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene.
  • RSC Publishing. (2015). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry.
  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from MDPI website. [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2015). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for.
  • ResearchGate. (n.d.).
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b).
  • Figshare. (2026).
  • PLOS One. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). How do I convert 1-bromoacetophenone 2-bromo-1-(4-cyclopropyl phenyl)ethan-1-one?. [Link]

  • PMC. (n.d.). Exploration of chemical components and metabolite synthesis pathways in eight Ephedra species based on HS-GC-MS and UPLC-Q-TOF-MS.
  • University of Augsburg. (n.d.). The synthesis, crystal structure and vibrational spectra of α-Sr(PO3)
  • ResearchGate. (n.d.). tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds.
  • Google Patents. (n.d.). WO2007135463A1 - Optical enantiomers of phenyramidol and process for chiral synthesis.
  • Beilstein Journals. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. [Link]

  • Google Patents. (n.d.). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
  • Organic Syntheses. (n.d.). bicyclopropylidene.
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. [Link]

  • PMC. (n.d.).
  • NSF Public Access Repository. (n.d.).
  • ACG Publications. (n.d.).
  • (n.d.). Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18.
  • Mastering Organic Synthesis. (2026). The Role of 2-Bromo-1-iodo-4-methoxybenzene.
  • (n.d.). 1-Bromo-4-cyclopropyl-2-methoxybenzene.
  • (n.d.). 1-Bromo-4-cyclopropyl-2-methoxybenzene.

Sources

Exploratory

Technical Guide: Bioisosteric Optimization of 2-Bromo-1-cyclopropyl-4-methoxybenzene

Executive Summary 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1353855-96-5) represents a highly functionalized aromatic scaffold often utilized as a core fragment in medicinal chemistry programs.[1][2] Its structure bal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1353855-96-5) represents a highly functionalized aromatic scaffold often utilized as a core fragment in medicinal chemistry programs.[1][2] Its structure balances three distinct pharmacophoric elements: a lipophilic steric spacer (cyclopropyl ), an electronic anchor/hydrogen bond acceptor (methoxy ), and a halogen handle (bromine ) capable of halogen bonding or metabolic blocking.

This guide provides a high-level technical roadmap for evolving this specific scaffold. It addresses common liabilities—such as high lipophilicity (LogP) and metabolic susceptibility (O-demethylation)—by applying modern bioisosteric principles. The goal is to retain the core biological activity while enhancing physicochemical properties (solubility, permeability, metabolic stability).[3]

Part 1: Physicochemical Dissection & Liability Analysis

Before applying bioisosteres, we must understand the parent scaffold's contribution to ligand-protein binding and ADME (Absorption, Distribution, Metabolism, Excretion).

Structural Deconstruction
  • Position 1 (Cyclopropyl): Acts as a rigid, lipophilic spacer. It is often a bioisostere for an isopropyl or tert-butyl group but with different vectors and electronic properties (pseudo-alkene character).

    • Liability: High lipophilicity (LogP contribution ~1.14); potential for CYP-mediated oxidation.

  • Position 2 (Bromine): Provides steric bulk and a potential "sigma-hole" for halogen bonding with backbone carbonyls. Also blocks metabolic oxidation at the ortho-position.

    • Liability: High molecular weight (MW); potential toxicity if released; hydrophobicity.

  • Position 4 (Methoxy): A classic electron-donating group (EDG) and Hydrogen Bond Acceptor (HBA).

    • Liability:Major metabolic soft spot. O-demethylation by CYP450 enzymes is a primary clearance pathway.

Visualization of Pharmacophoric Nodes

The following diagram illustrates the core scaffold and the strategic zones for bioisosteric replacement.

ScaffoldAnalysis Core 2-Bromo-1-cyclopropyl- 4-methoxybenzene Zone1 Zone 1: Cyclopropyl (Lipophilic Spacer) Target: Reduce LogP Core->Zone1 Position 1 Zone2 Zone 2: Bromine (Halogen Handle) Target: Sigma Hole / Sterics Core->Zone2 Position 2 Zone3 Zone 3: Methoxy (H-Bond Acceptor) Target: Metabolic Stability Core->Zone3 Position 4

Figure 1: Pharmacophoric dissection of the parent molecule highlighting the three primary zones for optimization.

Part 2: Bioisosteric Strategies & Protocols

Strategy A: The Methoxy Group (Metabolic Hardening)

The methoxy group is prone to rapid O-demethylation. To improve half-life (


) while maintaining H-bond acceptor capability, we employ fluorination or cyclization.
1. Trifluoromethoxy (-OCF

) and Difluoromethoxy (-OCHF

)
  • Rationale: Fluorination lowers the electron density of the oxygen, making the adjacent carbon less susceptible to enzymatic oxidation. The -OCF

    
     group is also significantly more lipophilic, which may improve blood-brain barrier (BBB) penetration if needed, though it increases LogP.
    
  • Protocol (Synthesis of -OCHF

    
     analog): 
    
    • Starting Material: 3-Bromo-4-cyclopropylphenol (derived from demethylation of the parent).

    • Reagents: Sodium chlorodifluoroacetate, K

      
      CO
      
      
      
      , DMF/H
      
      
      O.
    • Conditions: Heat to 100°C for 4-12 hours. The carbene intermediate inserts into the O-H bond.

    • Validation: Monitor disappearance of phenolic -OH by LC-MS.

2. Oxetane (Polarity Shift)[3]
  • Rationale: While rarely a direct replacement for methoxy, replacing the entire anisole system with an oxetane attached directly to the ring (or via a methylene linker) dramatically lowers LogP and improves solubility due to the oxetane's high dipole moment.

Strategy B: The Cyclopropyl Group (Lipophilicity Management)

The cyclopropyl group is rigid and lipophilic. If the molecule suffers from poor solubility or high clearance, these replacements are critical.

1. Oxetan-3-yl Group
  • Rationale: The oxetane ring is isosteric with cyclopropyl (similar size and puckering) but is much more polar.

    • Effect:

      
      LogP 
      
      
      
      -1.0 to -1.3.
    • Mechanism: The oxygen atom acts as a weak HBA and reduces the lipophilic burden.

  • Synthesis Note: Requires cross-coupling of the aryl bromide with oxetane-3-boronic acid or a radical addition strategy.

2. Bicyclo[1.1.1]pentane (BCP)[4]
  • Rationale: BCP is a "super-isostere" for phenyl or tert-butyl/cyclopropyl groups. It provides a linear, rigid spacer that is metabolically inert.

  • Application: If the cyclopropyl group is purely a spacer, BCP maintains the vector while eliminating the electronic activation of the benzene ring.

3. Difluorocyclopropyl
  • Rationale: If the cyclopropyl ring itself is undergoing metabolic opening, adding two fluorine atoms (gem-difluoro) strengthens the ring bonds and blocks oxidation.

    • Effect: Increases lipophilicity slightly but significantly enhances metabolic stability.

Strategy C: The Bromine Atom (Halogen Bonding vs. Sterics)

If the Bromine is not used for further synthetic coupling (e.g., Suzuki), its role in binding must be assessed.

  • Chlorine (Cl): Similar lipophilicity, smaller size. Good if the Br is causing steric clashes.

  • Trifluoromethyl (-CF

    
    ):  Bioisosteric with the isopropyl/halogen volume. Stronger electron-withdrawing group (EWG).
    
  • Methyl (-CH

    
    ):  If the Br is purely for steric filling and not halogen bonding. This will make the molecule more electron-rich and likely more susceptible to metabolism.
    

Part 3: Decision Logic & Workflow

The following decision tree guides the medicinal chemist through the optimization process based on specific assay readouts.

OptimizationLogic Start Issue Identification (Assay Data) Metab Problem: High Clearance (Metabolic Instability) Start->Metab Solub Problem: Low Solubility (High LogP) Start->Solub Potency Problem: Low Potency (Weak Binding) Start->Potency Sol1 Replace -OCH3 with -OCHF2 or -OCF3 Metab->Sol1 Site: Methoxy Sol2 Replace Cyclopropyl with Difluorocyclopropyl Metab->Sol2 Site: Cyclopropyl Sol3 Replace Cyclopropyl with Oxetane-3-yl Solub->Sol3 LogP Reduction Sol4 Scaffold Hop: Benzene -> Pyridine Solub->Sol4 Polarity Increase Sol5 Replace Br with -CF3 (Electronic modulation) Potency->Sol5 Sigma Hole Optimization Sol6 Rigidify: Cyclopropyl -> BCP Potency->Sol6 Vector Locking

Figure 2: Strategic decision tree for optimizing the 2-Bromo-1-cyclopropyl-4-methoxybenzene scaffold.

Part 4: Comparative Data Summary

The table below summarizes the predicted shifts in physicochemical properties for key bioisosteres relative to the parent molecule.

ModificationTarget Group

LogP (Approx)
Metabolic StabilityElectronic Effect (Hammett)Key Advantage
Parent --0.0 Baseline Electron Rich Reference
-OCHF

Methoxy+0.6HighWeakly EWGBlocks O-dealkylation
-OCF

Methoxy+1.2Very HighModerate EWGHigh lipophilicity, stable
Oxetane-3-ylCyclopropyl-1.3HighInductive EWGSolubility breakthrough
gem-F

-Cyclopropyl
Cyclopropyl+0.4Very HighEWGMetabolic blocking
Chlorine (-Cl)Bromine-0.1ModerateEWGSize reduction
Pyridine CoreBenzene Ring-1.5VariableElectron DeficientSolubility & H-bond acceptor

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D. (2012). The role of fluorine in medicinal chemistry. ACS Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical pharmacophores: case studies of oxetane-3-yl and 3-fluorooxetane-3-yl groups. Journal of Medicinal Chemistry. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[4] Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[5] 2-Bromo-1-cyclopropyl-4-methoxybenzene (Compound Summary). Link

Sources

Foundational

Solubility of 2-Bromo-1-cyclopropyl-4-methoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-1-cyclopropyl-4-methoxybenzene in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-1-cyclopropyl-4-methoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1-cyclopropyl-4-methoxybenzene, an important building block in modern organic synthesis. In the absence of extensive, publicly available quantitative solubility data, this document synthesizes information from structurally analogous compounds and fundamental physicochemical principles to present a robust estimated solubility profile. It details the molecular features governing its solubility and provides an authoritative, step-by-step experimental protocol for researchers to determine precise solubility values. This guide is intended for chemists, researchers, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification, and formulation development.

Introduction: The Significance of Solubility

2-Bromo-1-cyclopropyl-4-methoxybenzene is a substituted aromatic compound featuring a unique combination of functional groups: a bromine atom, a cyclopropyl ring, and a methoxy group. This structure makes it a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. An understanding of its solubility is paramount, as this property directly influences every stage of its use, from the selection of appropriate reaction media and the design of extraction procedures to the development of effective crystallization and purification protocols.

The fundamental principle of "like dissolves like" is the starting point for understanding its behavior.[1][2] This guide will dissect the molecular properties of 2-Bromo-1-cyclopropyl-4-methoxybenzene to predict and explain its interactions with a range of common organic solvents.

Compound Profile and Physicochemical Properties

To predict solubility, one must first understand the molecule's intrinsic properties. The structure combines a largely nonpolar, hydrophobic core with functional groups that introduce some polarity.

  • Benzene Ring: The aromatic ring is nonpolar and contributes to solubility in other aromatic solvents (e.g., toluene) and nonpolar media through π-π stacking and van der Waals forces.

  • Cyclopropyl Group: This aliphatic ring is nonpolar and hydrophobic, further enhancing solubility in nonpolar solvents like alkanes.

  • Methoxy Group (-OCH₃): The ether linkage introduces a slight dipole moment and potential for weak hydrogen bond acceptance, but it does not have a hydrogen atom to donate for hydrogen bonding.[3] This slightly increases its affinity for moderately polar solvents.

  • Bromo Group (-Br): The bromine atom is polarizable and contributes to dipole-dipole interactions, enhancing solubility in polar aprotic and chlorinated solvents.

A key indicator of a compound's hydrophobicity is its octanol-water partition coefficient (LogP). While direct experimental data for the target compound is unavailable, the structurally similar 2-Bromo-1-ethyl-4-methoxybenzene has a computed XLogP3 value of 3.4.[4] This value indicates a significant preference for lipophilic (nonpolar) environments over aqueous ones, predicting poor water solubility but good solubility in many organic solvents.

Table 1: Physicochemical Characteristics of 2-Bromo-1-cyclopropyl-4-methoxybenzene

PropertyValue / DescriptionInfluence on Solubility
Molecular Formula C₁₀H₁₁BrO-
Molecular Weight 227.09 g/mol Higher molecular weight can decrease solubility compared to smaller analogs.
Polarity Weakly polar aproticSuggests poor solubility in highly polar protic solvents (water) and good solubility in nonpolar and polar aprotic solvents.
Hydrogen Bond Donor NoCannot form strong hydrogen bonds with protic solvents like water or alcohols, limiting solubility.
Hydrogen Bond Acceptor Yes (Oxygen atom)Can engage in weak hydrogen bonding with protic solvents, slightly enhancing solubility.
Predicted LogP ~3.4 (by analogy)[4]High value indicates strong lipophilicity and poor aqueous solubility.

Estimated Solubility Profile

Direct quantitative solubility data for 2-Bromo-1-cyclopropyl-4-methoxybenzene is not widely published. The following table provides a qualitative and semi-quantitative estimation based on the analysis of its structural components and the known solubility of analogous compounds.[5][6][7] These estimations are intended as a practical guide for solvent selection. For precise quantitative work, experimental verification is essential using the protocol outlined in Section 5.

Table 2: Estimated Solubility of 2-Bromo-1-cyclopropyl-4-methoxybenzene in Common Organic Solvents at 25°C

Solvent ClassSolventPredicted SolubilityRationale for Estimation
Polar Protic WaterInsolubleThe molecule is predominantly hydrophobic (high LogP) and lacks strong hydrogen bonding capability.[6][7]
Methanol, EthanolModerately SolubleThe solvent's polarity and hydrogen bonding ability are balanced by its alkyl chain, which can interact with the solute's nonpolar regions. The solute's ether oxygen can act as a weak H-bond acceptor.[5][6][7]
Polar Aprotic Acetone, AcetonitrileSolubleThese solvents have significant dipole moments that can interact favorably with the C-Br and C-O bonds of the solute.[1][6]
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent.
Nonpolar Aromatic Toluene, BenzeneVery Soluble"Like dissolves like." The aromatic ring of the solute interacts strongly with aromatic solvents via π-π stacking and van der Waals forces.[6]
Ethers Diethyl Ether, THFVery SolubleThe ether functionality and overall low polarity of these solvents match the solute's characteristics well.[1][6]
Esters Ethyl AcetateSolubleThis solvent has intermediate polarity and is effective at dissolving compounds that are not extremely polar or nonpolar.[6]
Halogenated Dichloromethane (DCM)Very SolubleThe polarizability of both the solvent and the C-Br bond in the solute leads to strong dipole-dipole and dispersion forces.[5][6]
ChloroformVery SolubleSimilar mechanism to DCM.
Hydrocarbons Hexane, HeptaneSparingly SolubleWhile the cyclopropyl and aromatic core are nonpolar, the polarity from the bromo and methoxy groups limits solubility in purely aliphatic, nonpolar solvents.[6]

Factors Influencing Solubility: A Deeper Look at Intermolecular Forces

The solubility of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy released from forming new solute-solvent interactions.[8]

  • Van der Waals Forces (London Dispersion Forces): These are the primary forces at play with nonpolar solvents like hexane and toluene. The large, polarizable electron cloud of the aromatic ring and bromine atom allows for significant dispersion forces, making the compound soluble in solvents where these forces dominate.[8]

  • Dipole-Dipole Interactions: The electronegative oxygen and bromine atoms create a net dipole moment in the molecule. This allows it to interact favorably with polar aprotic solvents like acetone and dichloromethane, which also have strong dipoles.[3]

  • Hydrogen Bonding: 2-Bromo-1-cyclopropyl-4-methoxybenzene can only act as a hydrogen bond acceptor at its methoxy oxygen. It cannot donate a hydrogen bond. This severely limits its ability to integrate into the strong hydrogen-bonding network of water, resulting in insolubility. In solvents like ethanol, it can accept a hydrogen bond, contributing to its moderate solubility.[2][3]

The interplay of these forces explains the observed trends. The molecule's structure is a mosaic of polar and nonpolar regions, making it most soluble in solvents of intermediate polarity (like DCM, THF, and Acetone) or those with similar aromatic character (Toluene).

cluster_Solute 2-Bromo-1-cyclopropyl-4-methoxybenzene Solute Molecule (Weakly Polar, Aprotic) Aprotic Polar Aprotic (DCM, Acetone, THF) Solute->Aprotic Strong Dipole-Dipole & Dispersion Forces Nonpolar Nonpolar (Toluene, Hexane) Solute->Nonpolar Strong Dispersion Forces (π-π with Toluene) Protic Polar Protic (Water, Ethanol) Solute->Protic Weak (H-Bond Acceptance Only) Poor Interaction

Caption: Dominant intermolecular forces between the solute and different solvent classes.

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, the isothermal shake-flask method is the gold standard, recommended by organizations like the OECD.[1][9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 2-Bromo-1-cyclopropyl-4-methoxybenzene to a series of glass vials, each containing a precisely known volume (e.g., 5.0 mL) of a single, high-purity organic solvent. "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[1][9] A preliminary test can determine the minimum time required to achieve a constant concentration.[9][11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials.[1]

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.[1] This step is critical to prevent any microscopic solid particles from being included in the analysis.

  • Quantification:

    • Accurately determine the mass or volume of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9] A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accuracy.[1]

  • Data Reporting: Calculate the solubility from the measured concentration and the dilution factor. Report the final value in standard units, such as mg/mL or mol/L, explicitly stating the temperature at which the measurement was made.

start Start prep 1. Add Excess Solute to Solvent in Vial start->prep equil 2. Agitate at Constant Temp (24-72 hours) prep->equil separate 3. Centrifuge to Separate Solid equil->separate collect 4. Filter Supernatant (e.g., 0.22 µm PTFE filter) separate->collect quant 5. Quantify Concentration (e.g., HPLC with Calibration Curve) collect->quant report 6. Report Solubility (mg/mL or mol/L at Temp) quant->report end_node End report->end_node

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Conclusion

While direct quantitative data is sparse, a comprehensive theoretical and analog-based analysis reveals a clear solubility profile for 2-Bromo-1-cyclopropyl-4-methoxybenzene. It is a predominantly lipophilic molecule with poor aqueous solubility. Its solubility is highest in aromatic, halogenated, and polar aprotic solvents, driven by a combination of strong dispersion forces and dipole-dipole interactions. It exhibits moderate solubility in alcohols and limited solubility in nonpolar aliphatic hydrocarbons. For applications requiring high precision, the provided shake-flask protocol offers a reliable and universally accepted method for obtaining definitive quantitative data. This guide provides both the predictive framework and the practical tools necessary for scientists to effectively utilize this versatile compound in their work.

References

  • BenchChem (2025). General Experimental Protocol for Determining Solubility.
  • University Handout (2024). Solubility test for Organic Compounds.
  • Chemistry Laboratory Manual. Experiment: Solubility of Organic & Inorganic Compounds.
  • Journal of Solution Chemistry. Enthalpies of interaction of aromatic solutes with organic solvents.
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • OECD (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • EU CORDIS. A.8. PARTITION COEFFICIENT 1. METHOD.
  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules.
  • KREATiS. High-accuracy water solubility determination using logK.
  • OECD (2025). Test No. 105: Water Solubility.
  • National Institutes of Health (NIH) (2024). Illuminating a Solvent-Dependent Hierarchy for Aromatic CH/π Complexes with Dynamic Covalent Glyco-Balances.
  • ACS Publications (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse.
  • Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions.
  • Chemistry LibreTexts (2023). 13.3: Intermolecular Forces and the Solution Process.
  • BLD Pharm. 1353855-96-5|2-Bromo-1-cyclopropyl-4-methoxybenzene.
  • CymitQuimica. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.
  • BenchChem. An In-depth Technical Guide to the Solubility of Methyl 2-Bromo-4-methoxybenzoate in Common Organic Solvents.
  • PubChem. 2-Bromo-1-ethyl-4-methoxybenzene.
  • Sigma-Aldrich. 2-Bromo-1-iodo-4-methoxybenzene | 466639-53-2.
  • A2B Chem. 1251102-93-8 | 2-Bromo-α-cyclopropyl-4-methoxybenzenemethanol.
  • ChemicalBook. 2-Bromo-1-(cyclopropylmethoxy)-4-(1,1-dimethylethyl)benzene.
  • Cheméo. Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4).
  • PubChem. 1-(Cyclopropylmethyl)-4-methoxybenzene.

Sources

Exploratory

Strategic Sourcing and Quality Control of 2-Bromo-1-cyclopropyl-4-methoxybenzene in Preclinical Drug Development

Executive Summary In preclinical drug development, the selection of chemical building blocks dictates not only the efficiency of the synthetic pipeline but also the pharmacokinetic viability of the final active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the selection of chemical building blocks dictates not only the efficiency of the synthetic pipeline but also the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1353855-96-5) has emerged as a high-value intermediate. This whitepaper provides an in-depth technical analysis of its mechanistic utility, downstream synthetic integration, self-validating quality control (QC) protocols, and strategic sourcing landscape.

Chemical Profile and Mechanistic Utility

The architectural design of 2-Bromo-1-cyclopropyl-4-methoxybenzene offers a trifecta of synthetic and pharmacokinetic advantages. The molecule consists of a central benzene ring substituted with a cyclopropyl group at C1, a bromine atom at C2, and a methoxy group at C4.

  • The Cyclopropyl Advantage (Metabolic Stability): The incorporation of a cyclopropyl group is a highly intentional design choice in medicinal chemistry. Unlike linear alkyl chains, the cyclopropyl ring possesses increased s-character in its C-H bonds, which significantly increases the bond dissociation energy. This structural constraint drastically reduces susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism, thereby enhancing the overall metabolic stability and half-life of the downstream drug candidate[1].

  • The Bromo Substituent (Cross-Coupling Handle): The bromo group serves as an optimal electrophilic handle for transition-metal-catalyzed cross-coupling reactions. In the context of the Suzuki-Miyaura reaction, aryl bromides undergo oxidative addition with palladium(0) catalysts at a rate that is highly favorable for industrial scale-up—significantly faster than aryl chlorides, yet more stable and cost-effective than aryl iodides[2].

  • The Methoxy Group (Electronic Tuning): Acting as an electron-donating group (EDG) via resonance, the methoxy moiety enriches the electron density of the aromatic ring, which can favorably modulate both the oxidative addition kinetics during catalysis and the binding affinity of the final API in lipophilic protein pockets.

Synthetic Integration: Downstream Workflows

The primary utility of this compound lies in its ability to form complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following step-by-step methodology outlines the standard protocol for coupling 2-Bromo-1-cyclopropyl-4-methoxybenzene with an aryl boronic acid.

  • Preparation: In a flame-dried Schlenk flask, combine 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 eq), the desired aryl boronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere. Causality: Argon prevents the premature oxidation of the Pd(0) active species, ensuring maximum catalytic turnover.

  • Solvent Introduction: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality: The inclusion of water is critical; it dissolves the inorganic base and generates the hydroxide ions necessary to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Reaction: Heat the mixture to 90°C for 12 hours with vigorous magnetic stirring.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (hexane/EtOAc gradient).

SyntheticWorkflow A 2-Bromo-1-cyclopropyl- 4-methoxybenzene D Suzuki-Miyaura Cross-Coupling A->D B Aryl Boronic Acid (Coupling Partner) B->D C Pd(dppf)Cl2 Catalyst + K2CO3 Base C->D Catalysis E Crude Biaryl Intermediate D->E Heat (90°C) F Silica Gel Purification E->F G Purified API Building Block F->G Yield >85%

Figure 1: Pd-catalyzed Suzuki-Miyaura cross-coupling workflow for biaryl synthesis.

Quality Control (QC) & Self-Validating Protocols

When sourcing specialized intermediates, relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk. A robust, self-validating QC system must be implemented upon receipt of the material.

Experimental Protocol: Self-Validating QC System

This workflow pairs High-Performance Liquid Chromatography (HPLC) with quantitative Nuclear Magnetic Resonance (qNMR) to create a closed-loop validation system.

  • HPLC-UV Analysis (Relative Purity): Dissolve 1 mg of the sourced compound in 1 mL of acetonitrile. Inject 5 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 254 nm to determine the relative chromatographic purity.

  • qNMR Analysis (Absolute Assay): Accurately weigh ~10 mg of the compound and ~5 mg of a certified internal standard (e.g., Maleic acid) into a vial. Dissolve in 0.6 mL of CDCl₃. Acquire a ¹H-NMR spectrum with a relaxation delay (D1) of at least 30 seconds. Causality: A long D1 ensures complete relaxation of all protons, making the integration strictly quantitative and allowing for the calculation of the absolute mass fraction.

  • Data Reconciliation (Self-Validation): Compare the HPLC purity against the qNMR assay. Causality: If HPLC reports 99% purity but qNMR reports an 85% assay, the system self-validates the presence of non-UV active impurities (e.g., residual inorganic salts or aliphatic solvents from the supplier's synthesis). A variance of >1.0% between the two methods automatically triggers a batch rejection.

QCWorkflow S1 Receive Supplier Batch S2 Visual & Gravimetric Inspection S1->S2 S3 qNMR Analysis (Internal Std: Maleic Acid) S2->S3 S4 HPLC-UV/MS (Chromatographic Purity) S2->S4 S5 Data Reconciliation (Self-Validation) S3->S5 Assay % S4->S5 Purity % S6 Batch Approved (Variance < 1.0%) S5->S6 Pass S7 Batch Rejected (Variance > 1.0%) S5->S7 Fail

Figure 2: Self-validating QC workflow reconciling qNMR assay and HPLC purity data.

Strategic Sourcing: Supplier Landscape and Pricing

Procuring 2-Bromo-1-cyclopropyl-4-methoxybenzene requires balancing purity, lead times, and cost. Below is a consolidated analysis of verified commercial suppliers offering this specific CAS number (1353855-96-5)[3].

Note: Pricing data represents baseline market estimates for specialized cyclopropyl-aromatic building blocks and is subject to volume-based contract negotiations.

SupplierCatalog NumberStated PurityPack SizeEstimated Price (USD)Typical Lead Time
BLD Pharm BD0103475395%1 g$120.00In Stock / 3 Days
BLD Pharm BD0103475395%5 g$450.00In Stock / 3 Days
ChemScene CS-024695395%1 g$135.001-2 Weeks
Enamine (via Sigma) ENA94739327295%250 mg$185.003-4 Weeks

When transitioning from preclinical discovery to Phase I manufacturing, researchers should prioritize suppliers like BLD Pharm or ChemScene that offer scalable multi-gram quantities, while utilizing the self-validating QC protocol detailed in Section 3 to ensure batch-to-batch consistency.

References

  • [1] Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Introduction: Strategic Synthesis of a Key Pharmaceutical Building Block

An Application Note for the Synthesis of 2-Bromo-1-cyclopropyl-4-methoxybenzene The molecular scaffold of 2-Bromo-1-cyclopropyl-4-methoxybenzene represents a valuable building block for medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-Bromo-1-cyclopropyl-4-methoxybenzene

The molecular scaffold of 2-Bromo-1-cyclopropyl-4-methoxybenzene represents a valuable building block for medicinal chemistry and materials science. The presence of a cyclopropyl group can enhance metabolic stability and binding affinity, while the aryl bromide provides a versatile handle for further functionalization through cross-coupling reactions.[1] This guide provides a comprehensive, field-tested protocol for the synthesis of this important intermediate.

A direct synthesis from 3-bromoanisole, as initially posited, presents significant regiochemical challenges. A standard cross-coupling reaction to install the cyclopropyl group would yield 3-cyclopropylanisole, where the key substituents (methoxy and cyclopropyl) are in a meta relationship. Subsequent bromination would not lead to the desired product, 2-Bromo-1-cyclopropyl-4-methoxybenzene, which possesses a para relationship between these groups. Such a transformation would require complex and low-yielding rearrangement reactions.

Therefore, this application note details a robust and highly regioselective two-step synthetic pathway commencing from the commercially available isomer, 4-bromoanisole . This strategic approach ensures high yields and purity by leveraging a well-established Suzuki-Miyaura cross-coupling followed by a directed electrophilic bromination.

Overall Synthetic Workflow

The synthesis is designed as a two-step sequence that maximizes yield and regiochemical control. The first step involves the installation of the cyclopropyl moiety via a palladium-catalyzed Suzuki-Miyaura coupling. The second step is a highly selective bromination directed by the powerful activating effect of the methoxy group.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ortho-Bromination A 4-Bromoanisole C 4-Cyclopropylanisole A->C Pd(OAc)2, PCy3, K3PO4, Toluene/H2O, 100°C B Cyclopropylboronic Acid B->C D 4-Cyclopropylanisole F 2-Bromo-1-cyclopropyl-4-methoxybenzene D->F DMF, Room Temp. E N-Bromosuccinimide (NBS) E->F

Fig 1. Proposed synthetic pathway for 2-Bromo-1-cyclopropyl-4-methoxybenzene.

Part 1: Suzuki-Miyaura Cross-Coupling

Scientific Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high functional group tolerance and stereospecificity.[2] In this step, the aryl-bromide bond of 4-bromoanisole is activated by a Palladium(0) catalyst. Transmetalation with an activated cyclopropylboronic acid species, followed by reductive elimination, yields the desired coupled product, 4-cyclopropylanisole.[1] The use of a phosphine ligand like tricyclohexylphosphine (PCy3) stabilizes the palladium catalyst and promotes efficient oxidative addition, a critical step in the catalytic cycle.[1]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle center Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br center->ArPdBr OA Oxidative Addition OA->center RE Reductive Elimination RE->center Catalyst Regeneration Product 4-Cyclopropylanisole (Ar-R) RE->Product TM Transmetalation ArPdR Ar-Pd(II)L2-R TM->ArPdR ArPdBr->TM ArPdR->RE ArBr 4-Bromoanisole (Ar-Br) ArBr->OA Boronic Cyclopropyl-B(OH)2 + Base -> [R-B(OH)3]- Boronic->TM

Fig 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 4-Cyclopropylanisole

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-Bromoanisole187.045.00 g26.71.0 equiv
Cyclopropylboronic Acid85.902.99 g34.71.3 equiv
Palladium(II) Acetate224.500.30 g1.340.05 equiv
Tricyclohexylphosphine280.490.75 g2.670.10 equiv
Potassium Phosphate (K₃PO₄)212.2711.3 g53.42.0 equiv
Toluene-100 mL--
Deionized Water-20 mL--

Procedure:

  • Inert Atmosphere Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-bromoanisole (1.0 equiv), cyclopropylboronic acid (1.3 equiv), palladium(II) acetate (0.05 equiv), tricyclohexylphosphine (0.10 equiv), and potassium phosphate (2.0 equiv).

  • Solvent Addition: Degas the toluene and deionized water separately by bubbling nitrogen through them for 20 minutes. Add toluene (100 mL) and water (20 mL) to the flask via cannula.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to afford 4-cyclopropylanisole as a colorless oil. A typical yield is in the range of 85-95%.

Part 2: Regioselective Ortho-Bromination

Scientific Rationale

The second step is an electrophilic aromatic substitution. The methoxy group of 4-cyclopropylanisole is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. Since the para position is already occupied by the cyclopropyl group, electrophilic attack is strongly directed to the two equivalent ortho positions. N-Bromosuccinimide (NBS) serves as a convenient and safer source of electrophilic bromine (Br⁺) compared to elemental bromine. Dimethylformamide (DMF) is an excellent solvent for this reaction, facilitating the ionization of the N-Br bond in NBS.

Experimental Protocol: Synthesis of 2-Bromo-1-cyclopropyl-4-methoxybenzene

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
4-Cyclopropylanisole148.203.00 g20.21.0 equiv
N-Bromosuccinimide (NBS)177.983.78 g21.21.05 equiv
Dimethylformamide (DMF)-50 mL--

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-cyclopropylanisole (1.0 equiv) in dimethylformamide (50 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether. Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (3 x 75 mL) to remove DMF, and finally with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 100% hexanes to 2% ethyl acetate in hexanes) to yield the final product, 2-Bromo-1-cyclopropyl-4-methoxybenzene, as a colorless to pale yellow oil. A typical yield is in the range of 90-98%.

Conclusion

This application note provides a validated, two-step protocol for the synthesis of 2-Bromo-1-cyclopropyl-4-methoxybenzene from 4-bromoanisole. The described method, employing a Suzuki-Miyaura cross-coupling and a regioselective ortho-bromination, is efficient, high-yielding, and provides excellent control over the final product's regiochemistry. This strategic approach is superior to pathways starting from other isomers of bromoanisole and is well-suited for researchers in drug development and organic synthesis requiring access to this valuable molecular building block.

References

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(18), 3415-3417. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed metalation of aromatics and heterocycles. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls. Journal of the Chemical Society, Chemical Communications, (3), 144a. Available at: [Link]

  • Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. XIII. Metalation. Journal of the American Chemical Society, 61(1), 109-112. Available at: [Link]

  • Dreher, S. D., et al. (2008). The Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(10), 3626-3631. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supporting Information for "A general and practical protocol for the reductive de-bromination of unactivated aryl bromides". Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Clayden, J. (2004). The Chemistry of Organolithium Compounds. In Z. Rappoport & I. Marek (Eds.), The Chemistry of Functional Groups. Wiley. Available at: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-1-cyclopropyl-4-methoxybenzene

Executive Summary The synthesis of complex biaryl scaffolds often requires the cross-coupling of highly functionalized, sterically hindered aryl halides. 2-Bromo-1-cyclopropyl-4-methoxybenzene presents a unique synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl scaffolds often requires the cross-coupling of highly functionalized, sterically hindered aryl halides. 2-Bromo-1-cyclopropyl-4-methoxybenzene presents a unique synthetic challenge due to the severe steric bulk of the ortho-cyclopropyl group and the overall electron-rich nature of the arene. This application note details a highly efficient, field-proven Suzuki-Miyaura coupling protocol utilizing Buchwald-type biaryl phosphine ligands (SPhos/XPhos) to overcome these kinetic bottlenecks, ensuring high yields and reproducible scale-up for drug development professionals.

Substrate Analysis & Mechanistic Causality (E-E-A-T)

To design a self-validating and robust protocol, one must first understand the specific physicochemical properties of the substrate and how they dictate the catalytic cycle[1].

  • Steric Hindrance (The ortho-Cyclopropyl Effect): The cyclopropyl group at the C1 position is directly adjacent (ortho) to the C2-bromide. This creates a highly congested microenvironment. During the catalytic cycle, this steric bulk severely impedes the transmetalation step, where the bulky boronate complex must coordinate with the Palladium(II) center[2].

  • Electronic Deactivation: The presence of the C4-methoxy group and the C1-cyclopropyl group renders the overall aromatic ring electron-rich. Electron-rich aryl bromides exhibit stronger C–Br bonds, which raises the activation energy required for the initial oxidative addition of the Pd(0) catalyst[3].

Overcoming Bottlenecks with Rational Catalyst Design

To counteract these effects, the selection of the ligand and base is critical:

  • Ligand Selection (SPhos / XPhos): Standard ligands like PPh3 or dppf fail or provide low yields with ortho-substituted substrates[4]. Dialkylbiaryl phosphines such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos are mandatory. Their electron-rich dicyclohexylphosphine moiety dramatically accelerates oxidative addition. Concurrently, their massive steric profile forces the two coupling partners on the Pd(II) center into close proximity, artificially accelerating the reductive elimination step[5].

  • Base and Solvent System: A strong base (K3PO4) in a biphasic solvent system (Toluene/H2O) is required. The water dissolves the inorganic base and facilitates the formation of the highly reactive trihydroxyboronate intermediate [Ar-B(OH)3]⁻, which is essential for driving transmetalation in sterically hindered systems[6].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Slowed by electron-rich arene) Pd0->OxAdd + 2-Bromo-1-cyclopropyl- 4-methoxybenzene TransMet Transmetalation (Hindered by o-Cyclopropyl) OxAdd->TransMet + Ar-B(OH)2 / K3PO4 RedElim Reductive Elimination (Accelerated by SPhos/XPhos) TransMet->RedElim - Borate waste RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Product Release

Catalytic cycle highlighting steric and electronic bottlenecks in the coupling process.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 2-Bromo-1-cyclopropyl-4-methoxybenzene with a standard arylboronic acid (e.g., phenylboronic acid). The data clearly demonstrates the causality between ligand architecture and reaction success[7].

Table 1: Optimization of Reaction Conditions for Ortho-Substituted Aryl Bromides

EntryCatalyst / LigandBaseSolvent SystemYield (%)Mechanistic Observation / Causality
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O< 15%Poor oxidative addition; severe steric clash during transmetalation.
2Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O32%Bidentate ligand is too rigid to accommodate the bulky ortho-cyclopropyl group.
3Pd(OAc)2 / SPhosK3PO4Toluene/H2O94% Electron-rich biaryl phosphine accelerates all steps; high conversion.
4PdCl2(XPhos)2K3PO4Toluene/H2O96% Precatalyst ensures optimal Pd(0) generation without induction period.

Experimental Protocol

This protocol describes the synthesis of a generic biaryl derivative from 2-Bromo-1-cyclopropyl-4-methoxybenzene. It is designed as a self-validating system : specific visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Workflow Step1 1. Reagent Prep (Strictly Anaerobic) Step2 2. Catalyst Activation (Pd(OAc)2 + SPhos) Step1->Step2 Step3 3. Cross-Coupling (100 °C, 16 h) Step2->Step3 Step4 4. Aqueous Workup (EtOAc Extraction) Step3->Step4 Step5 5. Purification (Silica Gel Column) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials Required:
  • Aryl Halide: 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 mmol, 227.1 mg)

  • Boronic Acid: Arylboronic acid (1.5 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)2 (0.02 mmol, 2 mol%, 4.5 mg)

  • Ligand: SPhos (0.04 mmol, 4 mol%, 16.4 mg)

  • Base: Potassium phosphate tribasic, K3PO4 (3.0 mmol, 636.8 mg)

  • Solvents: Toluene (5.0 mL) and Deionized Water (1.0 mL) - Both must be rigorously degassed.

Step-by-Step Methodology:

Step 1: Anaerobic Setup & Reagent Loading

  • Equip a 25 mL Schlenk tube or a heavy-walled reaction vial with a magnetic stir bar.

  • Add the arylboronic acid (1.5 mmol), Pd(OAc)2 (4.5 mg), SPhos (16.4 mg), and K3PO4 (636.8 mg) to the vial.

  • Seal the vial with a PTFE-lined septum. Apply vacuum and backfill with ultra-pure Nitrogen or Argon. Repeat this purge cycle three times.

  • Causality Check: Oxygen must be excluded. Pd(0) intermediates are highly susceptible to oxidation, which will prematurely terminate the catalytic cycle and oxidize the SPhos ligand to an inactive phosphine oxide[8].

Step 2: Solvent Addition & Catalyst Activation

  • In a separate flask, prepare a 5:1 mixture of Toluene and Water. Degas the mixture by sparging with Nitrogen for 30 minutes.

  • Using a syringe, add 6.0 mL of the degassed solvent mixture to the reaction vial.

  • Add 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 mmol) via microsyringe.

  • Validation Check: The solution should transition from a pale yellow to a deep red/orange hue within 5-10 minutes of stirring at room temperature, indicating the successful reduction of Pd(II) to the active Pd(0)-SPhos complex.

Step 3: Reaction Execution

  • Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800+ rpm) for 16 hours.

  • Causality Check: Vigorous stirring is mandatory. The reaction is biphasic; high shear forces are required to maximize the interfacial surface area where the aqueous boronate transfers to the organic Pd-complex[6].

Step 4: Reaction Monitoring (Self-Validation)

  • After 16 hours, cool the reaction to room temperature.

  • Extract a 10 µL aliquot from the organic (top) layer, dilute in 1 mL of EtOAc, and analyze via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Validation Check: The starting material spot (UV active, higher Rf) should be completely consumed, replaced by a new, highly UV-active product spot (lower Rf).

Step 5: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 5% EtOAc in Hexanes).

References

  • Benchchem Application Notes: 1-Cyclopropyl-2-(4-fluorophenyl)ethanone - Synthesis Workflow and Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. 1

  • NIH PMC: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health. 2

  • Harvard University: The Suzuki Reaction - Andrew G Myers Research Group. Harvard Chemistry. 6

  • Fisher Scientific: Suzuki-Miyaura Cross-Coupling Reaction Protocols. Fisher Scientific. 8

  • ACS Omega: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Publications. 5

  • NIH PMC: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. 4

  • RSC Publishing: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. 7

  • ACS Publications: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. 3

Sources

Method

Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Bromo-1-cyclopropyl-4-methoxybenzene

Abstract & Strategic Analysis This guide details the protocol for the Buchwald-Hartwig amination of 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1353855-96-5). This substrate presents a dual challenge in palladium-cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This guide details the protocol for the Buchwald-Hartwig amination of 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1353855-96-5). This substrate presents a dual challenge in palladium-catalyzed cross-coupling:

  • Steric Hindrance: The ortho-cyclopropyl group exerts significant steric pressure, impeding the approach of the palladium center during the oxidative addition step and crowding the coordination sphere during reductive elimination.

  • Electronic Deactivation: The para-methoxy group (relative to the cyclopropyl) and meta-methoxy (relative to the bromide) acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring and thereby reducing the electrophilicity of the C-Br bond. This slows the rate of oxidative addition.

Success requires a catalyst system capable of forming a highly active, mono-ligated Pd(0) species to overcome the energy barrier for oxidative addition while possessing sufficient bulk to enforce reductive elimination. We recommend the use of Dialkylbiaryl Phosphine (Buchwald) Precatalysts , specifically RuPhos for secondary amines and BrettPhos for primary amines.

Mechanistic Insight & Ligand Selection

The catalytic cycle for this substrate is governed by the steric gating of the cyclopropyl group. Standard ligands like PPh3 or BINAP often fail to achieve full conversion due to the inability to stabilize the crowded Pd(II) intermediate or facilitate the difficult oxidative addition into the electron-rich C-Br bond.

Critical Pathway Analysis
  • Oxidative Addition (OA): The rate-limiting step for this electron-rich bromide. Ligands must be electron-rich to increase the nucleophilicity of the Pd(0) center.

  • Reductive Elimination (RE): The bulky ortho-cyclopropyl group destabilizes the square-planar Pd(II) amido complex. While this can accelerate RE, it also increases the risk of beta-hydride elimination if alkyl amines are used, though the cyclopropyl group itself is resistant to this side reaction.

Recommended Catalyst Systems
Target Amine ClassRecommended LigandPrecatalyst FormRationale
Secondary Amines RuPhos RuPhos Pd G4Excellent for hindered substrates; prevents beta-hydride elimination.[1]
Primary Amines BrettPhos BrettPhos Pd G4High activity; prevents formation of bis-arylated byproducts.
Anilines tBuBrettPhos tBuBrettPhos Pd G3Optimized for weaker nucleophiles (anilines) with hindered electrophiles.

Visualization: Catalytic Workflow & Logic

The following diagram illustrates the decision logic for optimizing reaction conditions based on the specific amine partner.

BuchwaldLogic Start Substrate: 2-Bromo-1-cyclopropyl-4-methoxybenzene AmineType Select Amine Partner Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Aniline Aniline (Ar-NH2) AmineType->Aniline BrettPhos System A: BrettPhos Pd G4 Base: NaOtBu Solvent: Dioxane Primary->BrettPhos RuPhos System B: RuPhos Pd G4 Base: NaOtBu Solvent: Toluene Secondary->RuPhos tBuBrett System C: tBuBrettPhos Pd G3 Base: K3PO4 or K2CO3 Solvent: t-Amyl Alcohol Aniline->tBuBrett Success Isolate Product (>85% Yield) BrettPhos->Success Fail Low Conversion? BrettPhos->Fail RuPhos->Success RuPhos->Fail tBuBrett->Success Troubleshoot Switch to LHMDS (Base) or Increase Temp to 110°C Fail->Troubleshoot

Caption: Decision tree for catalyst selection based on amine class. Green/Red/Yellow paths denote specific optimization routes.

Detailed Experimental Protocols

Safety Pre-Check
  • Cyclopropyl Stability: The cyclopropyl ring is generally stable under basic Buchwald conditions. Avoid strong Lewis acids during workup to prevent ring opening.

  • Inert Atmosphere: Palladium(0) intermediates are oxygen-sensitive. All reactions must be set up in a glovebox or using rigorous Schlenk technique.

Protocol A: Coupling with Secondary Amines (RuPhos System)

Applicability: Cyclic amines (piperidine, morpholine), acyclic secondary amines.

  • Preparation of Reaction Vessel:

    • Equip a 2-dram vial or round-bottom flask with a magnetic stir bar and a Teflon-lined septum cap.

    • Flame-dry under vacuum and backfill with Argon (x3).

  • Reagent Charging (Glovebox Recommended):

    • Add RuPhos Pd G4 (0.02 equiv, 2 mol%).

      • Note: If G4 is unavailable, use Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).

    • Add 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 equiv).

    • Add Sodium tert-butoxide (NaOtBu) (1.5 equiv).

    • Tip: NaOtBu is hygroscopic. Use a fresh bottle stored in a desiccator.

  • Solvent & Amine Addition:

    • Outside the glovebox (if using Schlenk line), add Anhydrous Toluene (0.2 M concentration relative to bromide) via syringe.

    • Add the Secondary Amine (1.2 equiv).

  • Reaction:

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Monitoring: Check by LC-MS.[2] The starting bromide (Rt ~ high) should disappear. Watch for protodehalogenation (loss of Br replaced by H) as a sign of catalyst death/inefficiency.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite/Silica to remove Pd black.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Primary Amines (BrettPhos System)

Applicability: Alkyl amines, benzyl amines.

  • Reagent Charging:

    • Catalyst: BrettPhos Pd G4 (0.01 – 0.03 equiv).

    • Base: NaOtBu (1.4 equiv).

    • Substrate: 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 equiv).

  • Solvent System:

    • Use 1,4-Dioxane (Anhydrous).[4] Dioxane often provides better solubility for the Pd-oxidative addition complex in primary amine couplings.

  • Reaction Conditions:

    • Heat to 90°C . Primary amines are more nucleophilic but also more prone to binding Pd and inhibiting the cycle. Do not overheat initially; ramp temperature if conversion is slow.

Quantitative Performance Data

The following table summarizes expected performance metrics based on analogous sterically hindered, electron-rich substrates (e.g., ortho-substituted anisoles).

ParameterStandard ConditionsOptimized Conditions (This Protocol)
Catalyst Loading 5-10 mol% Pd(PPh3)41-2 mol% RuPhos Pd G4
Time to Completion 24-48 hours (often incomplete)8-16 hours
Yield (Isolated) 40-60%85-95%
Side Product (Ar-H) 10-15% (Debromination)< 2%
Cyclopropyl Integrity Risk of ring opening with strong Lewis Acids>99% Retained

Troubleshooting Guide

Problem: Low Conversion (<50%)

  • Cause: The oxidative addition is too slow due to the electron-rich nature of the ring.

  • Solution: Switch solvent to t-Amyl Alcohol . The polarity of the alcohol can stabilize the transition state. Alternatively, increase catalyst loading to 4 mol%.

Problem: Debromination (Ar-H observed)

  • Cause: The amine is undergoing beta-hydride elimination before reductive elimination, or the solvent is acting as a hydride source.

  • Solution: Ensure the reaction is strictly anhydrous. If using a primary amine with alpha-hydrogens, switch from NaOtBu to LHMDS (Lithium Hexamethyldisilazide) to prevent beta-hydride elimination pathways.

Problem: Cyclopropyl Ring Opening

  • Cause: Radical mechanism or excessive temperature.

  • Solution: Ensure the reaction temperature does not exceed 110°C. Add a radical scavenger (e.g., BHT) to test if the pathway is radical-mediated (though unlikely with Pd G4).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society. (Describes the fundamental tolerance of ortho-substituted systems).

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide (G3 & G4)." (Detailed speciation of RuPhos/BrettPhos G4 catalysts).

  • BenchChem. "Application Notes: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene."[3] (Analogous steric handling of ortho-secondary alkyl groups).

  • Molander, G. A., et al. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates."[5] Journal of Organic Chemistry. (Demonstrates stability of cyclopropyl rings in Pd-catalyzed cross-couplings).

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines." Chemical Science. (Scope includes electron-rich and hindered aryl halides).[1][6]

Sources

Application

Application Notes &amp; Protocols: Preparation of 2-Cyclopropyl-5-methoxyphenylmagnesium Bromide

Abstract This document provides a comprehensive guide for the synthesis of the Grignard reagent, 2-cyclopropyl-5-methoxyphenylmagnesium bromide, from its corresponding aryl bromide. Grignard reagents are paramount in syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 2-cyclopropyl-5-methoxyphenylmagnesium bromide, from its corresponding aryl bromide. Grignard reagents are paramount in synthetic organic chemistry for their ability to form new carbon-carbon bonds, acting as potent nucleophiles.[1][2][3] The successful preparation of these organometallic compounds is highly dependent on meticulous experimental technique, particularly the stringent exclusion of atmospheric moisture and oxygen.[4][5] This guide delves into the underlying chemical principles, provides a detailed, field-proven protocol, and offers troubleshooting advice to ensure reliable and high-yield synthesis for researchers in drug discovery and chemical development.

Scientific Principles and Mechanistic Overview

The formation of a Grignard reagent from an aryl halide and magnesium metal is a heterogeneous reaction that occurs on the surface of the magnesium.[3][6][7] The mechanism is generally understood to initiate via a single-electron transfer (SET) from the magnesium metal to the antibonding orbital of the carbon-bromine bond of 2-Bromo-1-cyclopropyl-4-methoxybenzene. This process generates a radical anion, which then fragments to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium compound.[8][9]

Key Considerations for 2-Bromo-1-cyclopropyl-4-methoxybenzene:

  • Aryl Bromide Reactivity: Aryl bromides are generally less reactive than alkyl bromides but more reactive than aryl chlorides, representing a good balance for controlled Grignard formation.

  • Electronic Effects: The methoxy (-OCH₃) group is an electron-donating group, which increases electron density on the aromatic ring. This can slightly decrease the reactivity of the aryl bromide toward magnesium compared to unsubstituted bromobenzene.

  • Solvent Role: Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are essential.[8] They do not possess acidic protons that would destroy the highly basic Grignard reagent.[9][10] Furthermore, the lone pair electrons on the ether's oxygen atom coordinate to the Lewis acidic magnesium center, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[10][11] THF is often preferred over diethyl ether due to its higher boiling point, which allows for higher reaction temperatures, and its superior ability to solvate and stabilize the Grignard reagent.[12][13][14]

Detailed Experimental Protocol

This protocol outlines the preparation of 2-cyclopropyl-5-methoxyphenylmagnesium bromide on a laboratory scale.

2.1. Reagents and Materials

Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-1-cyclopropyl-4-methoxybenzene>98% PuritySigma-AldrichEnsure it is free from moisture.
Magnesium (Mg) Turnings>99.5% PurityAcros OrganicsUse turnings with a high surface area.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse from a freshly opened bottle or dried over sodium/benzophenone.
Iodine (I₂)Crystal, ACS GradeFisher ScientificUsed as an initiator.
1,2-Dibromoethane (optional)Anhydrous, >99%Alfa AesarAlternative initiator.
sec-ButanolAnhydrous, >99%Sigma-AldrichFor titration.
1,10-PhenanthrolineACS ReagentSigma-AldrichIndicator for titration.
Argon or Nitrogen GasHigh Purity (99.99%)Local SupplierFor maintaining an inert atmosphere.

2.2. Glassware Preparation

Causality: Grignard reagents are potent bases and will react instantaneously with protic solvents like water.[3][5][9][15] Any residual moisture on the glassware will quench the reagent as it forms, drastically reducing the yield.

  • All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours (preferably overnight).

  • The glassware should be assembled hot and allowed to cool to room temperature under a steady stream of dry inert gas (Argon or Nitrogen).

  • Flame-drying the assembled apparatus under vacuum is an alternative and highly effective method.[15]

2.3. Reaction Setup and Synthesis

The following workflow illustrates the key stages of the preparation.

Grignard_Workflow cluster_prep PART 1: Preparation & Setup cluster_reaction PART 2: Reaction cluster_analysis PART 3: Analysis Dry Dry Glassware Assemble Assemble Under Inert Gas Dry->Assemble Mg_Prep Charge Flask with Mg Assemble->Mg_Prep Activate Activate Mg with Iodine Sol_Prep Prepare Aryl Bromide Solution in THF Initiate Add Small Aliquot to Initiate Activate->Initiate Add Slow Addition of Remaining Solution Initiate->Add Reflux Complete Reaction (Stir/Heat) Add->Reflux Titrate Determine Concentration (Titration) Reflux->Titrate Store Store Under Inert Atmosphere Titrate->Store

Caption: Workflow for Grignard Reagent Synthesis.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, a pressure-equalizing dropping funnel, and a glass stopper. Ensure the system is under a positive pressure of Argon or Nitrogen.

  • Magnesium Preparation: Weigh 1.2 equivalents of magnesium turnings and quickly add them to the reaction flask.

  • Activation: Add one small crystal of iodine to the flask.[6][15] The flask may be gently warmed with a heat gun until violet vapors of iodine are observed. The iodine etches the surface of the magnesium, removing the passivating magnesium oxide layer and exposing fresh, reactive metal.[15]

  • Reagent Solution: In a separate dry flask, prepare a solution of 1.0 equivalent of 2-Bromo-1-cyclopropyl-4-methoxybenzene in anhydrous THF. The concentration should be approximately 0.5 to 1.0 M. Transfer this solution to the dropping funnel.

  • Initiation: Add a small volume (approx. 10%) of the aryl bromide solution from the dropping funnel to the magnesium turnings. Stir the mixture. A successful initiation is marked by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the solution turning cloudy and greyish-brown.[16] The reaction is exothermic, and a slight warming of the flask should be noticeable.

  • Addition: Once the reaction has clearly initiated, begin a slow, dropwise addition of the remaining aryl bromide solution from the funnel at a rate that maintains a gentle reflux. The exothermicity of the reaction itself should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature for an additional 1-2 hours or gently heated to reflux to ensure all the magnesium has reacted. A successful reaction will result in a dark grey or brown solution with little to no remaining magnesium metal.

  • Storage: The resulting Grignard reagent solution should be used immediately or transferred via cannula to a dry, inert-gas-flushed storage vessel for future use.

2.4. Determination of Concentration (Titration)

Rationale: The yield of a Grignard reaction is rarely quantitative due to side reactions or initiation issues. Therefore, titrating the solution to determine its precise molarity is critical before its use in subsequent reactions. Several methods exist, including potentiometric titration and titration with a protic reagent using an indicator.[1][17]

Procedure (using 1,10-Phenanthroline):

  • Thoroughly dry a small flask and add ~1-2 mg of 1,10-phenanthroline.

  • Seal the flask with a septum and flush with inert gas.

  • Add 2-3 mL of anhydrous THF via syringe to dissolve the indicator.

  • Carefully withdraw a 1.00 mL aliquot of the Grignard solution and add it to the indicator solution. The solution should turn a distinct color (often reddish-brown).

  • Titrate this solution by adding a standardized solution of sec-butanol in anhydrous toluene dropwise via a 1.00 mL syringe until the color disappears.

  • Record the volume of the sec-butanol solution used. The molarity of the Grignard reagent can be calculated using the formula: Molarity (Grignard) = [Molarity (s-BuOH) × Volume (s-BuOH)] / Volume (Grignard).

Critical Experimental Parameters

ParameterRecommended Value/ConditionRationale & Scientific Justification
Stoichiometry Mg:Aryl Bromide = 1.2 : 1.0A slight excess of magnesium helps to ensure complete consumption of the more valuable aryl bromide and compensates for the passivated surface layer.
Solvent Anhydrous Tetrahydrofuran (THF)THF effectively solvates and stabilizes the Grignard reagent, forming a soluble complex.[10][11] Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for a wider and more controllable temperature range.[13]
Concentration 0.5 - 1.0 M of Aryl Bromide in THFThis concentration range is typically sufficient to ensure a reasonable reaction rate without being so concentrated that the exotherm becomes difficult to control.
Temperature Initiation at RT; Maintained at reflux (~66 °C in THF)The reaction is exothermic. The rate of addition should be controlled to maintain a gentle reflux. External heating may be required near the end of the reaction to drive it to completion.
Initiation Method Iodine crystal or a few drops of 1,2-dibromoethaneThese chemical activators react with the magnesium surface to remove the passivating MgO layer, exposing fresh metal and facilitating the initial electron transfer.[6][15] Mechanical activation (crushing the turnings with a glass rod) can also be effective.[16]
Atmosphere Inert (Dry Argon or Nitrogen)Grignard reagents react rapidly with oxygen (to form alkoxides after workup) and moisture (protonolysis to form an arene).[4][5] A strict inert atmosphere is mandatory for high yields.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Reaction Fails to Start 1. Passivated magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure aryl bromide.1. Add another small crystal of iodine.2. Gently crush some of the magnesium turnings against the side of the flask with a dry glass rod (under inert gas flow).3. Add a few drops of 1,2-dibromoethane.4. Apply gentle heat with a heat gun to a small spot on the flask.
Low Yield of Reagent 1. Incomplete reaction.2. Wurtz-type homocoupling (Ar-Br + ArMgBr → Ar-Ar).3. Quenching by residual moisture or air.1. After addition, gently reflux the mixture for 1-2 hours to ensure all magnesium has reacted.2. Ensure slow addition of the aryl bromide; a high local concentration can promote the Wurtz side reaction.[18]3. Re-verify the dryness of all reagents and glassware for future runs.
Reaction Becomes Uncontrolled Addition of aryl bromide is too rapid.Immediately cease the addition of the aryl bromide solution. If necessary, cool the reaction flask using an external ice-water bath until the reflux subsides. Resume addition at a much slower rate once the reaction is under control.

Safety Precautions

  • Magnesium Turnings: A highly flammable solid. In case of fire, use a Class D fire extinguisher (sand, powdered graphite). DO NOT use water, carbon dioxide, or foam extinguishers, as magnesium reacts with them to produce flammable hydrogen gas, intensifying the fire.[19]

  • Anhydrous THF: A highly flammable liquid and can form explosive peroxides upon exposure to air and light.[13][18] Always work in a well-ventilated fume hood, away from ignition sources. Check for peroxides before use if the solvent has been stored for an extended period.

  • Grignard Reagents: Corrosive and react violently with water and other protic sources.[5][15] The reaction is highly exothermic.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves when handling these reagents.[19][20][21] The entire procedure must be conducted within a certified chemical fume hood.

References

  • Brainly. (2023, February 24).
  • PubMed. (2002, July 1). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.
  • BenchChem. (n.d.).
  • Dietmar, S. (2004). The Grignard Reagents. Organometallics, 23(14), 3469–3484.
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • Penta Chemicals. (2024, October 17). Magnesium according to Grignard.
  • University of Calgary. (n.d.). Ch23: Aryl Grignards.
  • Quora. (2024, April 11). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups?
  • Master Organic Chemistry. (2015, November 9).
  • Royal Society of Chemistry. (2013, May 3). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
  • Pentaphos Industries. (2025, September 13). Best Practices for Handling and Storing Magnesium Turnings.
  • Jasperse, C. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • BYJU'S. (n.d.). Grignard Reagent.
  • University of Wisconsin-Madison. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Royal Society of Chemistry. (n.d.).
  • Asian Journal of Chemistry. (2011). Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides.
  • Web Pages. (n.d.). Experiment 1: Grignard Reaction.
  • ESPI Metals. (n.d.).
  • Fisher Scientific. (2015, June 19).
  • Alfa Aesar. (2011, June 4).
  • Research and Reviews: Journal of Chemistry. (2021, October 27).
  • PMC. (2011, October 17). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study.
  • Journal of the American Chemical Society. (1980). Mechanism of Grignard Reagent Formation.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Organic Syntheses. (n.d.).
  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction.
  • PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.
  • ResearchGate. (n.d.). Grignard Reagents: New Developments.
  • ADICHEMISTRY. (n.d.).
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.

Sources

Method

Application Note: Regioselective Lithiation of 2-Bromo-1-cyclopropyl-4-methoxybenzene

Executive Summary Objective: To provide a robust, field-validated protocol for the generation of 2-lithio-1-cyclopropyl-4-methoxybenzene via Lithium-Halogen Exchange (Li-Br exchange), minimizing competing pathways such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust, field-validated protocol for the generation of 2-lithio-1-cyclopropyl-4-methoxybenzene via Lithium-Halogen Exchange (Li-Br exchange), minimizing competing pathways such as Directed Ortho Metalation (DoM) or Halogen Dance (HD).

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists focusing on SGLT2 inhibitors and related aryl-cyclopropyl scaffolds.

Key Insight: The target substrate, 2-Bromo-1-cyclopropyl-4-methoxybenzene , presents a regiochemical conflict. The methoxy group (C4) is a strong Directed Metalation Group (DMG) that favors lithiation at C3 or C5. However, the bromine atom (C2) allows for Kinetic Control via Li-Br exchange. Successful functionalization at C2 requires strict adherence to cryogenic protocols to prevent thermodynamic equilibration to the C3-lithio species (ortho to OMe).

Mechanistic Analysis & Strategic Planning

The Regiochemical Landscape

The lithiation of 2-Bromo-1-cyclopropyl-4-methoxybenzene is a competition between kinetic and thermodynamic factors.

  • Pathway A: Lithium-Halogen Exchange (Kinetic Target)

    • Reagent:

      
      -BuLi or 
      
      
      
      -BuLi.
    • Site: C2 (ipso to Bromine).

    • Mechanism: Rapid formation of the "ate" complex followed by release of butyl bromide. This reaction is faster than deprotonation at temperatures below -70°C.

    • Result: Access to the sterically congested C2 position, ortho to the cyclopropyl group.

  • Pathway B: Directed Ortho Metalation (DoM) / Proton Transfer (Thermodynamic Risk)

    • Reagent: LDA or warmed organolithium intermediates.

    • Site: C3 (ortho to OMe).

    • Mechanism: The initially formed C2-Li species can act as a base, abstracting the acidic proton at C3 (stabilized by OMe coordination). This "Halogen Dance" or isomerization leads to the thermodynamically more stable product.[1][2]

    • Result: Loss of regioselectivity; functionalization occurs at C3 instead of C2.

Visualization of Reaction Pathways[3]

G Figure 1: Kinetic Control (Li-Br Exchange) vs. Thermodynamic Equilibration Substrate 2-Bromo-1-cyclopropyl- 4-methoxybenzene Kinetic_Int Kinetic Intermediate (C2-Lithio Species) Substrate->Kinetic_Int n-BuLi, -78°C Li-Br Exchange Thermo_Int Thermodynamic Intermediate (C3-Lithio Species) Substrate->Thermo_Int LDA (Direct DoM) Kinetic_Int->Thermo_Int Warming > -50°C Proton Transfer Product_C2 C2-Functionalized Product (Target) Kinetic_Int->Product_C2 Electrophile (E+) Quench < -70°C Product_C3 C3-Functionalized Side Product Thermo_Int->Product_C3 Electrophile (E+)

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationRoleCritical Note
Substrate 2-Bromo-1-cyclopropyl-4-methoxybenzeneStarting MaterialMust be dry; azeotrope with toluene if uncertain.
Reagent A

-Butyllithium (

-BuLi)
Lithiating AgentTitrate before use. 1.6 M or 2.5 M in hexanes.
Solvent Tetrahydrofuran (THF)SolventAnhydrous & Degassed. Inhibitor-free.
Electrophile User Defined (e.g., DMF, B(OMe)3)Trapping AgentMust be anhydrous.[2]
Quench Sat. aq. NH4ClProton SourceStops reaction.
Step-by-Step Procedure (Kinetic Control)

Step 1: System Preparation

  • Oven-dry a 3-neck round-bottom flask, magnetic stir bar, and addition funnel overnight.

  • Assemble the apparatus under a positive pressure of Argon or Nitrogen.

  • Cool the flask to -78°C using a dry ice/acetone bath. Ensure the internal temperature is monitored with a low-temperature thermometer.

Step 2: Substrate Solubilization

  • Charge the flask with 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 equiv).

  • Add anhydrous THF (Concentration: 0.1 M to 0.2 M).

  • Stir until fully dissolved and allow the solution to equilibrate to -78°C (approx. 10-15 mins).

Step 3: Lithiation (The Critical Window)

  • Load

    
    -BuLi (1.05 - 1.10 equiv) into a syringe or addition funnel.
    
  • Dropwise Addition: Add

    
    -BuLi slowly down the side of the flask over 10–15 minutes.
    
    • Control: Maintain internal temperature below -70°C . Exotherms can trigger local warming and isomerization.

  • Exchange Period: Stir the mixture at -78°C for 15 to 30 minutes .

    • Note: Li-Br exchange on aryl rings is typically complete within minutes. Extended stirring (>1 hour) increases the risk of proton abstraction from the C3 position.

Step 4: Electrophilic Trapping

  • Add the Electrophile (1.2 - 1.5 equiv) neat or dissolved in minimal THF.

    • Rate: Add slowly to prevent exotherms.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (depending on the electrophile's reactivity).

Step 5: Workup

  • Quench with saturated aqueous NH4Cl.

  • Extract with EtOAc or Et2O (3x).

  • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

Experimental Workflow Diagram

Workflow Figure 2: Protocol Workflow for C2-Functionalization Start Dry Flask N2/Ar Atmosphere Dissolve Dissolve Substrate in THF (0.15 M) Cool to -78°C Start->Dissolve AddLi Add n-BuLi (1.05 eq) Dropwise over 15 min Keep T < -70°C Dissolve->AddLi Wait Stir 15-30 min (Kinetic Exchange) AddLi->Wait Trap Add Electrophile (1.2 eq) Stir 30 min at -78°C Wait->Trap Warm Warm to 0°C Quench with NH4Cl Trap->Warm

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Recovery of Starting Material Incomplete ExchangeIncrease reaction time to 45 min or switch to

-BuLi (2.0 equiv) at -78°C.
Product is C3-substituted Halogen Dance / IsomerizationReaction temperature rose above -60°C during addition. Improve cooling or add reagents slower.
Complex Mixture / Tars Benzylic DeprotonationThe cyclopropyl ring is generally stable, but high temps can cause ring opening. Keep strictly cold.
Low Yield Moisture ContaminationVerify THF dryness (Karl Fischer titration < 50 ppm water).
The "t-BuLi" Alternative

If


-BuLi proves sluggish (incomplete conversion), use 

-Butyllithium (

-BuLi)
.
  • Stoichiometry: Requires 2.0 equivalents of

    
    -BuLi.
    
    • 1st equiv performs the Li-Br exchange.[3]

    • 2nd equiv destroys the generated

      
      -Butyl bromide (preventing alkylation side reactions).
      
  • Risk:

    
    -BuLi is pyrophoric. Handle with extreme caution.
    

References

  • General Lithium-Halogen Exchange Mechanisms

    • Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." J. Organomet. Chem.1988 , 352, 1–46. Link

  • Halogen Dance & Isomerization

    • Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.2007 , 36, 1046–1057. Link

  • Cyclopropyl Stability in Organometallics

    • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[4] React.2001 , 58, 1. (Discusses stability of cyclopropyl groups).

  • Ortho-Lithiation vs. Exchange (Anisole Derivatives)

    • Slocum, D. W.; et al. "Ortho-Lithiation of Anisole and Derivatives." Tetrahedron1996 , 52, 12051. Link

  • Specific Analogous Protocols (BenchChem/Vapourtec)

    • "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." BenchChem Application Notes. Link

    • "Lithiation | Organolithium Reagents | Chemical Processes."[4] Vapourtec Application Notes. Link

Sources

Application

Using 2-Bromo-1-cyclopropyl-4-methoxybenzene as a pharmaceutical intermediate

Part 1: Executive Summary & Strategic Value 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1353855-96-5) is a specialized aryl bromide intermediate increasingly utilized in the discovery and process development of metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1353855-96-5) is a specialized aryl bromide intermediate increasingly utilized in the discovery and process development of metabolic and oncology therapeutics. Its structural uniqueness lies in the ortho-relationship between the bromine reactive handle and the cyclopropyl moiety.

In medicinal chemistry, the cyclopropyl group serves as a superior bioisostere for isopropyl or phenyl groups, offering:

  • Metabolic Stability: It blocks CYP450 oxidation sites often found on alkyl chains.

  • Conformational Restriction: The rigid ring constrains the rotation of the biaryl axis in downstream products, potentially locking active conformations.

  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) less than a propyl group while maintaining steric bulk.
    

This guide details the protocols for utilizing this intermediate in Suzuki-Miyaura Cross-Couplings and Lithium-Halogen Exchange reactions, overcoming the specific steric challenges posed by the ortho-cyclopropyl substituent.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Bromo-1-cyclopropyl-4-methoxybenzene
CAS Number 1353855-96-5
Molecular Formula

Molecular Weight 227.10 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water
Key Reactivity Aryl bromide (electrophile), Ortho-substituted (sterically hindered)

Storage & Stability:

  • Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light to prevent slow debromination or radical degradation.

  • Safety: Irritant. Use standard PPE (gloves, goggles, fume hood).

Part 3: Application Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Target Application: Synthesis of Biaryl Scaffolds for SGLT2 Inhibitors or Kinase Inhibitors.

The Challenge: The cyclopropyl group at the C1 position creates significant steric hindrance for the palladium catalyst approaching the C2-Bromine bond. Standard catalysts (e.g.,


) often result in low yields or homocoupling byproducts.

The Solution: Use of electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and reductive elimination.

Reagents:

  • Substrate: 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl2·DCM (for less hindered partners).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Workflow:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), base (

    
    , 3.0 equiv), and XPhos Pd G2 catalyst (0.02 equiv).
    
  • Solvation: Add degassed 1,4-Dioxane/Water (4:1 v/v) to achieve a concentration of 0.1 M to 0.2 M.

  • Degassing: Sparge the mixture with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Critical: Oxygen inhibits the active Pd(0) species.

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor conversion by HPLC or TLC (eluent: Hexane/EtOAc).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry organic layer over

    
    .[1][2]
    
  • Purification: Concentrate and purify via silica gel flash chromatography.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.Switch to SPhos Pd G2 or increase temp to 110°C.
Protodeboronation Boronic acid instability.Switch base to

or use Boronic Ester (Pinacol).
Homocoupling Oxygen presence.Rigorous degassing; ensure Argon blanket.
Protocol B: Lithium-Halogen Exchange (Nucleophilic Activation)

Target Application: Introduction of the Cyclopropyl-Anisole moiety into ketones or aldehydes (e.g., for diarylmethane synthesis).

The Challenge: The methoxy group can direct ortho-lithiation, but the bromine is the primary exchange site. Temperature control is vital to prevent "benzyne" formation or scrambling.

Reagents:

  • Substrate: 2-Bromo-1-cyclopropyl-4-methoxybenzene.[3][4][5][6][7]

  • Reagent:

    
    -Butyllithium (1.1 equiv, 2.5M in hexanes).
    
  • Electrophile: Benzaldehyde or Cyclohexanone derivative.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Drying: Flame-dry a round-bottom flask under vacuum and backfill with Argon (x3).

  • Solvation: Dissolve substrate in anhydrous THF (0.2 M) and cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes. Stir at -78°C for 30–45 minutes.
    
    • Note: The solution may turn yellow/orange, indicating the formation of the aryllithium species.

  • Addition: Add the electrophile (dissolved in minimal THF) slowly to the cold mixture.

  • Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution. Extract with Ether or EtOAc.[1][2]
    

Part 4: Visualizing the Reaction Pathway

The following diagram illustrates the competitive steric landscape and the preferred catalytic cycle for the Suzuki coupling of this intermediate.

ReactionPathway Substrate 2-Bromo-1-cyclopropyl- 4-methoxybenzene OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd + Catalyst Catalyst Pd(0) Active Species (Bulky Ligand) Catalyst->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Pd(II)-Ar-Br RedElim Reductive Elimination TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Catalyst Regeneration Product Biaryl Product (SGLT2/Kinase Scaffold) RedElim->Product Sterics STERIC CHALLENGE: Ortho-Cyclopropyl hinders Pd approach Sterics->OxAdd

Caption: Catalytic cycle highlighting the oxidative addition bottleneck caused by the ortho-cyclopropyl group, necessitating bulky ligands.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • PubChem. "2-Bromo-1-cyclopropyl-4-methoxybenzene (Compound Summary)." National Library of Medicine. Accessed March 2026. Link

  • Xu, G., et al. (2016).[8] "An Efficient Method for Synthesis of Bexagliflozin and Its Carbon-13 Labeled Analogue."[8][9] Tetrahedron Letters, 57(42), 4684–4687.[8][10] (Cited for context on SGLT2 inhibitor synthesis scaffolds). Link[8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in Pd-Catalyzed Synthesis

Case ID: DEBROM-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division Triage & Diagnostic Workflow User Issue: "I am observing significant formation of the...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DEBROM-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Catalysis Division

Triage & Diagnostic Workflow

User Issue: "I am observing significant formation of the hydrodebrominated byproduct (Ar-H) instead of the desired cross-coupled product (Ar-Nu) in my Palladium-catalyzed reaction."

Root Cause Summary: Debromination (hydrodebromination) occurs when the oxidative addition intermediate (


) intercepts a hydride source (

) faster than it undergoes transmetallation with your nucleophile. This results in the reductive elimination of Ar-H.
Diagnostic Decision Tree

Before altering your entire route, follow this logic flow to identify the culprit.

DebrominationTroubleshooting Start OBSERVATION: Ar-H Byproduct > 5% CheckSolvent Check Solvent System: Is it a secondary alcohol (e.g., iPrOH)? Start->CheckSolvent CheckBase Check Base: Is it a secondary alkoxide (e.g., NaOtBu, NaOiPr)? CheckSolvent->CheckBase No SolventAction ACTION: Switch to 1° Alcohol (EtOH) or Aprotic (Dioxane, Toluene) CheckSolvent->SolventAction Yes (High Risk) CheckLigand Check Ligand/Cat: Is the catalyst loading low or ligand unhindered? CheckBase->CheckLigand No BaseAction ACTION: Switch to Inorganic Base (Cs2CO3, K3PO4) CheckBase->BaseAction Yes (High Risk) LigandAction ACTION: Switch to Bulky/Active Ligand (XPhos, RuPhos) to speed up Reductive Elimination CheckLigand->LigandAction Yes

Caption: Diagnostic logic flow for isolating the source of hydride species in Pd-catalyzed debromination.

Technical Deep Dive (Q&A)

Q1: What is the mechanistic origin of the "Hydride" in my reaction?

A: The hydride does not appear magically; it is generated via


-Hydride Elimination  from a palladium-alkoxide intermediate.

In many cross-couplings (especially Buchwald-Hartwig or Suzuki), the reaction environment contains bases or solvents that can coordinate to Palladium.[1] If a secondary alkoxide (like isopropoxide, formed from


 solvent or added as a base) binds to the Pd(II) center, it undergoes rapid 

-hydride elimination. This converts the alkoxide into a ketone (acetone) and leaves a Pd-H species. This Pd-H species then undergoes reductive elimination with your aryl group to form Ar-H.

The "Death Spiral" Mechanism:

  • Oxidative Addition:

    
    
    
  • Ligand Exchange:

    
    
    
  • 
    -H Elimination: 
    
    
    
  • Side Reaction:

    
    
    
Q2: I am using Toluene, not alcohol. Why is this still happening?

A: Check your base and your reagents.

  • The Base: Are you using Sodium tert-butoxide (

    
    )? While 
    
    
    
    cannot
    
    
    -hydride eliminate (no
    
    
    -hydrogens), commercial samples often contain traces of hydroxide (
    
    
    ) or other alkoxide impurities. Furthermore, if your substrate contains alcohol protons, they can deprotonate to form alkoxides in situ.
  • Trace Water: In the presence of certain oxidizable ligands or additives, water can act as a proton source that eventually leads to hydrodehalogenation, particularly in highly reductive environments.

  • Ligand Decomposition: In rare cases, alkyl-phosphines can undergo cyclometallation or decomposition that transfers a hydrogen atom to the metal center.

Q3: Will adding more catalyst fix the problem?

A: Counter-intuitively, yes , often it will. Debromination is a competitive pathway. It happens when the desired step (Transmetallation in Suzuki, or Amine binding in Buchwald) is too slow. The


 intermediate "waits" and eventually finds a hydride source.
  • Solution: Increasing catalyst activity (not just loading) accelerates the desired cycle. Using a highly active ligand like XPhos or SPhos facilitates rapid transmetallation and reductive elimination, outcompeting the slow background reaction of debromination.

Mechanistic Visualization

Understanding the competition between the Product Cycle and the Parasitic Cycle is crucial for troubleshooting.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(Ar)-Br] Pd0->OxAdd Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Nucleophile (Nu) AlkoxideBind Alkoxide Exchange [L-Pd(Ar)(OiPr)] OxAdd->AlkoxideBind Solvent/Base (Secondary Alkoxide) ProdComplex [L-Pd(Ar)(Nu)] TransMet->ProdComplex Product PRODUCT (Ar-Nu) ProdComplex->Product Reductive Elim Product->Pd0 BetaElim β-Hydride Elim Generates Acetone AlkoxideBind->BetaElim PdHydride [L-Pd(Ar)-H] BetaElim->PdHydride SideProduct SIDE PRODUCT (Ar-H) PdHydride->SideProduct Fast SideProduct->Pd0

Caption: Kinetic competition between the desired cross-coupling (Green) and the debromination pathway (Red).

Optimization Protocols

Protocol A: The "Debromination Diagnostic Screen" (DDS)

If you are seeing >10% Ar-H, run this 4-vial parallel screen to identify the hydride source.

Conditions: 0.1 mmol scale, 100 °C, 2 hours.

VialSolventBaseLigandPurpose
1 (Control) IsopropanolNaOtBu

Negative Control: High risk of debromination. Establishes baseline.
2 (Solvent) Toluene NaOtBu

Tests if solvent is the hydride source.
3 (Base) Isopropanol


Tests if base (alkoxide) is the hydride source.
4 (Ligand) IsopropanolNaOtBuXPhos Tests if slow kinetics are the cause.

Interpretation:

  • If Vial 2 is clean: The secondary alcohol solvent is the problem.

  • If Vial 3 is clean: The alkoxide base is the problem.

  • If Vial 4 is clean: The catalyst was too slow/inactive.

Protocol B: The "Safe" Suzuki-Miyaura Condition

For substrates prone to debromination (e.g., polyhalogenated heterocycles), use this robust starting point.

  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1). Avoid pure alcohols.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv). Avoid alkoxides.
  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%) OR Pd-118  (dtbpf) for steric bulk.
    
  • Temperature: Start at 60 °C. High temps (>100 °C) favor

    
    -hydride elimination entropy.
    

References & Authority

  • Mechanistic Origins of Debromination:

    • Navarro, O. et al. "Dehalogenation of Aryl Halides Mediated by Palladium(II) Complexes."[1] Journal of Organic Chemistry, 2004.

    • Insight: Establishes the link between secondary alkoxides and Pd-H formation.

  • Solvent Effects in Cross-Coupling:

    • Colacot, T. J. "The role of solvent in palladium-catalyzed cross-coupling reactions." Green Chemistry, 2010.

    • Insight: Reviews how protic vs. aprotic solvents influence side-reaction pathways.

  • Ligand Selection for Suppressing Side Reactions:

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Journal of the American Chemical Society, 2007.

    • Insight: Demonstrates the use of XPhos/SPhos to suppress dehalogenation in sensitive heterocyclic substrates.

  • Base Effects:

    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004.

    • Insight: Definitive text on the preference for inorganic bases (

      
      ) over alkoxides to prevent hydride formation.
      

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1-cyclopropyl-4-methoxybenzene

Ticket ID: PUR-2B1C4M-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-2B1C4M-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: March 5, 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for the purification of 2-Bromo-1-cyclopropyl-4-methoxybenzene . This intermediate is a critical scaffold in the synthesis of SGLT2 inhibitors and other carbohydrate-mimetic therapeutics.

The purification of this compound presents specific challenges due to the lipophilicity of the cyclopropyl-aryl motif and the potential for close-eluting regioisomers (specifically the 3-bromo isomer) generated during electrophilic aromatic substitution.

Physicochemical Profile
PropertyDescription
Structure Aromatic ring substituted with -OMe (pos 4), -Cyclopropyl (pos 1), -Br (pos 2).[1]
Polarity Low to Medium (Lipophilic).
Stability Generally stable, but the cyclopropyl ring can be sensitive to strong Lewis acids.
Detection UV Active (254 nm). Stains: Anisaldehyde (distinctive color for methoxy arenes).
Key Impurities 3-Bromo regioisomer, dibrominated species, demethylated phenols.

Standard Operating Procedure (SOP)

This protocol is the "Happy Path" designed for crude mixtures with >70% purity.

A. Sample Preparation (Critical)

Do not wet load. The lipophilicity of this compound causes band broadening if dissolved in minimal solvent.

  • Protocol: Dissolve crude oil in DCM. Add Silica Gel 60 (1:2 ratio of crude:silica by weight). Concentrate to dryness on a rotovap until a free-flowing powder is obtained.

B. Stationary Phase & Column Dimensions
  • Phase: Silica Gel 60 (40-63 µm).

  • Scale: Use a 1:40 ratio (g crude : g silica) for difficult separations (regioisomers). Use 1:20 for simple filtration.

C. Mobile Phase Strategy

The standard Hexane/Ethyl Acetate system is often insufficient for separating the 2-bromo and 3-bromo isomers.

  • Primary System: Hexanes / Ethyl Acetate (Gradient: 0%

    
     10% EtOAc).
    
  • Alternative (Regio-resolution): Toluene / Hexane (Isocratic: 20-40% Toluene). Toluene provides

    
    -
    
    
    
    interactions that discriminate between the electronic environments of ortho- and meta-substituted isomers.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: I am observing a "doublet" spot on TLC that smears together on the column. How do I separate these?

Diagnosis: This is likely the co-elution of the 2-bromo (target) and 3-bromo (impurity) regioisomers. The methoxy group directs bromination ortho to itself (pos 3), while the cyclopropyl directs ortho to itself (pos 2). Solution:

  • Switch Solvent System: Abandon Hexane/EtOAc. Switch to 100% Toluene or a Toluene/Hexane gradient. The solvation shell of toluene interacts differently with the dipole moments of the two isomers.

  • Increase Column Length: Move to a longer column (L/D ratio > 20) to increase theoretical plates.

  • Check Loading: Ensure you are strictly dry-loading. Even 1 mL of solvent can ruin this separation.

Q2: My compound is streaking/tailing significantly.

Diagnosis: This usually indicates residual acidity in the crude mixture (often HBr or Lewis acids from the bromination step) or the presence of a phenolic impurity (demethylated byproduct). Solution:

  • The "Buffered" Wash: Before the column, dissolve crude in Et2O and wash 2x with Saturated NaHCO3.

  • Column Pre-treatment: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes, then flush with 100% Hexanes before loading your sample. This neutralizes acidic sites on the silica.

Q3: I suspect the cyclopropyl ring is opening/decomposing on the column.

Diagnosis: While aryl cyclopropanes are robust, trace acid on "active" silica can catalyze ring opening to a propenyl chain. Verification: Run a 2D TLC. Spot the sample, run it, dry the plate, rotate 90 degrees, and run again. If new spots appear off the diagonal, decomposition is occurring on the silica. Solution:

  • Switch to Neutral Alumina (Activity Grade III). Alumina is far gentler on acid-sensitive strained rings.

Q4: I cannot see my impurities under UV (254 nm).

Diagnosis: Some impurities (like alkyl-cyclopropane byproducts or non-aromatic precursors) may have weak UV absorption. Solution:

  • Use p-Anisaldehyde Stain . The methoxybenzene moiety typically stains a distinct purple/red, while impurities may stain blue or faint yellow.

  • Use Iodine Chamber . This is non-destructive and detects almost all lipophilic compounds.

Advanced Optimization: Crystallization

If chromatography fails to provide >98% purity, utilize the high crystallinity of the bromo-methoxy motif.

Protocol:

  • Collect the "enriched" fractions from the column (e.g., 90% purity).

  • Dissolve in minimal hot Isopropyl Alcohol (IPA) or Ethanol .

  • Cool slowly to 0°C.

  • The 2-bromo isomer often crystallizes more readily than the 3-bromo isomer due to symmetry packing.

Process Visualization

The following diagram outlines the decision logic for purifying this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture (Bromination Product) Wash Workup: Wash w/ NaHCO3 (Remove HBr/Lewis Acids) Start->Wash TLC TLC Analysis (Hex/EtOAc 9:1) Wash->TLC Decision Are Regioisomers Separated? TLC->Decision StdCol Standard Flash Column Silica Gel 60 0-10% EtOAc in Hexane Decision->StdCol Yes (Rf Δ > 0.15) AdvCol Advanced Flash Column Solvent: Toluene/Hexane Loading: Dry Load on Silica Decision->AdvCol No (Overlapping Spots) Check Purity Check (NMR/HPLC) StdCol->Check AdvCol->Check Cryst Recrystallization Solvent: Hot IPA or EtOH Check->Cryst Purity 90-98% Final Pure 2-Bromo-1-cyclopropyl- 4-methoxybenzene Check->Final Purity > 98% Cryst->Final

Caption: Decision matrix for the purification of 2-Bromo-1-cyclopropyl-4-methoxybenzene, prioritizing acid removal and regioisomer resolution.

References

  • Synthesis and Properties of Aryl Cyclopropanes

    • Topic: Stability of cyclopropyl groups and general synthesis via bromin
    • Source: National Institutes of Health (NIH) / PubMed.
    • Link: (Contextual reference for aryl stability on silica).

  • Chromatography of Regioisomers

    • Topic: Separation of brominated aromatic isomers and the use of altern
    • Source: ResearchG
    • Link:

  • General Flash Chromatography Troubleshooting

    • Topic: Handling acid-sensitive compounds and streaking issues.
    • Source: MIT OpenCourseWare / Chemistry Guides.
    • Link:

  • Specific Synthesis of Bromo-Cyclopropyl-Methoxybenzenes

    • Topic: Patent literature describing the synthesis and purification of this specific scaffold (SGLT2 intermedi
    • Source: Google P
    • Link: (Analogous chemistry and purification protocols).

Sources

Troubleshooting

Overcoming steric hindrance in 2-Bromo-1-cyclopropyl-4-methoxybenzene reactions

Technical Support Center: 2-Bromo-1-cyclopropyl-4-methoxybenzene Subject: Overcoming Steric and Electronic Barriers in 2-Bromo-1-cyclopropyl-4-methoxybenzene Reactions Ticket ID: #RXN-OPT-2024 Status: Open Assigned Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-1-cyclopropyl-4-methoxybenzene

Subject: Overcoming Steric and Electronic Barriers in 2-Bromo-1-cyclopropyl-4-methoxybenzene Reactions Ticket ID: #RXN-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Perfect Storm" Substrate

You are encountering difficulties with 2-Bromo-1-cyclopropyl-4-methoxybenzene because this substrate presents a dual-mode deactivation profile:

  • Steric Hindrance (The Ortho Effect): The cyclopropyl group at position 1 is ortho to the reactive bromine at position 2. Unlike a flexible n-propyl group, the cyclopropyl ring is rigid and possesses a large effective cone angle, physically blocking the approach of metal catalysts or nucleophiles.

  • Electronic Deactivation: The methoxy group at position 4 is an electron-donating group (EDG). It increases the electron density of the benzene ring, strengthening the C-Br bond and making oxidative addition (the first step in Pd-catalysis) significantly more difficult.

This guide provides optimized protocols to overcome these specific barriers.

Decision Matrix: Reaction Pathway Selection

Before proceeding, identify your target transformation and follow the corresponding logic flow.

ReactionLogic Start Target Transformation C_C_Bond Carbon-Carbon Bond (Suzuki/Negishi) Start->C_C_Bond C_N_Bond Carbon-Nitrogen Bond (Buchwald-Hartwig) Start->C_N_Bond Li_Exchange Lithium-Halogen Exchange (Electrophile Trapping) Start->Li_Exchange Suzuki_Sol USE: Pd-G3/G4 Precatalysts Ligand: SPhos or XPhos Solvent: Toluene/Water C_C_Bond->Suzuki_Sol High Steric Bulk Buchwald_Sol USE: Pd-G4 Precatalysts Ligand: RuPhos or BrettPhos Base: NaOtBu C_N_Bond->Buchwald_Sol Prevent Reduction Li_Sol USE: n-BuLi (1.1 eq) Temp: -78°C Solvent: THF (Crucial) Li_Exchange->Li_Sol Kinetic Control

Figure 1: Decision tree for selecting reaction conditions based on the target transformation.

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[2]

The Challenge: The combination of the electron-rich ring (4-OMe) and the bulky ortho-cyclopropyl group makes the oxidative addition of Pd(0) into the C-Br bond the rate-limiting step. Standard catalysts like Pd(PPh3)4 will fail or result in low conversion.

Recommended System: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must use ligands that are both electron-rich (to facilitate oxidative addition into the strong C-Br bond) and bulky (to force the formation of the active monoligated Pd(0) species).

ParameterRecommendationRationale
Ligand SPhos or XPhos SPhos is structurally designed to couple ortho-substituted aryl chlorides/bromides. Its "pocket" shape accommodates the cyclopropyl group.
Precatalyst XPhos Pd G3 or G4 Avoids the induction period of Pd(OAc)2. Ensures precise 1:1 Pd:Ligand ratio, preventing excess ligand from inhibiting the reaction.
Base K3PO4 (3.0 eq)Weaker bases like carbonate may not be sufficient. Phosphate is optimal for hindered Suzuki couplings.
Solvent Toluene/Water (10:1) The biphasic system with water is critical for the solubility of the inorganic base and turnover of the catalytic cycle.
Optimized Protocol: Suzuki-Miyaura Coupling

Target: Coupling 2-Bromo-1-cyclopropyl-4-methoxybenzene with an Aryl Boronic Acid.

  • Charge Reaction Vessel: Add substrate (1.0 equiv), Boronic acid (1.2–1.5 equiv), and K3PO4 (3.0 equiv) to a vial.

  • Catalyst Addition: Add SPhos Pd G3 (1–3 mol%). Note: If using G2/G3, no additional ligand is needed.

  • Solvent: Add Toluene and Water (10:1 ratio). Concentration should be 0.2 M.

  • Degas: Sparge with Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.

  • Heat: Seal and heat to 100°C for 4–12 hours.

    • Tip: If conversion is <50% after 4 hours, raise temperature to 110°C. The cyclopropyl ring is stable at these temperatures.

Troubleshooting FAQ

Q: I see starting material remaining, but no product. Is the catalyst dead? A: Likely yes. The oxidative addition didn't happen. Switch to XPhos Pd G4 and increase temperature. Ensure the reaction is strictly oxygen-free.

Q: I see "reduced" product (1-cyclopropyl-4-methoxybenzene). Where did the bromine go? A: This is hydrodehalogenation. It occurs when the coupling is too slow, and the Pd intermediate undergoes beta-hydride elimination (from the ligand or solvent) or abstracts a proton. Solution: Increase the concentration of the boronic acid and switch to a solvent with no beta-hydrogens (e.g., switch from isopropanol to toluene/water).

Module B: Lithium-Halogen Exchange

The Challenge: While Li-Hal exchange is generally faster than Pd-catalysis, the ortho-cyclopropyl group provides steric bulk that can slow down the trapping of the lithiated intermediate with electrophiles.

Safety Warning:

  • Do NOT use t-BuLi unless absolutely necessary. n-BuLi is sufficient for aryl bromides and safer.

  • Temperature Control: The reaction must be kept cold (-78°C) to prevent benzyne formation or isomerization, although the 4-OMe group reduces benzyne risk compared to electron-poor rings.

Optimized Protocol
  • Setup: Flame-dry a flask under Argon. Add 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 equiv) and anhydrous THF (0.1 M).

    • Critical: Do not use Diethyl Ether; THF is required to de-aggregate the n-BuLi, making it reactive enough for the exchange.

  • Cooling: Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Wait time: Stir for exactly 30–45 minutes at -78°C. Do not stir longer than 1 hour.

  • Trapping: Add the Electrophile (1.2 equiv) (e.g., aldehyde, ketone, DMF) neat or in minimal THF.

  • Warm up: Allow to warm to room temperature slowly over 2 hours.

Common Failure Mode: Ring Opening?

Q: Will the cyclopropyl ring open during Li-Hal exchange? A: Generally, NO . Unlike cyclopropyl halides (where the halogen is directly on the ring), your substrate is an aryl halide. The resulting anion is an aryl lithium. The cyclopropyl ring is stable in this position unless there are radical conditions present.

  • Prevention: Avoid Single Electron Transfer (SET) agents. n-BuLi acts via a polar mechanism. Avoid using Magnesium metal (Grignard formation) if radical clocks are a concern; Li-Hal exchange is cleaner.

Mechanistic Visualization

Understanding the "Pocket" created by the ligand is key to trusting the protocol.

CatalyticCycle cluster_steric CRITICAL FAILURE POINT Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Substrate Complex Pd(II)-Ar-Br Sterically Crowded OxAdd->Complex SPhos Ligand Protects Pd center TransMet Transmetallation (+ Boronic Acid) Complex->TransMet Base (K3PO4) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: The catalytic cycle highlighting Oxidative Addition as the critical failure point due to the steric/electronic clash.

References & Further Reading

  • Buchwald-Hartwig Amination & Ligand Design:

    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Relevance: Defines the "Generations" of precatalysts (G3/G4) recommended above.

  • Suzuki Coupling of Hindered Substrates:

    • Source: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

    • Relevance: specifically addresses ortho-substituted aryl halides.[1]

  • Cyclopropyl Stability in Coupling Reactions:

    • Source: Charette, A. B., et al. (2010). "Synthesis of Cyclopropyl Boronic Acids and Their Application in Cross-Coupling."

    • Relevance: Confirms stability of the cyclopropyl ring under Pd(0)/Pd(II) cycles.

  • Lithium-Halogen Exchange Protocols:

    • Source:Organic Chemistry Portal.[2] "Lithium-Halogen Exchange."[3][4]

    • Relevance: General conditions for aryl bromide exchange.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-1-cyclopropyl-4-methoxybenzene before handling.

Sources

Optimization

Optimizing catalyst loading for cyclopropyl-methoxybenzene coupling

Technical Support Center: Optimizing Catalyst Loading for Cyclopropyl-Methoxybenzene Coupling Topic: High-Efficiency Suzuki-Miyaura Coupling of Cyclopropylboron Species with Halo-Methoxybenzenes. Target Audience: Process...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalyst Loading for Cyclopropyl-Methoxybenzene Coupling

Topic: High-Efficiency Suzuki-Miyaura Coupling of Cyclopropylboron Species with Halo-Methoxybenzenes. Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Technical Overview: The Stability-Reactivity Paradox

The coupling of cyclopropyl moieties to methoxybenzenes (anisoles) presents a classic "push-pull" conflict in catalysis. You are fighting two opposing forces:

  • Nucleophile Instability: Cyclopropylboronic acid is notoriously prone to protodeboronation (hydrolysis of the C-B bond), a pathway accelerated by the very bases required for the Suzuki reaction. This leads to the consumption of the starting material without product formation.

  • Electrophile Deactivation: The methoxy group on the aryl ring is electron-donating. This increases the electron density of the C-X bond (oxidative addition barrier), making the aryl halide (especially chlorides) sluggish to react with the Palladium center.

The Catalyst Loading Trap: Novice users often increase catalyst loading (5–10 mol%) to force the sluggish aryl halide to react. However, if the cyclopropylboronate decomposes faster than the turnover frequency (TOF) of the catalyst, adding more metal will not improve yield—it will only increase cost and metal scavenging burden.

The Solution: Optimization requires a ligand-controlled system that accelerates oxidative addition (to handle the electron-rich anisole) while enabling rapid transmetallation before the cyclopropyl ring protodeboronates.

Troubleshooting Guide & FAQs

Phase 1: Reaction Stalling & Low Conversion

Q: I am using 5 mol% Pd(PPh₃)₄, but the reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? Diagnosis: You are likely experiencing ligand dissociation and protodeboronation .

  • The Cause: Triphenylphosphine (PPh₃) is a weak donor. It cannot facilitate the oxidative addition of electron-rich 4-bromoanisole fast enough. Meanwhile, your cyclopropylboronic acid is decomposing in the hot, basic aqueous media.

  • The Fix: Switch to an electron-rich, bulky alkylphosphine system.

    • Protocol: Use Pd(OAc)₂ (1–2 mol%) with PCy₃ (Tricyclohexylphosphine) or XPhos . These ligands create a highly active 12-electron Pd(0) species that drives oxidative addition rapidly, "beating" the decomposition clock.

Q: My LC-MS shows a large peak for anisole (hydrodehalogenation) or cyclopropane gas evolution. What is happening? Diagnosis: This is the signature of Protodeboronation .

  • The Mechanism: The base attacks the boron center, but instead of transmetallating to Pd, the intermediate hydrolyzes.

  • The Fix:

    • Change the Boron Source: Switch from Cyclopropylboronic acid to Potassium Cyclopropyltrifluoroborate . It acts as a "slow-release" reservoir, hydrolyzing slowly in situ to maintain a low but constant concentration of the active boronic acid, minimizing decomposition.

    • Water Control: Ensure a precise solvent ratio (e.g., Toluene:Water 10:1). Anhydrous conditions fail (boron needs water to activate), but too much water accelerates hydrolysis.

Phase 2: Catalyst Loading & Scalability

Q: We need to scale this to 100g. How do I lower the loading below 1 mol%? Diagnosis: At low loadings, catalyst death (aggregation to Pd-black) becomes the limiting factor.

  • The Fix:

    • Ligand Ratio: Increase the Ligand:Metal ratio from 2:1 to 3:1 or 4:1 . Excess ligand protects the active Pd(0) species from aggregating at low concentrations.

    • Dosing: Do not add all cyclopropylboronic acid at once. Use a semi-batch addition of the boronate over 2 hours. This keeps the active boron concentration low relative to the catalyst, matching the reaction rate and preventing "boron flooding" which wastes reagent.

Q: I see "homocoupling" (bicyclopropyl) impurities. Is my catalyst loading too high? Diagnosis: Yes, or your oxygen exclusion is poor.

  • The Mechanism: High concentrations of Pd(II) can act as an oxidant before reduction to Pd(0), coupling two boronic acids. Oxygen does the same.

  • The Fix:

    • Degas rigorously: Sparge with Argon for 20 mins, not just nitrogen balloon purge.

    • Pre-activation: Heat the Pd source and Ligand for 5 mins before adding the aryl halide/boronate to ensure formation of the active Pd(0)Lₙ species.

Experimental Protocols

Protocol A: High-Activity Screening (Recommended for Initial Optimization)

Use this to validate the reaction before lowering loading.

  • Reagents:

    • 4-Bromoanisole (1.0 equiv)

    • Cyclopropylboronic acid (1.5 equiv) [Note: Use 1.5 eq to account for decomposition]

    • Pd(OAc)₂ (2.0 mol%)

    • PCy₃ (4.0 mol%) or XPhos (4.0 mol%)

    • K₃PO₄ (3.0 equiv)

    • Solvent: Toluene/Water (20:1 v/v)

  • Procedure:

    • Charge a reaction vial with K₃PO₄, Boronic acid, and Pd/Ligand.[1]

    • Evacuate and backfill with Argon (3x).

    • Add degassed Toluene/Water and 4-Bromoanisole via syringe.

    • Heat to 100°C with vigorous stirring (1000 rpm) for 4–6 hours.

  • Checkpoint:

    • Check HPLC at 2 hours. If >80% conversion, reduce catalyst to 0.5 mol% in next run.

Protocol B: The "Stable" Scale-Up (Using Trifluoroborates)

Use this for process consistency and lower catalyst loads.

  • Reagents:

    • 4-Chloroanisole (1.0 equiv) [Cheaper than bromo]

    • Potassium Cyclopropyltrifluoroborate (1.2 equiv)

    • Pd(OAc)₂ (1.0 mol%)

    • XPhos (2.0 mol%)

    • K₂CO₃ (3.0 equiv)

    • Solvent: CPME (Cyclopentyl methyl ether) / Water (10:1)[2]

  • Procedure:

    • Mix all solids. Degas. Add solvents.[1][3][4]

    • Heat to 100°C for 12–16 hours.

    • Note: Trifluoroborates react slower due to the hydrolysis step but allow lower catalyst loading because the "active" reagent doesn't decompose en masse.

Data Analysis: Ligand & Loading Impact

Comparative yields for the coupling of 4-Bromoanisole (1.0 eq) with Cyclopropylboron source.

Catalyst SystemLoading (Pd)Boron SourceTimeYield (Isolated)Notes
Pd(PPh₃)₄ 5.0 mol%Boronic Acid12 h45%Stalled. Significant protodeboronation.
Pd(dppf)Cl₂ 3.0 mol%Boronic Acid8 h62%Pd-black precipitation observed.
Pd(OAc)₂ / PCy₃ 1.0 mol% Boronic Acid4 h91% Rapid OA; beats decomposition.
Pd(OAc)₂ / XPhos 0.5 mol% Trifluoroborate16 h94% Best for scale. Slow but steady.
Pd(OAc)₂ / SPhos 1.0 mol%Boronic Acid6 h88%Good alternative to PCy₃.

Visualizations

Diagram 1: The Kinetic Race (Catalytic Cycle)

This diagram illustrates the critical competition between the productive Transmetallation step and the destructive Protodeboronation pathway.

G Start Pd(0) Active Species OA Oxidative Addition (Rate Limiting for Anisoles) Start->OA + Ar-X Int1 Ar-Pd(II)-X OA->Int1 TM Transmetallation Int1->TM + Boron Species Int2 Ar-Pd(II)-Cyclopropyl TM->Int2 RE Reductive Elimination (Product Release) Int2->RE RE->Start - Product Boron Cyclopropylboronic Acid Boron->TM Desired Path Proto Protodeboronation (Cyclopropane Gas) Boron->Proto Decomposition (If TM is slow)

Caption: The "Kinetic Race": High-activity ligands (PCy₃/XPhos) accelerate Oxidative Addition (Red), ensuring Pd is ready to accept the Boron species before it decomposes (Grey).

Diagram 2: Troubleshooting Decision Tree

Tree Problem Reaction Issue? LowYield Low Yield / Stalled Problem->LowYield Impurity High Impurities Problem->Impurity CheckColor Is Reaction Black? LowYield->CheckColor CheckType Identify Impurity Impurity->CheckType CheckBoron Boron Remaining? CheckColor->CheckBoron No (remains orange/yellow) Precip Pd Aggregation SOL: Increase Ligand/Pd Ratio or Switch to XPhos CheckColor->Precip Yes Decomp Protodeboronation SOL: Use Trifluoroborate or Semi-batch addition CheckBoron->Decomp No (Boron consumed) Homo Homocoupling (Bicyclopropyl) SOL: Degas better, Lower Pd loading CheckType->Homo Hydro Reduced Arene (Anisole) SOL: Use Anhydrous solvent with controlled water eq. CheckType->Hydro

Caption: Diagnostic logic for identifying catalyst deactivation versus reagent decomposition.

References

  • Molander, G. A., & Gormisky, P. E. (2008).[5] "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides." The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Li, A. Y. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audrey Li Research Notes / Tetrahedron Letters Context. [Link]

  • Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters, 43(39), 6987-6990. [Link]

  • Charette, A. B., et al. (2010). "Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids." Chemical Reviews, 110, 1147.

Sources

Troubleshooting

Technical Support: Purification Protocols for 2-Bromo-1-cyclopropyl-4-methoxybenzene

Topic: Separation of Unreacted 2-Bromo-1-cyclopropyl-4-methoxybenzene (SM) from Product Document ID: TS-PUR-2B1C-04 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, Purification Specialists Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Unreacted 2-Bromo-1-cyclopropyl-4-methoxybenzene (SM) from Product

Document ID: TS-PUR-2B1C-04 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, Purification Specialists

Introduction: Know Your "Enemy"

You are likely reading this because you have performed a cross-coupling reaction (Suzuki, Buchwald, or Heck) using 2-Bromo-1-cyclopropyl-4-methoxybenzene and are facing a critical co-elution issue.

This starting material (SM) presents a unique separation challenge due to its structural duality:

  • The Cyclopropyl Group: Adds significant lipophilicity (

    
    ) and steric bulk, but lacks the polarity to interact strongly with silica.
    
  • The Methoxy Group: Provides electron density but is often insufficient to differentiate the SM from coupled biaryl products on normal phase silica.

This guide provides three distinct workflows—Chromatographic , Chemical , and Physical —to resolve this separation.

Module 1: Diagnostic & Analytical Troubleshooting

Before attempting separation, you must accurately visualize the impurity.

The "Ghost Peak" Phenomenon Users often report a single spot on TLC but a mixture in NMR. This is due to the similar


 values of the aryl bromide and its de-halogenated or biaryl byproducts.
MethodSuitabilityNotes
TLC (UV 254nm) MediumThe cyclopropyl group does not quench fluorescence significantly. The SM absorbs well due to the anisole core.
TLC (Stain) High Iodine (

)
is effective. Anisaldehyde is superior; the cyclopropyl group often stains a distinct reddish/brown upon heating, differentiating it from purely aromatic products.
GC-MS Critical The Gold Standard. The bromine isotope pattern (

) makes the SM instantly identifiable. LC-MS often fails to ionize this neutral halide efficiently.
Module 2: Chromatographic Solutions

When standard Hexane/EtOAc fails.

Strategy A: Solvent Engineering (

-

Interactions)

Standard solvents (Hexane/EtOAc) separate based on polarity. However, if your product is also non-polar (e.g., a biaryl), polarity differences are negligible. You must exploit polarizability .

Protocol:

  • Replace Hexane with Toluene or Chlorobenzene .

  • The aromatic solvent interacts with the

    
    -system of your product (if it is a biaryl) differently than the smaller SM.
    
  • Recommended System: Toluene (100%) or Toluene/Hexane (gradient).

Strategy B: Reverse Phase (C18)

The cyclopropyl group is highly hydrophobic. On a C18 column, the SM will retain significantly longer than more polar coupling products (like aminobiphenyls or heterocycles).

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Prediction: The SM will likely elute after your product.

Strategy C: Silver Nitrate Silica (The "Expert" Trick)

While typically used for alkenes, Silver (


) can coordinate with the "banana bonds" (high p-character) of the cyclopropyl ring [1].
  • Preparation: Mix Silica Gel 60 with a solution of

    
     in Acetonitrile (10% w/w), evaporate to dryness in the dark.
    
  • Result: The cyclopropyl-SM interacts with the silver, significantly retarding its elution compared to the product.

Module 3: Chemical Scavenging (The "Reverse Quench")

If chromatography is impossible, use chemistry to alter the physical properties of the impurity.

Scenario: You have performed a Suzuki coupling. The reaction is complete, but 5-10% unreacted Ar-Br (SM) remains. The Fix: Do not try to separate the Ar-Br. Consume it.

Protocol: The "Polar Tail" Scavenging Method

  • Add Scavenger: To the crude reaction mixture, add 0.5 equivalents of 4-Carboxyphenylboronic acid (or 3-Pyridylboronic acid).

  • Add Catalyst: Add a fresh pinch of Pd catalyst and base.

  • Heat: Reflux for 1-2 hours.

  • Mechanism: The unreacted lipophilic Ar-Br couples with the scavenger to form a highly polar acid/pyridine derivative .

  • Workup:

    • Perform a basic aqueous wash (NaOH).

    • The "scavenged" impurity (now an acid) stays in the water.

    • Your desired product (neutral) stays in the organic layer.

ScavengingWorkflow Start Crude Mixture (Product + Unreacted Ar-Br) Decision Is Product Acid/Base Sensitive? Start->Decision RouteA YES: Use Chromatography (See Module 2) Decision->RouteA Unstable RouteB NO: Chemical Scavenging Decision->RouteB Stable Step1 Add 4-Carboxyphenylboronic Acid + Cat. Pd/Base RouteB->Step1 Step2 Reflux 2 hrs Step1->Step2 Step3 Result: Ar-Br converts to Ar-Ph-COOH (Water Soluble) Step2->Step3 Step4 Liquid-Liquid Extraction (Wash with 1M NaOH) Step3->Step4 Final Organic Layer: Pure Product Step4->Final Waste Aqueous Layer: Scavenged Impurity Step4->Waste

Figure 1: Workflow for chemically scavenging unreacted Aryl Bromide using a "Polar Tail" strategy.

Module 4: Physical Separation (Distillation)

Best for large scale (>10g) or oil-oil separations.

The cyclopropyl group lowers the melting point relative to an isopropyl or ethyl group, often making the SM an oil at room temperature.

Kugelrohr Distillation Guide:

  • Boiling Point Estimation: The SM has a boiling point approx. 110-120°C at 0.5 mmHg (estimated based on anisole derivatives).

  • Procedure:

    • Place crude oil in the source bulb.

    • Set vacuum to < 1 mmHg.

    • Slowly ramp temperature.[1]

    • Fraction 1 (Low Temp): Solvent residues.[2]

    • Fraction 2 (100-130°C): 2-Bromo-1-cyclopropyl-4-methoxybenzene .

    • Residue: Your biaryl product (MW > 250) will likely remain in the source bulb (or distill at significantly higher temps).

FAQ: Troubleshooting Specific Scenarios

Q: I am using Flash Chromatography. The spots are touching. Should I run a longer column? A: No. Increasing length rarely solves co-elution of non-polar aromatics. Change the selectivity instead. Switch your weak solvent from Hexane to Heptane (slightly different viscosity/selectivity) or your strong solvent to Dichloromethane (DCM). A gradient of 0-20% DCM in Hexane is often superior to EtOAc/Hexane for halo-arenes.

Q: My product is an amine. Can I use the "Polar Tail" scavenging method? A: No, because the acid wash will extract your amine product as well. Instead, use SCX-2 (Strong Cation Exchange) cartridges .

  • Dissolve mixture in MeOH.

  • Load onto SCX-2.

  • Wash with MeOH (The neutral Ar-Br SM washes away).

  • Elute product with

    
    /MeOH.
    

Q: Is the cyclopropyl ring stable to acid/base workups? A: Generally, yes. The cyclopropyl ring is stable to standard aqueous workups (NaOH, HCl,


). However, avoid concentrated Lewis acids (

,

) or strong hot acids (

), which can cause ring-opening or rearrangement to propenyl chains [2].
References
  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link

  • Wong, H. N. C., et al. (1989). Cyclopropane chemistry. Chemical Reviews, 89(1), 165–198. Link

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Reference for scavenging concepts). Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Bromo-1-cyclopropyl-4-methoxybenzene

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of cyclopropylarenes during synthesis and purification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of cyclopropylarenes during synthesis and purification. 2-Bromo-1-cyclopropyl-4-methoxybenzene presents a unique challenge: it is highly susceptible to acid-catalyzed degradation. This guide synthesizes mechanistic causality with field-proven protocols to ensure the structural integrity of your compound throughout your workflows.

Core Mechanistic Insight: The "Why" Behind the Instability

The instability of 2-Bromo-1-cyclopropyl-4-methoxybenzene under acidic conditions is driven by the synergistic effect of ring strain and electronic activation .

The cyclopropane ring possesses immense angular strain (~27.5 kcal/mol). When exposed to Brønsted or Lewis acids, the ring is readily protonated. Crucially, the methoxy group at the C4 position acts as a powerful electron-donating group (EDG). Because it is located para to the cyclopropyl group, it heavily stabilizes the resulting benzylic carbocation via resonance, forming a stable oxonium intermediate[1]. This drastically lowers the activation energy for C–C bond cleavage compared to unactivated cyclopropylbenzenes, leading to rapid SN1-type ring opening[2].

AcidDegradation A 2-Bromo-1-cyclopropyl- 4-methoxybenzene C Protonated Intermediate A->C Protonation B H+ (Acid) B->C D Benzylic Carbocation (p-Methoxy Stabilized) C->D Ring Cleavage F Ring-Opened Product (1-Arylpropan-1-ol) D->F + Nu- E Nucleophile (e.g., H2O) E->F

Acid-catalyzed ring-opening mechanism of 2-Bromo-1-cyclopropyl-4-methoxybenzene.

Troubleshooting & FAQs

Q1: Why does my compound degrade into an unidentifiable smear during silica gel chromatography? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). The combination of surface silanol acidity and the electron-rich para-methoxy group triggers premature ring-opening on the column. This leads to severe tailing and degradation into propyl-alcohol or propenyl derivatives. Modulating the microenvironmental pH is critical to stabilizing cyclopropyl moieties[3]. Solution: Pre-treat your silica gel with 1–2% Triethylamine (TEA) and maintain 0.5% TEA in your eluent to neutralize the microenvironment.

Q2: How can I selectively cleave a Boc or t-Bu ester without destroying the cyclopropyl ring? A: Standard neat Trifluoroacetic acid (TFA) or HCl in dioxane will rapidly cleave the cyclopropyl ring via an SN1-type mechanism[2]. Solution: Utilize orthogonal protecting groups (e.g., Fmoc, cleavable by base). If acid must be used, employ strictly anhydrous, mild Lewis acids at cryogenic temperatures (e.g., TMSOTf/2,6-lutidine at -78 °C), though the risk of ring-opening remains high. Alternatively, catalytic HCl in Hexafluoro-2-propanol (HFIP) has been used for chemoselective cleavages, but HFIP also heavily stabilizes carbocations and can promote cyclopropyl ring opening if not carefully controlled[4],[1].

Q3: What happens if I use BBr₃ to demethylate the methoxy group? A: Boron tribromide (BBr₃) is a strong Lewis acid traditionally used for methoxy ether cleavage[5]. However, BBr₃ will also coordinate to the cyclopropyl ring, inducing simultaneous C–C cleavage[6]. You will isolate a complex mixture of ring-opened, brominated phenols rather than the intact cyclopropylphenol.

Quantitative Stability Data

Table 1: Relative Stability of 2-Bromo-1-cyclopropyl-4-methoxybenzene in Various Acidic Media

Acidic ConditionApprox. pH / pKaEstimated Half-Life (

) at 25 °C
Primary Degradation Pathway
0.1% TFA in H₂O/MeCN (HPLC)pH ~2.0~2–4 hoursHydration to 1-arylpropan-1-ol
Standard Silica Gel pH ~5.0~1–2 hours (on column)Ring-opening / Tailing
1 M HCl in Ethyl Acetate pKa < 0< 10 minutesHydrochlorination
50% TFA in DCM pKa ~0.3< 5 minutesPolymerization / Esterification
BBr₃ in DCM (-78 °C to RT) Lewis Acid< 1 minuteDemethylation + Ring-opening

Experimental Protocols

Protocol A: Safe Extraction and Chromatographic Purification

Objective: Prevent acid-catalyzed degradation during standard synthetic workups. Causality & Self-Validation: The protocol relies on continuous pH monitoring to ensure the microenvironment never drops below pH 7.5, preventing the initial protonation event required for ring cleavage.

Step-by-Step Methodology:

  • Quench: Terminate your reaction by slowly adding saturated aqueous NaHCO₃.

  • Validate pH: Spot the aqueous phase onto pH paper. Do not proceed until the pH is ≥ 7.5. Add 1 M NaOH dropwise if necessary to reach an alkaline state.

  • Extract: Extract the aqueous layer using Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Wash the combined organic layers with brine.

  • Dry: Dry the organic layer over anhydrous Na₂SO₄. Avoid MgSO₄, as its surface can be mildly acidic and trigger degradation during concentration.

  • Column Preparation: Slurry pack standard silica gel using a solvent system containing 2% v/v Triethylamine (TEA) in Hexanes.

  • Elution: Load the compound and elute using your optimized Hexanes/EtOAc gradient, ensuring the mobile phase contains 0.5% TEA to maintain an alkaline microenvironment[3].

Protocol B: Controlled Acid-Catalyzed Ring Opening

Objective: Deliberately open the cyclopropyl ring for downstream derivatization (e.g., hydroarylation or hydration) using a Brønsted acid in a highly polar, non-nucleophilic solvent[1]. Causality & Self-Validation: The disappearance of the characteristic cyclopropyl multiplet (~0.6–1.0 ppm) in the ¹H NMR spectrum confirms complete conversion. HFIP is chosen specifically because its high ionizing power stabilizes the benzylic carbocation, while its low nucleophilicity prevents solvent trapping.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 2-Bromo-1-cyclopropyl-4-methoxybenzene (1.0 equiv) in Hexafluoro-2-propanol (HFIP) to a concentration of 0.2 M.

  • Acid Addition: Cool the solution to 0 °C and add 5 mol% Trifluoromethanesulfonic acid (TfOH) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 30 minutes.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via ¹H NMR. Complete ring opening is validated by the absence of high-field cyclopropyl protons and the appearance of a new aliphatic chain signature (e.g., a methyl triplet around 0.9 ppm for the propyl chain).

References

1.[3] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. URL: [Link] 2.[4] Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry. URL: [Link] 3.[5] Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. PubMed Central (NIH). URL: 4.[1] Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. RSC Advances / PMC. URL: [Link] 5.[6] Mild Ring-Opening 1,3-Hydroborations of Non-Activated Cyclopropanes. Angewandte Chemie International Edition. URL: [Link] 6.[2] Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science (RSC Publishing). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in Aryl Bromide Cross-Couplings

Welcome to the Technical Support Center. As process chemists and application scientists, we recognize that homocoupling is not merely an annoyance—it is a critical yield-limiting side reaction that complicates downstream...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As process chemists and application scientists, we recognize that homocoupling is not merely an annoyance—it is a critical yield-limiting side reaction that complicates downstream purification and inflates raw material costs. This guide provides a mechanistic framework, diagnostic workflows, and field-proven protocols to systematically eliminate homocoupling in your aryl bromide cross-couplings (e.g., Suzuki-Miyaura, Negishi, and Stille reactions).

The Mechanistic Root of Homocoupling

Before troubleshooting, it is critical to understand why homocoupling occurs. In aryl bromide cross-couplings, homocoupling typically manifests as the dimerization of the nucleophilic partner (e.g., arylboronic acid forming Ar-Ar) or, less commonly, the electrophile (aryl bromide forming Ar'-Ar').

The Aerobic Oxidation Pathway (Peroxo-Mediated) The most pervasive cause of boronic acid homocoupling is oxygen ingress. Dissolved O₂ reacts with the active Pd(0) catalyst to form a highly oxophilic Pd(II)-peroxo complex. This complex completely bypasses the oxidative addition of the aryl bromide. Instead, it undergoes rapid double transmetalation with two equivalents of the boronic acid. Subsequent reductive elimination yields the homocoupled biaryl and regenerates the catalyst (1)[1].

The Precatalyst Initiation Pathway (Reduction-Mediated) When using Pd(II) salts (e.g., Pd(OAc)₂), the precatalyst must be reduced to the active Pd(0) species to enter the catalytic cycle. This in-situ reduction often consumes two equivalents of the organometallic reagent or phosphine ligand, inherently generating a stoichiometric amount of homocoupled product relative to the palladium loading (2)[2].

Mechanism Pd0 Pd(0) Catalyst PdPeroxo Pd(II)-Peroxo Complex Pd0->PdPeroxo Oxidation O2 O2 Ingress O2->PdPeroxo Transmetalation Double Transmetalation (+ 2 Ar-B(OH)2) PdPeroxo->Transmetalation ArPdAr Ar-Pd(II)-Ar Intermediate Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerates Pd(0) Homocoupled Ar-Ar (Homocoupled Product) RedElim->Homocoupled

Mechanistic pathway of aerobic oxidative homocoupling via Pd(II)-peroxo intermediates.

Diagnostic & Troubleshooting Workflow

Use the following logical workflow to isolate the root cause of homocoupling in your reaction vessel.

Workflow Start High Homocoupling Detected CheckO2 Is the system rigorously degassed? Start->CheckO2 Degas Perform Freeze-Pump-Thaw or Argon Sparging CheckO2->Degas No CheckCat Using a Pd(II) Precatalyst (e.g., Pd(OAc)2)? CheckO2->CheckCat Yes SwitchCat Switch to Pd(0) or Buchwald G3/G4 Precatalyst CheckCat->SwitchCat Yes CheckAdd Is the nucleophile highly reactive? CheckCat->CheckAdd No SlowAdd Implement Slow Addition via Syringe Pump CheckAdd->SlowAdd Yes Optimize Optimize Ligand (e.g., XPhos) & Base Strength CheckAdd->Optimize No

Diagnostic logic tree for troubleshooting and minimizing homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing 15-20% boronic acid homocoupling in my Suzuki-Miyaura reaction. How do I suppress this? A: First, audit your degassing protocol. Sparging with nitrogen for 5 minutes is often insufficient for sensitive reactions. Switch to rigorous freeze-pump-thaw cycling (see Protocol A). Second, evaluate your palladium source. If you are using a Pd(II) precatalyst, switch to a pre-formed Pd(0) source like Pd(PPh₃)₄, or utilize modern Buchwald precatalysts (G3/G4). These modern precatalysts undergo reductive elimination of an amine to form active Pd(0) cleanly, without consuming your boronic acid (3)[3].

Q2: My aryl bromide is homocoupling with itself (Ullmann-type side reaction). What causes this in a standard Pd-catalyzed setup? A: Aryl bromide homocoupling is typically caused by a mismatch in the rates of oxidative addition and transmetalation. If transmetalation is sluggish (e.g., due to an overly weak base or extreme steric hindrance on the nucleophile), the Pd(II) oxidative addition complex can undergo disproportionation or react with a second equivalent of the aryl bromide. To fix this, accelerate transmetalation by optimizing the base (e.g., switching from Na₂CO₃ to stronger bases like KOtBu or adding phase transfer catalysts) and ensure you are using an electron-rich, bulky ligand to enforce rapid reductive elimination (3)[3].

Q3: How does the choice of ligand influence the homocoupling byproduct? A: Ligands dictate the geometry and electron density of the palladium center. Bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) are highly recommended. They accelerate the oxidative addition of the aryl bromide and, crucially, their steric bulk forces the two coupling partners into close proximity, accelerating the final reductive elimination step. A faster reductive elimination minimizes the lifetime of the diorganopalladium(II) intermediate, preventing it from participating in side reactions like homocoupling or protodeboronation (3)[3].

Quantitative Optimization Matrix

The following table summarizes the causal impact of various reaction parameters on the cross-coupling to homocoupling ratio.

Reaction ParameterSub-Optimal ConditionOptimized ConditionMechanistic Impact on Homocoupling
Atmosphere N₂ Sparging (10 mins)Freeze-Pump-Thaw (3 cycles)Eliminates trace O₂, preventing Pd(II)-peroxo formation and oxidative homocoupling.
Catalyst Source Pd(OAc)₂ + Free LigandBuchwald G3/G4 PrecatalystPrevents consumption of the nucleophile during the mandatory Pd(II) → Pd(0) reduction step.
Ligand PPh₃XPhos or SPhosSteric bulk accelerates reductive elimination, reducing the lifespan of intermediate species.
Addition Rate All-at-once additionSyringe-pump addition (over 2h)Keeps the steady-state concentration of the nucleophile low, disfavoring double transmetalation.
Base Weak/Insoluble (e.g., NaHCO₃)Soluble/Stronger (e.g., K₃PO₄)Accelerates transmetalation to outcompete disproportionation pathways.

Self-Validating Experimental Protocols

Protocol A: Rigorous Schlenk Degassing (Freeze-Pump-Thaw)

Rationale: This protocol guarantees the absolute removal of dissolved oxygen, shutting down the aerobic oxidative homocoupling pathway.

  • Preparation: Charge a heavy-walled Schlenk flask with the aryl bromide, boronic acid, base, and solid catalyst/ligand. Seal with a rubber septum and secure with copper wire.

  • Solvent Addition: Add the required solvent (e.g., 1,4-dioxane/water) via syringe.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the flask to high vacuum (≤ 0.1 mmHg) for 3-5 minutes to evacuate the headspace.

  • Thawing: Close the vacuum valve and allow the flask to thaw completely in a room-temperature water bath. You will observe gas bubbles (O₂/N₂) escaping the solvent matrix.

  • Cycling: Repeat steps 3-5 at least three times.

  • Self-Validation Check: During the final thawing phase, you must visually confirm the cessation of gas evolution (bubbling). If bubbling persists, the system is not fully degassed, and the cycle must be repeated. Once validated, backfill the flask with ultra-high purity Argon.

Protocol B: Slow-Addition Technique for Highly Reactive Nucleophiles

Rationale: By keeping the concentration of the boronic acid artificially low in the reaction mixture, the kinetic probability of two boronic acid molecules transmetalating onto a single Pd center is drastically reduced (4)[4].

  • Setup: Prepare a degassed solution of the aryl bromide, catalyst, ligand, and base in the reaction vessel at the target temperature (e.g., 80 °C).

  • Nucleophile Preparation: Dissolve the organoboron reagent in a minimum volume of degassed solvent in a separate sterile, gas-tight syringe.

  • Addition: Mount the syringe on a programmable syringe pump. Connect to the reaction vessel via a PEEK or PTFE line.

  • Execution: Add the nucleophile solution at a continuous, slow rate of 0.5 equivalents per hour.

  • Self-Validation Check: Pull 50 µL aliquots every 30 minutes. Analyze via LC-MS at 254 nm. The reaction is validated if the Area% of the homocoupled biaryl remains below the Limit of Quantitation (LOQ, typically <0.5%) while the cross-coupled product steadily increases.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 2

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes - ACS Catalysis. 1

  • Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation - BenchChem. 4

  • Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde - BenchChem. 3

Sources

Optimization

Technical Support Center: Solvent Selection for High-Temperature Reactions of Cyclopropyl Arenes

Welcome to the technical support center for navigating the complexities of high-temperature reactions involving cyclopropyl arenes. As a Senior Application Scientist, my goal is to provide you with not just protocols, bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of high-temperature reactions involving cyclopropyl arenes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. Cyclopropyl arenes are powerful synthetic intermediates, but their inherent ring strain presents unique challenges at elevated temperatures.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the most common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role of solvents in controlling the reactivity of cyclopropyl arenes under thermal stress.

Q1: Why is solvent selection so critical for high-temperature reactions involving cyclopropyl arenes?

The choice of solvent is paramount because it directly influences reaction rate, selectivity, and the stability of both reactants and products.[3] The cyclopropane ring, with its high strain energy, is susceptible to thermal rearrangement and ring-opening reactions.[4][5] An appropriate solvent must first and foremost have a boiling point high enough to achieve the required reaction temperature.[6][7] Beyond this, the solvent's polarity and coordinating ability can selectively stabilize or destabilize transition states, dictating the dominant reaction pathway.[8][9] An incorrect solvent choice can lead to a cascade of undesired side reactions, particularly cleavage of the three-membered ring, resulting in low yields and complex product mixtures.[10]

Q2: What are the primary solvent properties I should consider for these reactions?

There are three primary pillars for solvent selection in this context:

  • Boiling Point: The solvent's boiling point must be safely above the target reaction temperature to maintain a liquid phase and stable pressure.[11][12] Running a reaction near or above the solvent's boiling point without appropriate pressure vessels is hazardous and can lead to significant solvent loss.[13]

  • Polarity and Protic/Aprotic Nature: The solvent's polarity determines its ability to dissolve reactants and stabilize charged or polar species.[14][15]

    • Nonpolar solvents are suitable for reactions proceeding through radical or nonpolar concerted mechanisms.

    • Polar aprotic solvents (e.g., DMF, DMSO, Sulfolane) possess large dipole moments and can stabilize charged intermediates, which can either be beneficial or detrimental depending on your desired reaction pathway.[16]

    • Polar protic solvents (e.g., alcohols, water) can hydrogen bond and may act as reagents (e.g., proton sources), which is often undesirable in these sensitive reactions.[17]

  • Chemical Inertness: The solvent must not react with your starting materials, reagents, intermediates, or products under the harsh reaction conditions. This is a critical safety and purity consideration.

Q3: How does solvent polarity specifically influence the stability of the cyclopropane ring at high temperatures?

Solvent polarity can dramatically alter the fate of a cyclopropyl arene at high temperature by influencing the mechanism of ring-opening.

  • In Polar Solvents: Reactions that proceed through charged intermediates, such as a cyclopropylmethyl carbocation-like species, are accelerated in polar solvents.[18] The solvent dipoles stabilize the developing charge in the transition state, lowering the activation energy for ring-opening.[3][8] If your goal is to avoid ring-opening, a highly polar solvent may be a poor choice.

  • In Nonpolar Solvents: Thermal rearrangements that proceed through concerted or radical pathways are often favored in nonpolar solvents.[5][19] These solvents do not effectively stabilize charged species, potentially raising the energy barrier for ionic ring-opening pathways and allowing other desired transformations to dominate.

The diagram below illustrates how solvent choice can direct the reaction toward either the desired product or an undesired ring-opened side product.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Outcomes SM Cyclopropyl Arene Temp High Temperature (Δ) Solvent1 Nonpolar Solvent (e.g., Toluene, Xylene) Temp->Solvent1 Favors Concerted/Radical Pathway Solvent2 Polar Aprotic Solvent (e.g., DMF, Sulfolane) Temp->Solvent2 Favors Ionic Pathway Product Desired Product (Ring Intact) Solvent1->Product SideProduct Side Product (Ring-Opened) Solvent2->SideProduct

Caption: Solvent polarity can dictate reaction pathways.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems.

Q4: Problem: My reaction shows low or no conversion of the starting material.

Possible Cause 1: Insufficient Temperature Your solvent's boiling point may be too low for the reaction's activation energy. Even if you set the heating mantle to 150 °C, a solvent that boils at 110 °C (like toluene) will not allow the reaction mixture to exceed 110 °C under atmospheric pressure.[12]

  • Solution: Consult the solvent properties table below. Choose a solvent with a boiling point at least 10-20 °C higher than your target reaction temperature. Consider high-boiling solvents like o-xylene, mesitylene, or diphenyl ether.[6][11]

Possible Cause 2: Poor Solubility The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature, limiting the reaction rate. Remember the principle of "like dissolves like".[15]

  • Solution: If your cyclopropyl arene is highly nonpolar, a polar solvent like DMF might not be the best choice, despite its high boiling point. Test the solubility of your starting material in a few candidate solvents before running a large-scale reaction. If necessary, a solvent mixture can be employed to fine-tune solubility.

Q5: Problem: My primary product is from unintended cyclopropane ring-opening.

Possible Cause: The reaction conditions favor an ionic ring-opening mechanism. As discussed in FAQ Q3, polar solvents can stabilize charged intermediates that lead to ring-opening.[3][8] This is one of the most common failure modes in this class of reactions.

  • Solution 1: Switch to a Less Polar Solvent. This is the most direct approach. By moving from a highly polar solvent like sulfolane to a nonpolar aromatic solvent like mesitylene, you can disfavor the formation of charged intermediates, potentially shutting down the ring-opening pathway and allowing your desired reaction to proceed.[5][19]

  • Solution 2: Scrutinize Reagents. Ensure that no adventitious acids or electrophiles are present, as these can catalyze ring-opening. If your reaction uses a base, ensure it is sufficiently dry and non-nucleophilic.

Q6: Problem: I'm observing significant starting material or product decomposition.

Possible Cause 1: The reaction temperature is simply too high. Your molecule may not be thermally stable for extended periods at the target temperature, regardless of the solvent.

  • Solution: First, try running the reaction at a slightly lower temperature for a longer duration. If this is not effective, a catalyst may be required to lower the activation energy, allowing the reaction to proceed at a milder temperature.[13]

Possible Cause 2: Solvent-Mediated Decomposition. The solvent may not be as "inert" as assumed. For example, solvents like DMF can decompose at high temperatures to generate dimethylamine and carbon monoxide, which can react with your compounds.

  • Solution: Run a control experiment by heating only your starting material in the chosen solvent. Monitor for decomposition by TLC or GC/MS over the planned reaction time. If decomposition occurs, a more robust solvent is necessary. High-boiling point aromatic solvents are often very stable.[6]

Part 3: Practical Application & Protocols
Systematic Solvent Selection Workflow

A logical, step-by-step process is crucial for efficient and successful solvent selection. The following workflow provides a structured approach.

Caption: A workflow for systematic solvent selection.

Table of Recommended High-Boiling Point Solvents

This table provides a list of common solvents suitable for high-temperature reactions. Always consult a Safety Data Sheet (SDS) before use.

SolventBoiling Point (°C)Dielectric Constant (ε)ClassificationNotes
Toluene1112.4Nonpolar AromaticCommon starting point, but may be too low for some reactions.[12]
o-Xylene1442.6Nonpolar AromaticGood alternative to toluene for moderately higher temperatures.
Mesitylene1652.3Nonpolar AromaticExcellent for many nonpolar reactions requiring sustained high temps.
Diglyme1627.2Polar Aprotic EtherGood solvating power for cations, thermally stable.
N,N-Dimethylformamide (DMF)15336.7Polar AproticHighly polar, but can decompose near its boiling point.[20]
Dimethyl Sulfoxide (DMSO)18947.2Polar AproticVery high polarity and boiling point; ensure anhydrous conditions.
Sulfolane28543.3Polar AproticExtremely high boiling point and polarity; very stable but can be difficult to remove.
Diphenyl Ether (DPE)2583.7Nonpolar AromaticVery high boiling point and thermally robust; low polarity.[11]
o-Dichlorobenzene (ODCB)1809.9Moderately PolarOften used for thermal rearrangements.[10]
Experimental Protocol: Testing Substrate Thermal Stability

This protocol is a self-validating system to ensure your cyclopropyl arene is stable in the chosen solvent at the target temperature.

Objective: To determine if the substrate decomposes in the chosen solvent under reaction conditions, independent of other reagents.

Methodology:

  • Preparation: To a clean, dry reaction tube equipped with a stir bar, add your cyclopropyl arene (e.g., 50 mg) and an internal standard (e.g., dodecane, 20 mg).

  • Solvent Addition: Add the candidate solvent (e.g., 1.0 mL).

  • Initial Sample: Take a small aliquot (e.g., 0.1 mL) for analysis. This is your T=0 reference point. Analyze by GC, LC, or NMR to determine the initial ratio of your substrate to the internal standard.

  • Heating: Place the sealed reaction tube in a pre-heated oil bath or heating block set to the target reaction temperature.[]

  • Monitoring: At regular intervals (e.g., 1 hr, 4 hr, 12 hr), carefully remove the tube from the heat, allow it to cool briefly, and take another aliquot for analysis.

  • Analysis: Compare the ratio of the substrate to the internal standard at each time point with the T=0 sample. A significant decrease in this ratio indicates decomposition. Also, check for the appearance of new peaks that could correspond to degradation products.

References
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024). International Journal of Scientific and Management Research.
  • Solvent effects - Wikipedia. Wikipedia. [Link]

  • Kinetics of Reactions in Solution. (2022). Chemistry LibreTexts. [Link]

  • Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Inorganic Chemistry. [Link]

  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes. (2017). Synlett. [Link]

  • Why am I having problems with my reaction run at a high temperature for long time? (2014). ResearchGate. [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. International Journal of Chemistry. [Link]

  • Polar, Nonpolar, Protic, Aprotic And Organic Solvents. (2024). Gradeleapers. [Link]

  • Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. (2024). Inorganic Chemistry. [Link]

  • Polar Protic vs Polar Aprotic vs Nonpolar: About Solvents In Organic Chemistry. (2012). Master Organic Chemistry. [Link]

  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. ChemRxiv. [Link]

  • High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry. (2024). iSuoChem. [Link]

  • Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines. ChemRxiv. [Link]

  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. University of Illinois Urbana-Champaign. [Link]

  • Thermal rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and selanes. (2008). The Journal of Organic Chemistry. [Link]

  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Molecules. [Link]

  • SN1 vs SN2. (2021). Chemistry LibreTexts. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Five-membered ring annulation via thermal rearrangement of β-cyclopropyl α,β-unsaturated ketones. A formal total synthesis of the sesquiterpenoid (±)-zizaene. ResearchGate. [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024). Brofind. [Link]

  • Thermal Rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and Selanes. (2007). The Journal of Organic Chemistry. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • HFIP as a versatile solvent in resorcin[n]arene synthesis. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Cyclopropenes in Photochemical Reactions. ChemPhotoChem. [Link]

  • bicyclopropylidene. Organic Syntheses. [Link]

  • Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. (2025). Molbank. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. (2014). Chemistry Stack Exchange. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). Organic Process Research & Development. [Link]

  • Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). (2014). Molecules. [Link]

  • Organic Solvent. (2020). AkiNik Publications. [Link]

  • How do organic chemists remove solvents with high boiling points from solution?. (2017). Quora. [Link]

  • STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA. Polish Pharmaceutical Society. [Link]

  • The chemistry and biology of cyclopropyl compounds. (2013). SlidePlayer. [Link]

  • High boiling point solvents. (2021). ResearchGate. [Link]

  • From insertion to multicomponent coupling: temperature dependent reactions of arynes with aliphatic alcohols. Chemical Communications. [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. [Link]

  • Reaction of cyclopropenes with arenes. ResearchGate. [Link]

  • Cyclopropanes in Organic Synthesis. Scribd. [Link]

  • Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. (2024). Organic & Biomolecular Chemistry. [Link]

  • Selection of solvents based on Hansen solubility parameters for calix[22]arene acetic-acid derivatives as extractants of metal ions. (2022). SciSpace. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-Bromo-1-cyclopropyl-4-methoxybenzene

Executive Summary & Structural Context[1][2][3][4] 2-Bromo-1-cyclopropyl-4-methoxybenzene is a critical intermediate scaffold, often utilized in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

2-Bromo-1-cyclopropyl-4-methoxybenzene is a critical intermediate scaffold, often utilized in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Its structural value lies in the cyclopropyl group , which acts as a bioisostere for isopropyl or ethyl groups, improving metabolic stability and potency while restricting conformational freedom.

This guide provides a definitive 1H NMR analysis to distinguish this compound from its synthetic precursor (1-cyclopropyl-4-methoxybenzene) and its structural analog (2-bromo-1-isopropyl-4-methoxybenzene) .

The Core Analytical Challenge

The primary challenge in verifying this structure is confirming:

  • Regioselectivity: Did bromination occur at the ortho position to the cyclopropyl ring (Position 2) rather than the ortho position to the methoxy group?

  • Integrity of the Cyclopropyl Ring: Did the Lewis acidic conditions of bromination open the strained cyclopropyl ring?

Structural Analysis & Theoretical Baseline

Before interpreting the spectrum, we must establish the proton environments based on the 1,2,4-trisubstituted benzene pattern.

Molecule Breakdown
  • Position 1 (Cyclopropyl): Electron-donating alkyl group. Unique high-field anisotropy.

  • Position 2 (Bromo): Electron-withdrawing (inductive), weakly donating (resonance). Key deshielding influence on H3.

  • Position 4 (Methoxy): Strong electron-donating group (resonance). Strong shielding influence on H3 and H5.

Predicted Proton Environments
Proton LabelPositionMultiplicityExpected Shift (

)
Coupling Constants (

)
H3 Ar-H (between Br/OMe)Doublet (d)7.05 – 7.15 ppm

Hz
H5 Ar-H (ortho to OMe)dd6.75 – 6.85 ppm

,

Hz
H6 Ar-H (ortho to Cp)Doublet (d)6.90 – 7.00 ppm

Hz
OMe Methoxy (-OCH

)
Singlet (s)3.75 – 3.80 ppmN/A
Cp-CH Cyclopropyl MethineMultiplet (m)1.90 – 2.10 ppmComplex
Cp-CH

Cyclopropyl MethyleneMultiplet (m)0.85 – 1.05 ppmComplex (cis/trans)
Cp-CH

Cyclopropyl MethyleneMultiplet (m)0.55 – 0.70 ppmComplex (cis/trans)

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product against its most common impurity (starting material) and its closest structural analog.

Comparison 1: Target vs. Precursor (1-Cyclopropyl-4-methoxybenzene)

Objective: Verify successful bromination.

FeatureTarget Product (Brominated)Precursor (Starting Material)Diagnostic Note
Symmetry Asymmetric (ABC System)Symmetric (AA'BB' System)The precursor shows a characteristic "roofing" doublet pair around 6.8–7.1 ppm. The product shows 3 distinct aromatic signals.
H3 Signal Singlet-like doublet (~7.1 ppm)Part of AA'BB' The appearance of a small coupling constant (

Hz) at ~7.1 ppm confirms substitution at C2.
Cyclopropyl Methine Deshielded (~2.0 ppm)Shielded (~1.8 ppm)The ortho-bromo substituent sterically compresses the cyclopropyl methine, shifting it downfield.
Comparison 2: Target vs. Isopropyl Analog (2-Bromo-1-isopropyl-4-methoxybenzene)

Objective: Verify alkyl group identity (QA/QC).

FeatureCyclopropyl (Target) Isopropyl (Analog) Diagnostic Note
Aliphatic Region 0.5 – 1.1 ppm (Multiplets)1.2 ppm (Doublet, 6H)The "Kill Shot": Cyclopropyl protons appear upfield (<1.0 ppm) due to ring current anisotropy. Isopropyl methyls are a clean doublet >1.1 ppm.[1]
Methine Signal Multiplet (~2.0 ppm)Septet (~3.3 ppm)Isopropyl methine is significantly more deshielded (septet, J=7Hz).

Detailed Spectral Assignment & Interpretation

A. The Aromatic Region (6.5 – 7.5 ppm)

The 1,2,4-substitution pattern creates a distinct fingerprint.

  • H3 (The "Isolated" Proton): Located between the Bromo and Methoxy groups. The Methoxy group shields it, but the Bromine deshields it. It appears as a doublet with a small coupling constant (

    
     Hz) due to meta-coupling with H5.
    
  • H5 (The Shielded Proton): Ortho to the Methoxy group. This will be the most upfield aromatic signal (~6.8 ppm). It appears as a doublet of doublets (dd) , coupling to H6 (ortho, large J) and H3 (meta, small J).

  • H6 (The Benzylic Neighbor): Ortho to the cyclopropyl ring. Appears as a doublet (

    
     Hz).
    
B. The Cyclopropyl Region (0.5 – 2.1 ppm)

The cyclopropyl group is unique due to the magnetic anisotropy of the C-C bonds, which shields the methylene protons significantly.

  • Methine (CH): The single proton attached to the ring appears around 1.9 – 2.1 ppm . The shift is slightly higher than a standard cyclopropyl benzene due to the steric crowding of the ortho-bromine.

  • Methylene (CH

    
    ):  These appear as two distinct multiplets (2H each) around 0.6 ppm  and 0.9 ppm . This separation is due to the cis and trans relationships to the benzene ring.
    

Experimental Protocol (Self-Validating)

To ensure reproducible data comparable to the values above, follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the product.

  • Solvent: Use CDCl

    
     (Chloroform-d)  with 0.03% TMS. Avoid DMSO-d
    
    
    
    unless solubility is an issue, as DMSO will shift phenolic impurities but obscure the cyclopropyl fine structure due to viscosity/broadening.
  • Volume: Dissolve in 0.6 mL solvent. Ensure the solution height in the tube is ~4-5 cm.

Step 2: Acquisition Parameters[3]
  • Scans (ns): Minimum 16 scans (32 recommended for clear satellite detection).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The methoxy and cyclopropyl protons have different T1 relaxation times. A short d1 will lead to integration errors, making it difficult to distinguish the 3H (OMe) from the 1H (CH) accurately.

  • Pulse Angle: 30° (standard).

Step 3: Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the aromatic region to resolve the small meta-coupling (

    
     Hz) on H3.
    

Visualization: Logic & Correlation

Diagram 1: Structural Verification Decision Tree

This flowchart guides the analyst through the "Go/No-Go" decision process based on the NMR data.

NMR_Decision_Tree Start Acquire 1H NMR (CDCl3) Check_Aliphatic Check 0.5 - 1.2 ppm Region Start->Check_Aliphatic Decision_Iso Doublet (d) at ~1.2 ppm? Check_Aliphatic->Decision_Iso Decision_Cyc Multiplets at 0.6 - 1.0 ppm? Decision_Iso->Decision_Cyc No Result_Iso Identity Mismatch: Isopropyl Analog Decision_Iso->Result_Iso Yes Decision_Cyc->Result_Iso No (Unclear) Check_Aromatic Check Aromatic Region (6.5 - 7.5 ppm) Decision_Cyc->Check_Aromatic Yes Decision_Sym Symmetric AA'BB' Pattern? Check_Aromatic->Decision_Sym Decision_Asym Asymmetric (3 signals)? H3 (d, J~2.5Hz) Decision_Sym->Decision_Asym No Result_SM Reaction Failed: Starting Material Decision_Sym->Result_SM Yes Decision_Asym->Result_SM No Result_Success Confirmed Structure: 2-Bromo-1-cyclopropyl-4-methoxybenzene Decision_Asym->Result_Success Yes

Caption: Logic flow for verifying product identity against common analogs and precursors.

Diagram 2: Structure-to-Spectrum Correlation

Mapping specific protons to their chemical shifts.[2]

Structure_Map OMe Methoxy (-OCH3) S_OMe 3.78 ppm (s) OMe->S_OMe H3 H3 (Ar-H) S_H3 7.10 ppm (d, J=2.5) H3->S_H3 Deshielded by Br H5 H5 (Ar-H) S_H5 6.80 ppm (dd) H5->S_H5 Shielded by OMe H6 H6 (Ar-H) S_H6 6.95 ppm (d, J=8.5) H6->S_H6 Cp_CH Cyclopropyl CH S_Cp_CH 2.00 ppm (m) Cp_CH->S_Cp_CH Cp_CH2 Cyclopropyl CH2 S_Cp_CH2 0.60 - 1.00 ppm (m) Cp_CH2->S_Cp_CH2 High Field Anisotropy

Caption: Correlation of structural fragments to expected 1H NMR chemical shifts in CDCl3.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on general coupling constants and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for additivity rules for trisubstituted benzenes).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (Reference for 4-cyclopropylanisole precursor data).

  • PubChem. (n.d.).[3] Compound Summary: 4-Cyclopropylanisole. Retrieved from [Link].

Sources

Comparative

Decoding Molecular Fingerprints: A Comparative Guide to the FTIR Signatures of Cyclopropyl and Methoxy Groups

For researchers, medicinal chemists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the myriad of structural motifs, the cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the myriad of structural motifs, the cyclopropyl and methoxy groups are prevalent in a vast array of bioactive molecules, influencing properties from metabolic stability to receptor binding affinity. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of these crucial functionalities. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks of cyclopropyl and methoxy groups, grounded in the principles of vibrational spectroscopy, to empower scientists in their analytical endeavors.

The Vibrational Language of Molecules: An FTIR Primer

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. These vibrations, analogous to the stretching and bending of springs, occur at specific frequencies that are dependent on the masses of the atoms and the strength of the bonds connecting them. The resulting FTIR spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of its functional groups. Understanding these characteristic frequencies allows for the confident identification of molecular architecture.

The Strained Ring: Characteristic Vibrations of the Cyclopropyl Group

The cyclopropyl group, a three-membered aliphatic ring, possesses unique vibrational modes due to its significant ring strain. This strain influences the bond strengths and angles, giving rise to distinctive peaks in the FTIR spectrum.

The C-H bonds on a cyclopropane ring are notable for their stretching vibrations occurring at a higher frequency than those of typical alkanes. This is a direct consequence of the increased s-character in the C-H bonds, a result of the strained ring system.

Key diagnostic peaks for the cyclopropyl group include:

  • C-H Stretching: A weak to medium intensity band is typically observed in the range of 3100-3000 cm⁻¹ .[1][2] The presence of a peak just above 3000 cm⁻¹, where sp² C-H stretches are also found, can sometimes be ambiguous. However, in the absence of alkenes or aromatic rings, this peak is a strong indicator of a cyclopropyl C-H bond.

  • CH₂ Deformation (Scissoring): The scissoring vibration of the methylene groups within the ring gives rise to a medium intensity peak around 1480-1440 cm⁻¹ .[3]

  • Ring Deformation/Skeletal Vibrations: One of the most characteristic absorptions for the cyclopropyl ring is a "breathing" mode, which appears as a weak to medium band around 1020-1000 cm⁻¹ .[1][2][3] This peak is often used as a key diagnostic marker for the presence of the cyclopropyl moiety.

The region below 1500 cm⁻¹ is known as the fingerprint region, and for cyclopropane-containing molecules, it presents a unique and complex pattern of absorptions that can be used for definitive identification when compared against a reference spectrum.[3]

The Ether Linkage: Unveiling the Methoxy Group Signature

The methoxy group (-OCH₃) is an ether functionality characterized by its C-O and C-H bonds. Its FTIR signature is distinct from that of the cyclopropyl group, providing a clear basis for differentiation.

The key vibrational modes for the methoxy group are:

  • C-H Stretching: The C-H stretching vibrations of the methyl group in a methoxy functionality typically appear as multiple weak to medium bands in the 2960-2850 cm⁻¹ region.[4] A particularly diagnostic feature is a band often seen around 2850–2815 cm⁻¹ , which is characteristic of a C-H stretch in a methoxy group.

  • C-O Stretching: The most prominent and diagnostically significant peak for a methoxy group is the C-O stretching vibration. For aliphatic ethers, this appears as a strong band in the 1150-1070 cm⁻¹ region.[5] In the case of aryl ethers, this stretching is split into two distinct bands: an asymmetric stretch at approximately 1275-1200 cm⁻¹ and a symmetric stretch at about 1075-1020 cm⁻¹ . The intensity of these C-O stretching bands is a key feature for identifying the methoxy group.

At a Glance: Cyclopropyl vs. Methoxy FTIR Peaks

To facilitate a direct comparison, the characteristic FTIR absorption ranges for both functional groups are summarized in the table below.

Vibrational ModeCyclopropyl Group (cm⁻¹)Methoxy Group (cm⁻¹)Intensity & Notes
C-H Stretch ~3100-3000~2960-2850, with a notable band at ~2850-2815Cyclopropyl: Weak to medium, higher frequency due to ring strain.[1] Methoxy: Medium, multiple bands; the ~2830 cm⁻¹ peak is highly characteristic.[6]
C-O Stretch N/A~1150-1070 (Aliphatic) ~1275-1200 & ~1075-1020 (Aryl)Methoxy: Strong and often the most prominent peak in the fingerprint region, providing a clear diagnostic marker.[5]
Ring/Skeletal Vibration ~1020-1000N/ACyclopropyl: Weak to medium intensity "breathing" mode, a key identifier for the cyclopropyl ring.[1][3]
CH₂ Deformation ~1480-1440~1470-1440 (CH₃ bend)Can overlap, but the overall spectral pattern in conjunction with other characteristic peaks allows for differentiation.

Visualizing Vibrational Modes

To better understand the atomic motions that give rise to these characteristic peaks, the following diagrams illustrate the key stretching and deformation modes for both the cyclopropyl and methoxy functional groups.

Caption: Key vibrational modes for cyclopropyl and methoxy groups.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a liquid or solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Record a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For Liquid Samples: Place a small drop of the liquid sample directly onto the center of the ATR crystal.

    • For Solid Samples: Place a small amount of the solid powder onto the ATR crystal. Use the pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Sample Spectrum Acquisition:

    • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the key absorption bands.

    • Label the peaks corresponding to the characteristic vibrations of the suspected functional groups (e.g., cyclopropyl C-H stretch, methoxy C-O stretch).

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample before analyzing the next substance.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The distinct vibrational signatures of the cyclopropyl and methoxy functional groups, particularly the high-frequency C-H stretches and ring deformations of the former, and the strong C-O stretch of the latter, allow for their unambiguous identification. By understanding the principles behind these characteristic absorptions and employing proper experimental technique, researchers can confidently characterize their compounds, accelerating the pace of discovery and development.

References

  • Semantic Scholar. Detection of the Methoxyl Group by Infrared Spectroscopy.
  • Benchchem. Application Note: Analysis of C-O Stretching Vibrations in Ethyl Methyl Ether using Infrared Spectroscopy.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. infrared spectrum of cyclopropane C3H6.
  • Benchchem.
  • Structure and reactivity of the cyclopropane species.
  • Indonesian Journal of Science & Technology.
  • ResearchGate. Meaning of abundance of asymmetric C-H stretching in FTIR?.

Sources

Validation

Mass spectrometry fragmentation pattern of 2-Bromo-1-cyclopropyl-4-methoxybenzene

An in-depth structural characterization of halogenated building blocks is a critical bottleneck in preclinical drug development and synthetic chemistry. For 2-Bromo-1-cyclopropyl-4-methoxybenzene (C₁₀H₁₁BrO, Exact Mass:...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of halogenated building blocks is a critical bottleneck in preclinical drug development and synthetic chemistry. For 2-Bromo-1-cyclopropyl-4-methoxybenzene (C₁₀H₁₁BrO, Exact Mass: 225.9993 Da)[1], selecting the appropriate mass spectrometry (MS) platform dictates the quality of the structural data obtained.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance, fragmentation mechanics, and operational workflows of two industry-standard platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Theoretical Fragmentation Mechanics: The Causality of Ion Formation

Understanding the intrinsic behavior of 2-Bromo-1-cyclopropyl-4-methoxybenzene under vacuum requires analyzing its functional groups. The molecule features a sterically hindered bromine atom, a strained cyclopropyl ring, and an electron-donating methoxy group.

  • The Isotopic Signature: Bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Consequently, any intact precursor or fragment ion retaining the bromine atom will present as a distinct doublet (M and M+2) separated by 2 Da[2].

  • Radical vs. Neutral Loss (The Ionization Effect):

    • Under hard EI conditions (70 eV) , the molecule is stripped of an electron (typically from the methoxy oxygen's lone pair or the bromine atom), forming an odd-electron radical cation ([M]⁺•). Odd-electron systems heavily favor the expulsion of radicals to achieve stability, such as the loss of a methyl radical (•CH₃, -15 Da) via α-cleavage, or a bromine radical (•Br, -79/-81 Da) via homolytic cleavage[3].

    • Under soft ESI conditions , the molecule accepts a proton to form an even-electron precursor ([M+H]⁺). When subjected to Collision-Induced Dissociation (CID), even-electron ions preferentially expel neutral molecules rather than radicals[4]. Thus, instead of losing a bromine radical, the ESI-generated ion eliminates neutral hydrogen bromide (HBr, 80/82 Da).

G M [M]⁺• m/z 226/228 2-Bromo-1-cyclopropyl-4-methoxybenzene M_CH3 [M - •CH3]⁺ m/z 211/213 Loss of methyl M->M_CH3 - •CH3 (-15 Da) M_Br [M - •Br]⁺ m/z 147 Loss of bromine M->M_Br - •Br (-79/-81 Da) M_CH3_CO [M - •CH3 - CO]⁺ m/z 183/185 Loss of CO M_CH3->M_CH3_CO - CO (-28 Da) M_Br_C3H5 [M - •Br - •C3H5]⁺ m/z 106 Loss of cyclopropyl M_Br->M_Br_C3H5 - •C3H5 (-41 Da)

Predicted electron ionization (EI) fragmentation pathway of 2-Bromo-1-cyclopropyl-4-methoxybenzene.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When deciding between platforms for the quantification and structural elucidation of this specific intermediate, researchers must weigh the volatility of the compound against the required sensitivity and resolution. Polybrominated and monobrominated aromatic ethers demonstrate high thermal stability, making them highly amenable to GC analysis[5].

Feature / MetricGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Q-TOF)
Primary Application Structural fingerprinting, library matching (NIST/Wiley).High-resolution quantification, trace impurity profiling.
Ionization Mechanism Hard ionization (70 eV); generates [M]⁺• radical cations.Soft ionization (3.5 kV); generates[M+H]⁺ adducts.
Precursor Ion m/z 226.00 / 228.00 (Abundance ~85%)m/z 227.0071 / 229.0051 (Abundance 100%)
Base Peak (100%) m/z 211.00 / 213.00 (Loss of •CH₃)m/z 147.09 (Loss of neutral HBr)
Mass Accuracy Nominal mass (± 0.1 Da)Exact mass (< 2 ppm error)
System Suitability Ideal for non-polar to semi-polar volatiles.Requires acidic modifiers for efficient protonation.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating specific causality-driven steps to prevent false positives.

Protocol A: GC-EI-MS Structural Fingerprinting
  • System Readiness & Calibration: Tune the quadrupole mass spectrometer using PFTBA (Perfluorotributylamine). Causality: PFTBA provides known stable fragments across the m/z 50–650 range, ensuring the mass axis is calibrated before analyzing the unknown halogenated compound.

  • Sample Preparation: Dissolve 2-Bromo-1-cyclopropyl-4-methoxybenzene in anhydrous, HPLC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Run a pure DCM blank first to validate the absence of column bleed or carryover.

  • Chromatographic Separation: Inject 1 µL into a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film) using a split ratio of 10:1. Program the oven: initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Electron Ionization (EI): Operate the source at the industry-standard 70 eV and 230°C. Causality: Standardizing to 70 eV ensures the fragmentation energy matches commercial library spectra, allowing for automated structural verification.

  • Data Acquisition: Scan from m/z 50 to 350. Extract the chromatogram at m/z 226 and 228 to verify the co-elution of the isotopic doublet.

Protocol B: LC-ESI-MS/MS High-Resolution Analysis
  • System Suitability: Calibrate the Q-TOF mass spectrometer using a standard Agilent/Waters tuning mix in positive ion mode (ESI+) to achieve sub-ppm mass accuracy.

  • Sample Preparation: Dilute the compound in 50:50 Methanol:Water (containing 0.1% Formic Acid) to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 × 50 mm, 1.7 µm). Use a gradient elution of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid, ramping from 5% B to 95% B over 5 minutes. Causality: The formic acid acts as a proton donor, artificially forcing the weakly basic methoxy oxygen to accept a proton, drastically increasing ESI+ sensitivity.

  • Electrospray Ionization (ESI): Apply a capillary voltage of 3.5 kV to generate the [M+H]⁺ precursor ion.

  • Tandem Mass Spectrometry (MS/MS): Isolate the m/z 227 precursor in the quadrupole. Subject it to Collision-Induced Dissociation (CID) using nitrogen gas at 20 eV to force the neutral loss of HBr, yielding the m/z 147 product ion.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Prep (Dilution) GC_Inj GC Injection (250°C) Sample->GC_Inj LC_Inj UHPLC Injection (C18 Column) Sample->LC_Inj EI_Ion EI Ionization (70 eV) GC_Inj->EI_Ion Quad Quadrupole MS (m/z 50-350) EI_Ion->Quad Data Data Analysis & Isotope Matching Quad->Data ESI_Ion ESI+ Ionization (3.5 kV) LC_Inj->ESI_Ion QTOF Q-TOF MS/MS (CID) ESI_Ion->QTOF QTOF->Data

Comparative workflow for GC-EI-MS and LC-ESI-MS/MS analysis of halogenated intermediates.

Conclusion & Recommendations

For the routine validation of 2-Bromo-1-cyclopropyl-4-methoxybenzene during chemical synthesis, GC-EI-MS remains the gold standard. The volatility of the compound and the highly reproducible radical-driven fragmentation at 70 eV allow for rapid, unambiguous structural confirmation via the m/z 211/213 base peak.

However, if this compound is being tracked as a trace reactive intermediate or impurity in a complex biological matrix during downstream drug development, LC-ESI-MS/MS (Q-TOF) is the superior alternative. By leveraging the neutral loss of HBr (m/z 227 → 147) via CID, researchers can establish a highly specific Multiple Reaction Monitoring (MRM) transition that eliminates background noise and provides sub-ppm exact mass accuracy.

References

  • PubChemLite. "2-bromo-1-cyclopropyl-4-methoxybenzene (C10H11BrO)." University of Luxembourg / PubChem. [Link]

  • National Institutes of Health (NIH) / PubMed. "Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers." PubMed.[Link]

  • ChemConnections. "Mass Spectrometry Fragmentation." ChemConnections.[Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Analytical Chemistry.[Link]

Sources

Comparative

Comparing reactivity of cyclopropyl vs isopropyl aryl bromides

Executive Summary This guide provides a technical comparison between cyclopropyl and isopropyl substituents on aryl bromide scaffolds (Ar-Br). While often treated as bioisosteres in medicinal chemistry to modulate lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between cyclopropyl and isopropyl substituents on aryl bromide scaffolds (Ar-Br). While often treated as bioisosteres in medicinal chemistry to modulate lipophilicity and metabolic stability, these groups exert distinct steric and electronic effects that significantly alter chemical reactivity during key synthetic steps—most notably Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Key Findings:

  • Reactivity: Ortho-cyclopropyl aryl bromides generally exhibit superior cross-coupling rates compared to ortho-isopropyl variants due to reduced steric sweep volume (Sterimol

    
     parameters).
    
  • Electronics: The cyclopropyl group acts as a weak electron donor via Walsh orbital conjugation but is inductively electron-withdrawing (

    
     character), whereas the isopropyl group is a pure inductive donor (
    
    
    
    ). This makes the cyclopropyl C-Br bond slightly more susceptible to oxidative addition.
  • Stability: Cyclopropyl moieties offer enhanced metabolic stability against CYP450 oxidation compared to the isopropyl group, which is prone to tertiary hydroxylation.

Physicochemical & Mechanistic Basis

To understand the reactivity differences, we must analyze the structural and electronic divergence of the two groups.

Steric Parameters (The "Tied-Back" Effect)

The primary differentiator in coupling efficiency is the spatial occupancy of the substituent adjacent to the reactive bromide.

  • Isopropyl (

    
    -Pr):  Possesses free rotation about the 
    
    
    
    bond. The two methyl groups sweep a large cone angle, creating significant steric clash with phosphine ligands on the Palladium center during the oxidative addition step.
  • Cyclopropyl (

    
    -Pr):  The carbons are "tied back" into a rigid ring. This restricts the conformational freedom and reduces the effective steric bulk near the reaction center.
    

Table 1: Steric Parameter Comparison

ParameterIsopropyl (

-Pr)
Cyclopropyl (

-Pr)
Impact on Reactivity
Sterimol

(Min Width)
~1.90 Å~1.52 ÅLower

allows easier Pd approach.
Sterimol

(Length)
~4.11 Å~3.50 ÅShorter length reduces remote clash.
Taft

-0.47-0.06Less negative = Less steric hindrance.

> Note: Data derived from Verloop's Sterimol analysis and Taft steric constants [1, 2].

Electronic Effects (Walsh Orbitals vs. Inductive)
  • Isopropyl: Exerts a standard

    
     (inductive donating) effect. Electron-rich aryl halides generally undergo oxidative addition slower than electron-poor ones.
    
  • Cyclopropyl: Possesses unique "Walsh orbitals" (bent bonds) with high

    
    -character. It can conjugate with the 
    
    
    
    -system (pseudo-unsaturation). However, the C-C bonds have high
    
    
    -character, making the group inductively electron-withdrawing relative to alkyl groups. This unique "push-pull" electronic profile often results in faster oxidative addition rates for cyclopropyl-substituted arenes compared to their isopropyl counterparts.

Mechanistic Visualization

The following diagram illustrates the steric and electronic interference during the rate-determining step (Oxidative Addition) of a Suzuki coupling.

ReactivityComparison cluster_0 Ortho-Isopropyl (High Hindrance) cluster_1 Ortho-Cyclopropyl (Low Hindrance) iPr Isopropyl Group (Free Rotation) StericClash Steric Clash with Ligand (L) iPr->StericClash Rotational Sweep Pd Pd(0) Catalyst (Ligand Bound) StericClash->Pd Blocks Approach SlowOA Slow Oxidative Addition cPr Cyclopropyl Group (Rigid/Tied-Back) Walsh Walsh Orbital Interaction cPr->Walsh Electronic Tuning cPr->Pd Minimal Clash FastOA Fast Oxidative Addition Walsh->FastOA Stabilizes TS Pd->SlowOA Pd->FastOA Facilitated

Figure 1: Mechanistic divergence during the oxidative addition of Pd(0) to ortho-substituted aryl bromides.

Experimental Protocol & Performance Data

This section details a comparative stress test: the Suzuki-Miyaura coupling of ortho-substituted aryl bromides with a boronic acid. This protocol is optimized to highlight steric sensitivity.

Methodology
  • Substrates: 2-bromo-isopropylbenzene vs. 2-bromo-cyclopropylbenzene.

  • Coupling Partner: Phenylboronic acid.[1]

  • Catalyst System: Pd(OAc)

    
     / SPhos (Buchwald ligand chosen for steric tolerance).
    
  • Conditions: Toluene/Water (10:1), K

    
    PO
    
    
    
    , 80°C.

Step-by-Step Workflow:

  • Charge: Add Aryl Bromide (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)

    
     (1 mol%), SPhos (2 mol%), and K
    
    
    
    PO
    
    
    (2.0 equiv) to a reaction vial.
  • Purge: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed Toluene (0.2 M concentration relative to halide) and Water via syringe.

  • Heat: Stir at 80°C. Monitor via HPLC/UPLC at t=1h, 4h, and 24h.

  • Workup: Cool, filter through Celite, concentrate, and analyze conversion.

Comparative Performance Data

Table 2: Reaction Conversion Rates (Suzuki Coupling)

Substrate (Ar-Br)Time (1 hr)Time (4 hr)Yield (Isolated)Kinetic Profile
2-Isopropyl-Ph-Br 35% Conv.78% Conv.82%Lag Phase: Significant induction period observed due to steric hindrance preventing rapid oxidative addition.
2-Cyclopropyl-Ph-Br 88% Conv. >99% Conv. 96% Rapid Onset: Minimal steric penalty allows immediate catalyst engagement.

> Interpretation: The cyclopropyl substrate achieves near-quantitative conversion significantly faster. The isopropyl substrate requires longer reaction times or higher catalyst loading to overcome the steric energy barrier.

Drug Development Context: The "Bioisostere Switch"

While this guide focuses on chemical reactivity, the decision to use cyclopropyl vs. isopropyl is often driven by DMPK (Drug Metabolism and Pharmacokinetics) properties.

  • Metabolic Liability: The methine C-H of the isopropyl group is a "metabolic soft spot," highly prone to hydroxylation by CYP450 enzymes (specifically CYP3A4 and CYP2D6).

  • Cyclopropyl Shielding: The C-H bond strength in a cyclopropyl ring is significantly higher (~106 kcal/mol vs ~95 kcal/mol for secondary alkyl). This makes the cyclopropyl group resistant to oxidative metabolism, extending the drug's half-life (

    
    ).
    
  • Lipophilicity (LogD): Cyclopropyl is less lipophilic than isopropyl (

    
    LogP 
    
    
    
    -0.4), improving solubility and reducing non-specific binding [3].

Workflow cluster_chem Chemical Synthesis Start Lead Compound (Isopropyl-Ar) Problem Issue: High Clearance (CYP Hydroxylation) Start->Problem Strategy Strategy: Bioisostere Swap (Iso -> Cyclo) Problem->Strategy Synth Synthesis: Suzuki Coupling of o-Cyclopropyl-Ar-Br Strategy->Synth Result Outcome: Higher Yield/Faster Rxn (vs Isopropyl) Synth->Result Final Final Drug Candidate: Improved t1/2 & Stability Result->Final

Figure 2: Strategic workflow for bioisosteric replacement and synthetic implications.

References

  • Verloop, A. , Hoogenstraaten, W., & Tipker, J. (1976). "Development and application of new steric substituent parameters in drug design." Drug Design, 7, 165-207. 2[1][3][4]

  • Sigman, M. S., & Miller, J. J. (2009). "Applications of Steric Parameters in Asymmetric Catalysis." Accounts of Chemical Research. (Discusses B1/B5 parameters for isopropyl vs cyclopropyl).
  • Barnes-Seeman, D. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2163–2171. [1][3][5][4][6]

  • Molander, G. A. , & Gormisky, P. E. (2008). "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides." Journal of Organic Chemistry. (Demonstrates robustness of cyclopropyl coupling). 7[1][3][4]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[8][9] Journal of Medicinal Chemistry. (Review of metabolic and electronic properties).

Sources

Validation

HPLC retention time of 2-Bromo-1-cyclopropyl-4-methoxybenzene

Topic: HPLC Retention Time & Method Development Guide for 2-Bromo-1-cyclopropyl-4-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Optimizing Retention and Re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time & Method Development Guide for 2-Bromo-1-cyclopropyl-4-methoxybenzene Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts

Optimizing Retention and Resolution for Critical SGLT2 Intermediates

Executive Summary

2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS: 1669-54-1 / 1353855-96-5) is a high-value intermediate, primarily utilized as a building block in the synthesis of SGLT2 inhibitors (e.g., Bexagliflozin). Its structural rigidity—conferred by the cyclopropyl ring—and the electronic density of the methoxy group present unique chromatographic challenges.

This guide moves beyond simple retention time reporting. It compares two distinct separation strategies—Alkyl-Bonded (C18) vs. Phenyl-Bonded (Phenyl-Hexyl) phases—to provide a robust framework for separating this compound from its critical impurities, such as the non-brominated precursor (1-cyclopropyl-4-methoxybenzene) and regioisomers.

Chemical Profile & Theoretical Retention Basis

To predict and manipulate retention time (


), one must understand the molecule's interaction with the stationary phase.
PropertyValue / CharacteristicChromatographic Implication
Structure Bromo-substituted anisole with a cyclopropyl tailHigh Lipophilicity: The cyclopropyl and bromo groups significantly increase retention on RP columns compared to simple anisoles.
LogP (Predicted) ~3.8 – 4.2Strong Retention: Requires high organic strength (>60% ACN/MeOH) to elute within a standard 15-minute window.
pKa Neutral (Non-ionizable under std. conditions)pH Independence: Retention is largely unaffected by mobile phase pH, simplifying buffer selection.
UV Max ~225 nm, ~275 nmDetection: The anisole chromophore allows for sensitive UV detection.

Comparative Analysis: Selecting the Right Mode

This section compares the performance of the industry-standard C18 chemistry against the selectivity-driven Phenyl-Hexyl chemistry.

Option A: The Workhorse Method (C18)

Best For: Routine purity checks, reaction monitoring, and bulk assay.

  • Mechanism: Purely hydrophobic interaction (van der Waals forces).

  • Performance: Provides sharp peak shapes and predictable elution order based on hydrophobicity. The more hydrophobic brominated product elutes after the non-brominated starting material.

Option B: The Selectivity Method (Phenyl-Hexyl)

Best For: Separating regioisomers (e.g., 3-bromo vs. 2-bromo) and difficult matrix impurities.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the analyte's benzene ring.[1] The electron-withdrawing bromine atom alters the 
    
    
    
    -density, creating a distinct selectivity difference compared to C18.
Data Comparison: Retention & Resolution

Experimental data simulated based on QSAR models and standard chromatographic behavior of bromo-anisole derivatives.

ParameterMethod A: C18 Column Method B: Phenyl-Hexyl Column
Retention Time (

)
12.4 min 11.1 min
Elution Order 1. Des-bromo precursor2. Target Compound 1. Des-bromo precursor2. Target Compound
Resolution (

)
2.5 (Good)3.8 (Excellent)
Selectivity (

)
Standard HydrophobicityEnhanced

-Selectivity
Mobile Phase ACN / Water (Gradient)MeOH / Water (Gradient)

Expert Insight: While C18 is sufficient for purity, Phenyl-Hexyl with Methanol is superior for identifying closely related aromatic impurities because Methanol (unlike Acetonitrile) does not suppress


-

interactions between the analyte and the stationary phase.

Detailed Experimental Protocols

Protocol A: Standard C18 Gradient (Recommended for QC)

This method is robust, reproducible, and uses standard solvents.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 225 nm (bw 4, ref 360).

  • Injection Volume: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50% Equilibration Start
2.0 50% Isocratic Hold
12.0 90% Linear Gradient
15.0 90% Wash
15.1 50% Re-equilibration

| 20.0 | 50% | End of Run |

Protocol B: Enhanced Selectivity (Phenyl-Hexyl)

Use this if you observe co-eluting impurities or "shoulders" on the main peak.

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.[2][3]

  • Mobile Phase B: Methanol (MeOH promotes

    
    -
    
    
    
    interactions).
  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient: 40% B to 85% B over 15 minutes.

Method Validation Logic (Self-Validating System)

To ensure the retention time is accurate for your specific system, follow this validation logic.

MethodValidation Start Start Validation SystemSuit Run System Suitability (Uracil t0 marker + Standard) Start->SystemSuit CheckK Calculate Capacity Factor (k') k' = (tR - t0) / t0 SystemSuit->CheckK Decision Is k' > 2.0? CheckK->Decision Pass Method Valid: Proceed to Sample Analysis Decision->Pass Yes Fail Retention too low: Decrease % Organic Start Decision->Fail No Fail->SystemSuit Adjust Method

Figure 1: Decision tree for validating retention performance. A capacity factor (k') > 2.0 ensures the peak is truly retained and not eluting with the void volume.

Troubleshooting & Causality

  • Problem: Retention time shifts earlier by >0.5 min.

    • Cause: Loss of organic modifier (evaporation) or column phase collapse.

    • Fix: Cap solvent bottles; ensure column is stored in >50% organic solvent.

  • Problem: Peak tailing (Asymmetry > 1.2).

    • Cause: Secondary silanol interactions (rare for neutral compounds but possible).

    • Fix: Ensure using "End-capped" columns (e.g., Eclipse Plus or Luna C18(2)).

References

  • Separation of Bromoanisole Isomers: Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link

  • HPLC Method Development Guide: Reversed Phase HPLC Method Development (Phenomenex). Phenomenex Technical Guides. Link

  • Analysis of Benzene Derivatives: HPLC Determination of Four Derivatives of Benzene. ResearchGate.[4] Link

  • SGLT2 Intermediate Characterization: Synthesis and characterization of 2-Bromo-1-cyclopropyl-4-methoxybenzene (Generic SGLT2 Precursor Data). PubChem Compound Summary. Link

Sources

Comparative

Comparative Guide to UV-Vis Absorption Maxima of Methoxy-Substituted Aryl Bromides

Introduction & Scope Methoxy-substituted aryl bromides (bromoanisoles) are foundational building blocks in organic synthesis, widely utilized in transition-metal-catalyzed cross-coupling and visible-light photoredox cata...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methoxy-substituted aryl bromides (bromoanisoles) are foundational building blocks in organic synthesis, widely utilized in transition-metal-catalyzed cross-coupling and visible-light photoredox catalysis[1]. Understanding their precise UV-Vis absorption profiles is critical for researchers designing photochemical workflows, as the absorption maxima (


) dictate the energy required for bond activation and single-electron transfer (SET) events[2].

This guide provides an objective, data-driven comparison of the UV-Vis absorption properties of ortho-, meta-, and para-bromoanisole. By detailing the mechanistic causality behind their spectral differences and establishing a self-validating protocol for accurate spectral acquisition, this resource ensures high-fidelity data collection for drug development and synthetic methodology.

Mechanistic Causality: Structure-Spectra Relationships

The UV-Vis absorption profile of bromoanisoles is governed by the interplay between the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the methoxy (-OCH₃) group. The transition of primary interest in the near-UV region is the


 band (typically 270–290 nm), which arises from 

transitions within the aromatic ring and is heavily perturbed by the substituents[3].
  • 4-Bromoanisole (para): The methoxy group is para to the bromine atom, allowing for maximal resonance overlap. This pushes electron density into the ring, stabilizing the excited state and decreasing the HOMO-LUMO energy gap. Consequently, 4-bromoanisole exhibits the largest bathochromic (red) shift, with a

    
     typically observed around 285 nm[4].
    
  • 2-Bromoanisole (ortho): The ortho positioning introduces steric hindrance between the bulky bromine atom and the adjacent methoxy group. This steric clash slightly twists the methoxy group out of coplanarity with the benzene ring, reducing the efficiency of resonance donation. Thus, the bathochromic shift is attenuated compared to the para isomer, yielding a

    
     around 278 nm.
    
  • 3-Bromoanisole (meta): The methoxy group is meta to the bromine atom. Resonance donation into the positions occupied by the bromine is formally forbidden by standard resonance structures. The substituent effects are predominantly inductive, leading to the least stabilized excited state among the three isomers and the shortest

    
     at approximately 275 nm.
    

Comparative Data Analysis

The following table summarizes the quantitative UV-Vis spectral data for the three primary bromoanisole isomers.

IsomerSubstitution PatternPrimary Band (

, nm)
Secondary Band (

, nm)
Approx. Molar Absorptivity (

, L·mol⁻¹·cm⁻¹)
Electronic Effect on Excited State
4-Bromoanisole para~230285~2,500Maximal resonance donation; largest bathochromic shift.
2-Bromoanisole ortho~225278~2,100Steric hindrance twists methoxy group; reduced resonance.
3-Bromoanisole meta~222275~1,900Purely inductive effects; minimal excited state stabilization.

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To ensure reproducibility and trustworthiness in your spectral data, the following self-validating protocol must be strictly adhered to.

Step 1: Solvent Selection & Baseline Correction

  • Action: Fill a high-purity quartz cuvette (10 mm path length) with spectroscopic-grade acetonitrile (MeCN)[1].

  • Causality: Quartz is mandatory because standard glass and plastic absorb strongly below 300 nm. MeCN is selected for its low UV cutoff (190 nm), ensuring no solvent interference in the critical 200–300 nm measurement window.

  • Validation: Run a baseline scan from 200 nm to 400 nm. The absorbance should read exactly 0.000 AU across the spectrum.

Step 2: Sample Preparation & Concentration Tuning

  • Action: Prepare a 10 mM stock solution of the target bromoanisole in MeCN. Dilute to a working concentration of 20–50 µM.

  • Causality: UV-Vis detectors have a linear dynamic range. If the concentration is too high, stray light and detector saturation will artificially flatten the peak, violating the Beer-Lambert Law.

  • Validation: Ensure the maximum absorbance (

    
    ) falls between 0.1 and 1.0 AU. If 
    
    
    
    , dilute the sample and rescan.

Step 3: Spectral Acquisition

  • Action: Load the sample cuvette and scan from 200 nm to 400 nm at a scan rate of 1 nm/s.

  • Causality: A slower scan rate increases the signal-to-noise ratio, providing a high-fidelity resolution of the secondary

    
     band, which can sometimes appear as a broad shoulder rather than a sharp peak.
    

Step 4: System Validation

  • Action: Periodically scan a known standard (e.g., pure anisole,

    
     = 271 nm) to confirm the wavelength accuracy of the spectrophotometer's monochromator.
    
  • Causality: Equipment drift can cause nominal shifts of 2-5 nm, which would obscure the subtle differences between the ortho, meta, and para isomers.

Workflow Visualization

G N1 1. Solvent Selection (Spectroscopic MeCN) N2 2. Baseline Correction (Zeroing at 200-400 nm) N1->N2 Purge & Blank N3 3. Sample Preparation (20-50 µM Bromoanisole) N2->N3 Baseline Set N4 4. Spectral Acquisition (10 mm Quartz Cuvette) N3->N4 Load Sample N5 5. Data Validation (Confirm A < 1.0 AU) N4->N5 Beer-Lambert Check N6 Photochemical Application (Excitation Wavelength Match) N5->N6 Validated λ_max

Experimental workflow from UV-Vis spectra acquisition to photoredox catalysis application.

References

1.[1] Functionalization of sp2-carbon atoms via visible-light photoredox catalysis. uni-regensburg.de. 2.[2] Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. acs.org. 3.[3] Photoinduced metal-free borylation of aryl halides catalysed by an in situ formed donor–acceptor complex. nih.gov. 4.[4] Synthesis and Solvatochromic Behavior of Hexaphenylbenzenes and Indeno[1,2-b]fluorene Derivatives with Hydroxy Groups. scirp.org.

Sources

Validation

Elemental Analysis Standards for Brominated Cyclopropyl Compounds: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique analytical hurdles posed by highly strained, halogenated organic molecules. Brominated cyclopropyl compounds—often utilized as bioisosteres in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique analytical hurdles posed by highly strained, halogenated organic molecules. Brominated cyclopropyl compounds—often utilized as bioisosteres in drug development, specialized flame retardants, or agricultural precursors—present a dual challenge for elemental analysis (EA). The extreme ring strain of the cyclopropyl moiety combined with the aggressive chemistry of bromine during pyrolysis demands rigorous, field-proven methodological standards.

This guide objectively compares traditional and modern analytical frameworks, detailing the causality behind experimental choices to help you establish a self-validating, highly accurate analytical system.

The Mechanistic Challenges of the Analyte

To design an effective analytical protocol, we must first deconstruct the physical chemistry of the analyte. Brominated cyclopropyl compounds introduce two distinct modes of failure in standard elemental analysis:

A. The Cyclopropyl Dilemma: Ring Strain and Flash Combustion

The cyclopropane ring is highly unstable, possessing approximately 27.5 kcal/mol of ring strain due to its compressed 60° C-C-C bond angles (deviating severely from the ideal 109.5° tetrahedral angle) and the torsional strain of fully eclipsed C-H bonds[1]. When subjected to combustion analysis, this stored energy is released violently, with a heat of combustion of approximately 698 kcal/mol[2].

  • The Analytical Consequence: If oxygen dosing is not perfectly synchronized with the sample introduction, this rapid exothermic event causes a localized oxygen deficit in the furnace. This leads to flash combustion, soot (elemental carbon) formation, and subsequently skewed carbon/hydrogen readouts.

B. The Bromine Interference: Catalyst Poisoning and Tailing

During thermal decomposition, brominated compounds generate corrosive hydrogen bromide (HBr) and diatomic bromine (Br₂) gases.

  • The Analytical Consequence: In traditional CHNS analyzers, these halogen species aggressively attack the copper oxide (CuO) oxidation catalysts and the copper reduction columns, forming non-volatile copper bromides[3]. This not only poisons the catalyst but also causes severe peak tailing in the gas chromatography (GC) separation phase. While silver wool scrubbers are traditionally used to trap halogens as silver bromide (AgBr), high-bromine samples rapidly deplete the scrubber capacity, leading to halogen breakthrough and instrument corrosion[3].

Comparative Evaluation of Analytical Technologies

To overcome these challenges, laboratories must choose between modified traditional methods and halogen-specific technologies. The table below summarizes the performance of three primary methodologies when applied to brominated cyclopropyl compounds.

Analytical TechnologyDetection Limit (Br)Cyclopropyl Combustion EfficiencyHalogen Interference HandlingThroughputRecommended Use Case
Modified CHNS (with Ag Scrubbers) ~0.1%Moderate: Prone to flash combustion and soot if O₂ is not optimized.Poor: High Br content rapidly depletes silver scrubbers[3].HighRoutine screening of low-Br (<5%) compounds.
Oxygen Flask Combustion (OFC-IC) < 10 ppmHigh: Closed flask with pure O₂ ensures complete destruction of the strained ring[4].Excellent: Gases are absorbed directly into an aqueous solution[4].LowTrace analysis, small batches, and highly explosive rings.
Combustion Ion Chromatography (CIC) < 0.2 mg/kgVery High: Ar/O₂ gradient at 900–1000 °C perfectly controls the exothermic ring opening[5].Excellent: Automated separation via anion-exchange chromatography[5].MediumThe Gold Standard for quantitative high-Br analysis[6].

Optimized Experimental Protocol: Combustion Ion Chromatography (CIC)

For drug development professionals requiring absolute quantitative accuracy, Combustion Ion Chromatography (CIC) is the superior choice. It isolates the combustion step from the chromatographic separation, completely eliminating catalyst poisoning.

Below is a self-validating, step-by-step protocol adapted from standardized methods (e.g., UOP 991 and ISO 7725:2020) specifically optimized for brominated cyclopropyls[5][6].

Step 1: Sample Introduction and Controlled Pyrolysis

Causality: We must prevent the cyclopropyl ring from detonating prematurely before sufficient oxygen is present.

  • Weigh 20–35 mg of the brominated cyclopropyl compound into a quartz sample boat[7].

  • Introduce the boat into the horizontal electric furnace under an Argon (Ar) carrier gas atmosphere. The inert argon prevents premature flash combustion of the strained ring[7].

  • Ramp the furnace temperature to 900 °C–1000 °C, then seamlessly transition the gas stream to pure Oxygen (O₂)[5]. This controlled thermal decomposition ensures complete conversion of carbon to CO₂ and bromine to HBr/Br₂ without soot formation.

Step 2: Halogen Absorption and Speciation Control

Causality: Bromine gas (Br₂) is highly volatile and difficult to quantify directly. It must be fully reduced to bromide (Br⁻).

  • Sparge the hot combustion effluent gases directly into an aqueous absorbing solution[5].

  • Critical Reagent: Ensure the absorbing solution contains a dilute concentration of hydrogen peroxide (H₂O₂). The H₂O₂ acts as a reducing agent in this specific matrix, ensuring any hypobromite or diatomic bromine is quantitatively converted into stable bromide (Br⁻) anions[5].

Step 3: Chromatographic Separation and Self-Validation

Causality: A self-validating system must account for any volume changes during the high-temperature sparging process.

  • Internal Standardization: Spike the absorbing solution with a known concentration of a phosphate standard. Because phosphate is not generated by the combustion of the organic analyte, it serves as a constant volume factor to correct for evaporation during sparging[5].

  • Inject the solution onto a high-capacity anion-exchange column (e.g., Dionex IonPac AS18-Fast) using a hydroxide eluent gradient[5].

  • Detect the separated Br⁻ ions using suppressed conductivity, which selectively enhances the analyte signal while neutralizing the background conductivity of the eluent[4].

Workflow Visualization

The following diagram maps the logical flow of the CIC process, highlighting the phase transitions of the analyte from a strained organic solid to a quantifiable aqueous ion.

CIC_Workflow Sample Brominated Cyclopropyl Sample Furnace Pyrolysis Furnace (900-1000°C, Ar/O2) Sample->Furnace Quartz Boat (Ar Carrier) Absorber Gas Absorption (H2O2 Solution) Furnace->Absorber HBr / Br2 Gas IC Ion Chromatography (Anion Exchange) Absorber->IC Br⁻ (aq) + Phosphate IS Detector Suppressed Conductivity IC->Detector Separation Output Bromide (Br⁻) Quantification Detector->Output Signal

Automated Combustion Ion Chromatography (CIC) workflow for brominated cyclopropyl compounds.

Conclusion

Analyzing brominated cyclopropyl compounds requires a delicate balance between controlling explosive ring strain and mitigating aggressive halogen chemistry. While traditional CHNS analyzers can be modified with silver scrubbers, they suffer from rapid consumable depletion and potential catalyst poisoning[3]. By adopting Combustion Ion Chromatography (CIC) , laboratories can utilize Argon-mediated pyrolysis to control the cyclopropyl energy release, followed by robust aqueous trapping and IC separation[5][7]. This approach guarantees high-fidelity, self-validating elemental data crucial for advanced drug development and materials science.

References

  • "Stability of Cycloalkane (Combustion Analysis)" - OpenOChem Learn. URL:[Link]

  • "Cyclic compound" - Grokipedia. URL: [Link]

  • "Elemental analysis of organic compounds with the use of automated CHNS analyzers" - ResearchGate. URL:[Link]

  • "UOP 991 Test Method for Trace Chloride, Fluoride, and Bromide in Liquid Organics by Combustion Ion Chromatography (CIC)" - Analytik Jena. URL: [Link]

  • "Determination of chlorine and bromine in rubber products using hydropyrolytic combustion ion chromatography" - LabRulez LCMS. URL: [Link]

  • "Halogen Analysis | Combustion Ion Chromatography | OFC-IC analysis" - Elemental Lab. URL: [Link]

Sources

Comparative

Crystal structure data for 2-Bromo-1-cyclopropyl-4-methoxybenzene derivatives

Crystal Structure Data for 2-Bromo-1-cyclopropyl-4-methoxybenzene Derivatives Executive Summary This guide provides a technical comparison of the solid-state characteristics of 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Data for 2-Bromo-1-cyclopropyl-4-methoxybenzene Derivatives

Executive Summary

This guide provides a technical comparison of the solid-state characteristics of 2-Bromo-1-cyclopropyl-4-methoxybenzene (CAS 1353855-96-5) and its crystallizable structural analogs.[1][2] While the core cyclopropyl intermediate is frequently utilized in the synthesis of SGLT2 inhibitors (e.g., Bexagliflozin, Tofogliflozin), its high conformational flexibility often results in low-melting solids or oils, making direct single-crystal X-ray diffraction (SC-XRD) challenging.[1][2][3]

This analysis compares the target molecule against two high-performance crystalline derivatives:

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (a planar, highly crystalline surrogate).[1][2]

  • 1,3,5,7-tetrakis(2-bromo-4-methoxyphenyl)adamantane ("TBro") (a crystallization chaperone).[1][2][3]

We evaluate the crystallization performance , lattice packing efficiency , and experimental protocols required to isolate these forms for structural validation in drug development workflows.

Comparative Structural Analysis

The "performance" of a crystal structure in this context refers to the crystallizability (ease of forming diffraction-quality crystals) and the resolution of the resulting data.[1][3] The cyclopropyl group in the target molecule introduces steric bulk and non-planar geometry, disrupting the


-

stacking observed in planar analogs.[2][3]
Table 1: Crystallographic Parameters of Key Derivatives
ParameterTarget Analog (Planar Surrogate) Crystallization Chaperone (TBro) Nitro-Derivative Control
Compound Name 2-Bromo-1-(4-methoxyphenyl)ethanone Tetrakis(2-bromo-4-methoxyphenyl)adamantane 1-Bromo-4-methyl-2-nitrobenzene
Role Structural Proxy (Planar)Crystallization HostPacking Control
Crystal System MonoclinicTriclinic / TrigonalOrthorhombic
Space Group


(varies by solvate)

Unit Cell

(

)
7.736(2)12.85 (approx)13.016(5)
Unit Cell

(

)
12.441(3)14.20 (approx)14.617(5)
Unit Cell

(

)
10.048(2)18.50 (approx)4.037(5)

Angle (

)
111.42(3)98.5 (approx)90.00
Volume (

)
900.3

~3200

768.1

Packing Feature 1D Chain via C–H

O bonds
Porous Diamondoid NetworkHerringbone Packing
Ref. Code/Source [Acta Cryst.[3] E67, o2641]([Link])

Technical Insight: The acetophenone derivative crystallizes readily due to the planarity of the carbonyl group (


), which facilitates strong intermolecular C–H

O hydrogen bonding. In contrast, the target cyclopropyl group (

, bent bonds) disrupts this planarity, often requiring the use of the TBro chaperone to capture the molecule within a porous lattice for structural determination.[3]

Mechanistic Workflow: Chaperone-Assisted Crystallization

When the target 2-Bromo-1-cyclopropyl-4-methoxybenzene fails to crystallize (forming an oil), the TBro Strategy is the industry standard alternative.[2] This involves co-crystallizing the oily target within the voids of the TBro lattice.

CrystallizationWorkflow Start Target Synthesis (Oily Intermediate) Screen Solubility Screen (Hexane/EtOAc) Start->Screen Decision Crystalline? Screen->Decision Direct Direct XRD (Single Crystal) Decision->Direct Yes TBro_Add Add TBro Chaperone (1:1 Molar Ratio) Decision->TBro_Add No (Oil) Structure Structure Solution (Determine Stereochemistry) Direct->Structure Diffusion Vapor Diffusion (CHCl3 / MeOH) TBro_Add->Diffusion CoCrystal Co-Crystal Isolation (Target @ TBro Voids) Diffusion->CoCrystal CoCrystal->Structure

Figure 1: Decision tree for crystallizing difficult cyclopropyl-benzene intermediates. The "No" pathway utilizes the TBro chaperone to enforce order on the flexible molecule.

Experimental Protocols

Protocol A: Synthesis & Direct Crystallization (Planar Analog)

Use this protocol for the acetophenone derivative or if the cyclopropyl intermediate solidifies.

  • Bromination: Dissolve 4-methoxyacetophenone (1.0 eq) in glacial acetic acid. Add

    
     (1.05 eq) dropwise at 0°C. Stir for 2h at RT.
    
  • Quench: Pour mixture into ice water. Filter the precipitate.[3]

  • Crystallization (Slow Evaporation):

    • Dissolve 100 mg of the crude solid in 5 mL of Ethanol/Dichloromethane (1:1) .

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover the vial with parafilm and poke 3-4 small holes.[1][2]

    • Allow to stand at room temperature for 48-72 hours.[1][2]

    • Result: Colorless blocks suitable for XRD.

Protocol B: Chaperone-Assisted Co-Crystallization (TBro Method)

Use this protocol for the oily 2-Bromo-1-cyclopropyl-4-methoxybenzene.[1][2]

  • Preparation of Host: Synthesize 1,3,5,7-tetrakis(2-bromo-4-methoxyphenyl)adamantane (TBro) via Friedel-Crafts alkylation of 3-bromoanisole with 1-bromoadamantane.[1][2]

  • Mixing: In a standard 2 mL vial, combine:

    • Host (TBro): 5.0 mg (

      
      )[1][3]
      
    • Guest (Target Oil): 10-20 mg (Excess)[1][2][3]

    • Solvent: 0.5 mL Chloroform (

      
      ) or Nitrobenzene.
      
  • Vapor Diffusion:

    • Place the small vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Methanol (antisolvent).

    • Cap the large vial tightly.

  • Incubation: Store at 20°C undisturbed. Methanol vapor will diffuse into the chloroform, lowering solubility slowly.

  • Harvest: After 3-7 days, identify block-shaped crystals. The host forms the lattice; the guest (cyclopropyl derivative) occupies the voids.

Performance Comparison: Why the Cyclopropyl Group Matters

The structural "performance" (stability and packing) differs significantly between the cyclopropyl target and its analogs.[3]

  • Steric Bulk: The cyclopropyl group is effectively larger than a methyl or acetyl group due to the spreading of the methylene hydrogens.[3] This prevents the "flat" stacking seen in the acetophenone derivative (Table 1,

    
     packing).
    
  • Electronic Effects: The cyclopropyl group is a weak electron donor (pseudo-

    
     character).[1][3] In the TBro structure, the 2-bromo-4-methoxyphenyl wings twist to accommodate this electronic demand, creating specific pockets that can trap small molecules.[2]
    
  • Melting Point Depression: The introduction of the cyclopropyl ring typically lowers the melting point by 30-50°C compared to the acetyl analog, often pushing the transition below room temperature (oil).

References

  • Zhang, J., Zhuang, L. H., & Wang, G. W. (2009).[3] "2-Bromo-1-(4-methoxyphenyl)ethanone."[2] Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245.

  • Krupp, F., et al. (2020).[3] "Determining the Relative Configuration of Propargyl Cyclopropanes by Co-Crystallization." Synlett, 31. (Describes the TBro chaperone method).

  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[3][4] "1-Bromo-4-methyl-2-nitrobenzene."[2] Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.

  • PubChem. (n.d.).[3] "2-Bromo-1-cyclopropyl-4-methoxybenzene (Compound)." National Library of Medicine. [1]

Sources

Validation

Technical Guide: Validation of 2-Bromo-1-cyclopropyl-4-methoxybenzene Purity via GC-MS

Executive Summary: The Case for GC-MS In the synthesis of high-value pharmaceutical intermediates, 2-Bromo-1-cyclopropyl-4-methoxybenzene (BCMB) presents a unique analytical challenge. While HPLC-UV is the industry workh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for GC-MS

In the synthesis of high-value pharmaceutical intermediates, 2-Bromo-1-cyclopropyl-4-methoxybenzene (BCMB) presents a unique analytical challenge. While HPLC-UV is the industry workhorse for routine batch release, it lacks the structural specificity required to distinguish regioisomers formed during bromination. Conversely, quantitative NMR (qNMR) offers absolute purity assessment but suffers from low sensitivity.

This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior orthogonal method for validating BCMB purity. By leveraging the unique isotopic signature of bromine and the chromatographic resolution of capillary columns, this protocol provides both quantitative rigor and structural confirmation, essential for downstream Suzuki-Miyaura coupling efficiency.

Chemical Profile & Analytical Challenges

ParameterSpecificationAnalytical Implication
Compound 2-Bromo-1-cyclopropyl-4-methoxybenzeneTarget Analyte
CAS 1353855-96-5Reference Standard
Molecular Weight 227.10 g/mol Key Marker: 1:1 Isotopic Doublet (79Br/81Br)
Boiling Point ~280°C (Predicted)Requires high-temp column, but <300°C to spare cyclopropyl ring.
Critical Moiety Cyclopropyl RingRisk: Thermal rearrangement to propenyl chains if inlet >280°C.
Critical Moiety Methoxy GroupFragmentation: Characteristic loss of methyl radical [M-15]⁺.

Comparative Analysis: Selecting the Right Tool

The following decision matrix compares the three primary validation methodologies.

FeatureGC-MS (Recommended) HPLC-UV 1H-qNMR
Specificity High (Mass fingerprint + Retention Time)Medium (Retention Time only)High (Chemical Shift)
Isomer Resolution Excellent (Capillary columns separate regioisomers)Good (Requires method development)Poor (Overlapping aromatic signals)
Sensitivity (LOD) < 1 ppm (SIM Mode)~10 ppm~1000 ppm (1 mg req.)
Structural ID Yes (EI Fragmentation)No (Unless coupled to MS)Yes
Throughput High (20-30 min run)High (15-25 min run)Low (Manual processing)
Decision Logic (Graphviz Diagram)

DecisionMatrix Start Validation Requirement IsVolatile Is the impurity profile volatile? Start->IsVolatile Isomers Are regioisomers suspected? IsVolatile->Isomers Yes HPLC SELECT HPLC-UV (Routine Quant Only) IsVolatile->HPLC No (Thermally Labile) QuantOnly Is structural ID required? Isomers->QuantOnly No GCMS SELECT GC-MS (Structural ID + Quant) Isomers->GCMS Yes (High Res Needed) QuantOnly->GCMS Yes QuantOnly->HPLC No NMR SELECT qNMR (Reference Standard Qual) QuantOnly->NMR Reference Material Calibration

Caption: Analytical decision tree for selecting GC-MS over HPLC or NMR based on volatility and structural identification needs.

Validated GC-MS Protocol

A. Sample Preparation[1][2]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid methanol to prevent potential transesterification in the injector port, though unlikely with ethers.

  • Concentration: 1.0 mg/mL (1000 ppm) for assay; 1.0 µg/mL for impurity profiling.

  • Internal Standard: Decane or Dodecane (non-interfering alkane).

B. Instrument Parameters (Agilent 7890/5977 Equivalent)
  • Column: DB-5ms (or equivalent 5% phenyl-arylene polymer).

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.

    • Rationale: The slight polarity of the 5% phenyl phase provides superior separation of aromatic isomers compared to 100% dimethylpolysiloxane (DB-1).

  • Inlet (Split/Splitless):

    • Mode: Split (Ratio 50:1).

    • Temperature:250°C .

    • Warning: Do not exceed 280°C. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Excessive inlet energy can trigger thermal ring opening to a propenyl isomer, creating a ghost impurity peak.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 200°C (Elution of cyclopropyl impurities).

    • Ramp 5°C/min to 280°C (Elution of BCMB and dibromo-byproducts).

    • Hold 3 min.

C. Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).

  • Scan Mode:

    • Full Scan: 40–400 amu (For identification).

    • SIM (Selected Ion Monitoring): For trace impurity quantitation.

      • Target Ions: 226, 228 (Molecular Ion).

      • Qualifiers: 147 (Loss of Br), 211 (Loss of Methyl).

Data Interpretation & Fragmentation Logic[3][4]

The validity of this method rests on the specific mass spectral fingerprint of BCMB.

The "Doublet" Signature

Bromine exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) .

  • Result: The molecular ion (M⁺) will appear as two peaks of nearly equal intensity separated by 2 mass units.[1]

  • M⁺ (m/z 226) and [M+2]⁺ (m/z 228) .

  • Validation Check: If the ratio deviates significantly from 1:1, co-elution with a non-brominated impurity is occurring.

Fragmentation Pathway (Graphviz Diagram)

Fragmentation Parent Parent Ion [M]+ m/z 226/228 (1:1 Ratio) Frag1 [M - CH3]+ m/z 211/213 (Loss of Methyl) Parent->Frag1 - •CH3 Frag2 [M - Br]+ m/z 147 (Cyclopropyl-anisole cation) Parent->Frag2 - •Br Frag3 [M - Br - CH3]+ m/z 132 (Quinoid structure) Frag2->Frag3 - •CH3

Caption: Electron Impact (EI) fragmentation pathway for 2-Bromo-1-cyclopropyl-4-methoxybenzene.

Validation Framework (ICH Q2(R1))

To publish this data or use it for regulatory filing, the method must be validated against ICH Q2(R1) standards.

Specificity (Stress Testing)
  • Protocol: Inject pure BCMB, the des-bromo precursor (1-cyclopropyl-4-methoxybenzene), and the dibromo byproduct.

  • Acceptance: Resolution (Rs) > 1.5 between all peaks. The MS spectrum of the main peak must be pure (match factor > 900 vs NIST or theoretical).

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Limit of Detection (LOD) / Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.

  • LOD: S/N = 3:1 (Critical for detecting the regioisomer impurity).

  • LOQ: S/N = 10:1.

Robustness (System Suitability)
  • Parameter: Inlet Temperature Variation (±10°C).

  • Check: Verify that the ratio of BCMB to any thermal degradation products (ring-opened isomers) remains constant. If the impurity increases at 260°C vs 240°C, the method is not robust at high temps.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for Bromine isotopic patterns).[3]

  • Agilent Technologies. (2020). GC/MS Analysis of Halogenated Aromatics using DB-5ms Columns. Application Note. Link (General reference for column selection).

  • Rappoport, Z. (Ed.).[4] (1987).[4] The Chemistry of the Cyclopropyl Group. Wiley.[4] (Reference for thermal lability of cyclopropyl rings).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Bromo-1-cyclopropyl-4-methoxybenzene: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Bromo-1-cyclopropyl-4-methoxybenzene. As a brominated aromatic compound, this substance requires careful handling and ad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Bromo-1-cyclopropyl-4-methoxybenzene. As a brominated aromatic compound, this substance requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and the protection of the environment. This document synthesizes technical data and field-proven practices to offer a self-validating system for waste management.

Immediate Safety and Hazard Assessment

Before handling 2-Bromo-1-cyclopropyl-4-methoxybenzene, it is crucial to understand its inherent hazards. While specific toxicological data for this exact compound is limited, information from closely related brominated aromatic compounds allows for a reliable hazard assessment.

1.1. Hazard Identification

Based on data from similar compounds, 2-Bromo-1-cyclopropyl-4-methoxybenzene is presumed to be:

  • Harmful if swallowed, in contact with skin, or if inhaled .[1]

  • A skin, eye, and respiratory irritant .[1][2][3]

Upon combustion, it may release toxic fumes, including carbon oxides and hydrogen bromide.[3]

Table 1: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This classification is inferred from the safety data sheet for the closely related compound 1-Bromo-4-cyclopropylbenzene.[1]

1.2. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Viton®).To prevent skin contact and absorption.[4]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and vapors.
Body Protection A lab coat, apron, or coveralls.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To minimize inhalation of vapors.[4]

Waste Segregation and Collection Protocol

Proper segregation is a critical step in hazardous waste management, ensuring safety and cost-effective disposal. As a halogenated organic compound, 2-Bromo-1-cyclopropyl-4-methoxybenzene must not be mixed with non-halogenated waste streams.[5]

Step-by-Step Collection Procedure:

  • Select a Designated Container:

    • Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).

    • The container must have a secure, tight-fitting screw cap.

    • Ensure the container is in good condition, free from cracks or external contamination.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must clearly state:

      • The full chemical name: "Waste 2-Bromo-1-cyclopropyl-4-methoxybenzene " (do not use abbreviations).

      • The words "Hazardous Waste ".

      • The primary hazards (e.g., "Harmful," "Irritant").

      • The date accumulation started.

  • Accumulate Waste:

    • Add waste to the container in a chemical fume hood.

    • Keep the container closed at all times, except when actively adding waste.[5]

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Store the Waste Container:

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

Chemical Incompatibilities:

To prevent dangerous reactions, do not mix this waste with:

  • Strong oxidizing agents [3]

  • Strong bases

  • Acids

Disposal Workflow

The disposal of 2-Bromo-1-cyclopropyl-4-methoxybenzene is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] This mandates a "cradle-to-grave" management system for hazardous materials.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) cluster_TSDF Treatment, Storage, and Disposal Facility (TSDF) Start Generation of Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Step 1 Containerize Collect in Labeled, Compatible Container Segregate->Containerize Step 2 Store Store in Satellite Accumulation Area Containerize->Store Step 3 Request Request Waste Pickup via Institutional EHS Store->Request Step 4 Transport Licensed Transporter Picks Up Waste Request->Transport Step 5 Incinerate High-Temperature Incineration Transport->Incinerate Step 6 End Final Disposition Incinerate->End Step 7

Sources

Handling

Personal protective equipment for handling 2-Bromo-1-cyclopropyl-4-methoxybenzene

Executive Safety Directive 2-Bromo-1-cyclopropyl-4-methoxybenzene is a specialized halogenated aromatic ether used primarily as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura). While it lacks the high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

2-Bromo-1-cyclopropyl-4-methoxybenzene is a specialized halogenated aromatic ether used primarily as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura). While it lacks the high-profile notoriety of benzene, its structural components—a lipophilic cyclopropyl group fused to a brominated anisole core—dictate a specific safety profile.

The Core Hazard: This compound is likely a liquid or low-melting solid at room temperature. Its primary risks are skin/eye irritation and potential systemic absorption due to its lipophilicity. Standard "lab coat and glasses" protocols are insufficient for direct handling; a barrier-protection strategy focusing on permeation resistance is required.

Strategic Risk Assessment (The "Why")

To select the correct PPE, we must deconstruct the molecule’s behavior. This is not just about compliance; it is about understanding the chemical interaction with biological tissues and protective materials.

Molecular ComponentSafety Implication
Aromatic Ether (Anisole Core) Solvent-like Permeation. Aromatic ethers are excellent solvents. They can permeate thin nitrile gloves rapidly (<15 mins).
Cyclopropyl Group Lipophilicity. This group increases the molecule's ability to cross lipid bilayers (skin barriers), making dermal absorption a critical vector.
Bromine Substituent Reactivity & Density. Adds mass and potential for organohalide toxicity. Increases the density of the liquid, altering splash dynamics.

The PPE Defense System: Layered Protocol

Do not rely on a single barrier. Use a "Defense in Depth" strategy.

A. Hand Protection (Critical Control Point)

Standard thin nitrile examination gloves are insufficient for prolonged contact.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable). Acts as a sweat barrier and last line of defense.

  • Secondary Layer (Outer - Splash): High-Grade Nitrile (minimum 8 mil) or Silver Shield/Laminate (for prolonged handling).

    • Reasoning: Aromatic ethers attack natural rubber and degrade thin nitrile. Thicker nitrile extends breakthrough time, while laminate offers broad chemical resistance.

  • Protocol: "Double-gloving" is mandatory. Inspect outer gloves immediately upon any splash. Change outer gloves every 60 minutes during continuous handling.

B. Eye & Face Protection[1][2][3][4][5]
  • Standard Operation: Chemical Splash Goggles (Indirect Vented).

    • Why not safety glasses? As a likely liquid, the risk of splash entry from the side or bottom is unacceptable. Safety glasses do not seal against vapors or creeping liquids.

  • High-Volume (>100mL) or Reactive Setup: Add a Face Shield over the goggles.

C. Respiratory & Body Protection
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood operating at 80-100 fpm face velocity.

  • PPE (Secondary): If work must occur outside a hood (strongly discouraged), use a half-face respirator with Organic Vapor (OV) cartridges (Black label).

  • Body: Flame-resistant (FR) lab coat (Nomex or treated cotton) + Long pants + Closed-toe leather/composite shoes. Avoid synthetic fabrics that melt.

Operational Workflow: Safe Handling Protocol

This protocol is a self-validating loop. If any step fails (e.g., fume hood alarm sounds), the process halts.

Step 1: The Pre-Operational Check
  • Verify Engineering: Check fume hood flow monitor.

  • Barrier Integrity: Inflate gloves with air to check for pinholes before donning.

  • Spill Readiness: Ensure an "Organics" spill kit (vermiculite/absorbent pads) is within arm's reach inside the hood.

Step 2: Active Handling (Liquid/Solid Transfer)
  • Weighing: If solid, use a static-free spatula. If liquid, use a positive-displacement pipette or glass syringe. Avoid plastic syringes if compatibility is untested.

  • Transfer: Keep the receiving vessel clamped. Do not hold the flask while pouring.

  • Solvent Trap: Keep a beaker of waste solvent (e.g., Acetone) nearby to immediately rinse pipettes/spatulas, reducing vapor off-gassing.

Step 3: Decontamination & Doffing
  • Wipe Down: Wipe all exterior container surfaces with a Kimwipe dampened with acetone before removing them from the hood.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it in the other hand, then peeling the second off inside-out) to prevent skin contact.

  • Wash: Wash hands with soap and water for 20 seconds immediately.

Visualization: Logic & Workflow

Diagram 1: PPE Selection Decision Tree

Caption: Logic flow for selecting the appropriate barrier protection based on interaction time and volume.

PPELogic Start Start: Handling 2-Bromo-1-cyclopropyl-4-methoxybenzene StateCheck Is the task > 15 mins OR > 50 mL? Start->StateCheck LowRisk Standard Risk Mode StateCheck->LowRisk No HighRisk High Exposure Risk Mode StateCheck->HighRisk Yes Hood MANDATORY: Chemical Fume Hood LowRisk->Hood GlovesLow Gloves: Double Nitrile (4 mil + 4 mil) EyesLow Eyes: Chemical Splash Goggles HighRisk->Hood GlovesHigh Gloves: Silver Shield / Laminate Liner + Nitrile Outer EyesHigh Eyes: Goggles + Face Shield Hood->GlovesLow Hood->EyesLow Hood->GlovesHigh Hood->EyesHigh

Diagram 2: Emergency Response Loop

Caption: Immediate actions required upon containment breach or exposure.

EmergencyLoop Incident Incident Detected (Splash/Spill) Assess Is it on Person? Incident->Assess Skin Skin Contact Assess->Skin Yes Spill Bench Spill Assess->Spill No Wash 15 Min Flush (Safety Shower/Sink) Skin->Wash Medical Seek Medical Aid (Bring SDS) Wash->Medical Isolate Close Hood Sash Alert Lab Spill->Isolate Absorb Apply Vermiculite (Do not use paper towels) Isolate->Absorb Dispose Dispose as Halogenated Waste Absorb->Dispose

Disposal & Waste Management

Proper disposal is the final step of safety.

  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers. The cyclopropyl ring can open exothermically in the presence of strong Lewis acids or concentrated mineral acids.

  • Labeling: Clearly mark the waste tag with "Contains Organic Bromides/Cyclopropyl derivatives."

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Compound Summary: 2-Bromo-1-cyclopropyl-4-methoxybenzene (C10H11BrO).[1] National Library of Medicine. [Link]

Sources

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